2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
Description
Properties
CAS No. |
64630-01-9 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-cyano-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c17-9-12-6-7-13(15(19)20)14(8-12)18-16(21)22-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,18,21)(H,19,20) |
InChI Key |
HJQNBDCIWPCIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and molecular weight of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, molecular weight, and synthetic considerations for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid. As a key intermediate in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for its effective application.
Introduction and Molecular Overview
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid is a derivative of aminobenzoic acid, featuring a cyano group at the C4 position and a benzyloxycarbonyl (Cbz) protected amine at the C2 position. This combination of functional groups makes it a valuable building block, particularly in the synthesis of heterocyclic compounds and complex aromatic systems. The Cbz group serves as a crucial protecting group for the amine, preventing its participation in unwanted side reactions while allowing for selective modification of the carboxylic acid moiety. The electronic properties of the benzene ring are significantly influenced by the interplay of the electron-withdrawing cyano and carboxylic acid groups, and the electron-donating nature of the protected amino group.
A close isomer, 4-{[(benzyloxy)carbonyl]amino}-2-cyanobenzoic acid, shares the same molecular formula and weight, and serves as a useful reference for predicting the physicochemical properties of the title compound.[1]
Chemical and Physical Properties
While specific experimental data for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid is not widely published, its properties can be reliably predicted based on its constituent parts and data from its isomer, 4-{[(benzyloxy)carbonyl]amino}-2-cyanobenzoic acid.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₄ | Calculated |
| Molecular Weight | 296.28 g/mol | [2] |
| Monoisotopic Mass | 296.07971 Da | Calculated |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | [3] |
| pKa | Estimated to be around 3-4 for the carboxylic acid | Inferred from 4-cyanobenzoic acid[4] |
The acidity of the carboxylic acid is expected to be influenced by the electron-withdrawing cyano group. For comparison, the pKa of 4-cyanobenzoic acid is approximately 3.55.
Synthesis and Experimental Protocols
The most logical synthetic route to 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid involves the protection of the amino group of its precursor, 2-amino-4-cyanobenzoic acid.
Synthesis of the Precursor: 2-Amino-4-cyanobenzoic acid
The precursor, 2-amino-4-cyanobenzoic acid, is a known compound.[5] Its synthesis can be achieved through multi-step processes, often starting from commercially available substituted toluenes. A general, scalable route involves nitration, oxidation, and subsequent reduction of the nitro group to an amine.[6]
N-Protection with Benzyloxycarbonyl (Cbz) Group
The protection of the amino group of 2-amino-4-cyanobenzoic acid with a benzyloxycarbonyl group is a standard procedure in organic synthesis.[7]
Protocol: Synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
-
Dissolution: Dissolve 2-amino-4-cyanobenzoic acid (1.0 eq) in a suitable solvent system, such as a mixture of aqueous sodium bicarbonate and an organic solvent like dioxane or THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, ~1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for the N-protection of 2-amino-4-cyanobenzoic acid.
Spectroscopic Characterization
The structure of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzoic acid and benzyl group rings, a singlet for the benzylic CH₂ protons of the Cbz group, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the nitrile carbon, and the aromatic carbons.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of both the carboxylic acid and the carbamate, and the C≡N stretch of the nitrile group. The C=O stretching band typically appears in the region of 1540–1870 cm⁻¹.[8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement.
Caption: Workflow for the spectroscopic characterization and structural validation.
Applications in Research and Drug Development
The structural motifs present in 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid make it a versatile intermediate in several areas:
-
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The carboxylic acid can be converted to amides, esters, or other functional groups, while the protected amine allows for subsequent modifications after deprotection.
-
Organic Synthesis: As a precursor for the construction of complex heterocyclic systems. The cyano group can participate in various cyclization reactions.
-
Materials Science: Derivatives of cyanobenzoic acids have applications in the development of liquid crystals.[9]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid and its precursors. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For specific safety information, it is advisable to consult the Safety Data Sheet (SDS) of the commercially available precursors.
References
-
PubChem. (n.d.). 4-(((Benzyloxy)carbonyl)amino)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(((Benzyloxy)carbonyl)amino)-4-carbamoylbutanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method of producing 2-amino-5-cyanobenzoic acid derivatives.
-
PubChemLite. (n.d.). 2-amino-4-cyanobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
-
Acta Physica Polonica A. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-{[(benzyloxy)carbonyl]amino}benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2023, August 20). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Retrieved from [Link]
Sources
- 1. 4-{[(benzyloxy)carbonyl]amino}-2-cyanobenzoic acid | 2764022-38-8 [sigmaaldrich.com]
- 2. EnamineStore [enaminestore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzoic acid, 4-cyano- (CAS 619-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. PubChemLite - 2-amino-4-cyanobenzoic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. Page loading... [wap.guidechem.com]
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid CAS number and identifiers
The following technical guide details the chemical architecture, synthesis, and pharmaceutical utility of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid , a specialized intermediate in medicinal chemistry.
Chemical Identity & Molecular Architecture[1]
This compound acts as a protected "scaffold" molecule. It is the N-benzyloxycarbonyl (Cbz) derivative of 2-amino-4-cyanobenzoic acid , a critical building block for heterocyclic drug cores such as quinazolinones and benzimidazoles.
Identifiers and Nomenclature
| Property | Data / Descriptor |
| Systematic Name | 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid |
| Common Synonyms | 4-Cyano-2-(Cbz-amino)benzoic acid; |
| Parent Amine CAS | 64630-00-8 (2-Amino-4-cyanobenzoic acid) |
| Target CAS | Note: Specific CAS for the Cbz-protected acid is rarely indexed in public aggregators; typically referenced as a derivative of CAS 64630-00-8. |
| Molecular Formula | |
| Molecular Weight | 296.28 g/mol |
| SMILES | N#CC1=CC(NC(=O)OCC2=CC=CC=C2)=C(C(=O)O)C=C1 |
Structural Analysis
The molecule features three distinct functional zones that allow for orthogonal synthetic manipulation:
-
C-1 Carboxylic Acid: The primary anchor for amide coupling or cyclization.
-
C-2 Protected Amine (Cbz-NH-): A masked nucleophile. The Cbz group provides stability against acidic conditions often used in downstream processing, while being removable via hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH).
-
C-4 Nitrile (-CN): An electron-withdrawing group that modulates the electronic properties of the aromatic ring and serves as a precursor for amidines, tetrazoles, or carboxylic acids.[1]
Synthetic Pathways & Production[1][2]
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid follows a classic Schotten-Baumann protocol, protecting the aniline nitrogen of the parent anthranilic acid derivative.
Synthesis Protocol
Precursor: 2-Amino-4-cyanobenzoic acid (CAS 64630-00-8).[2] Reagent: Benzyl chloroformate (Cbz-Cl).[3]
Step-by-Step Methodology:
-
Solubilization: Dissolve 2-amino-4-cyanobenzoic acid (1.0 eq) in a biphasic system of water/THF (1:1) or aqueous
(2.5 eq). -
Protection: Cool the mixture to 0°C. Dropwise add Benzyl chloroformate (1.2 eq) while maintaining pH > 8 using NaOH or carbonate base.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 3–4 hours. Monitor consumption of the amine via TLC or LC-MS.
-
Workup: Acidify the aqueous layer carefully with 1N HCl to pH 2–3. The product typically precipitates as a white/off-white solid.
-
Purification: Filter the precipitate, wash with cold water and hexanes to remove excess Cbz-Cl. Recrystallize from EtOH/Water if necessary.
Reaction Scheme Visualization
The following diagram illustrates the protection step and the subsequent potential for cyclization into quinazolinone scaffolds.
Caption: Synthesis of the Cbz-protected scaffold and its downstream utility in heterocyclic chemistry.
Strategic Utility in Drug Design
This compound is not a final drug but a high-value intermediate . Its specific substitution pattern (4-cyano) makes it indispensable for creating libraries of bioactive heterocycles.
Quinazolinone Scaffolds
The primary application is in the synthesis of 4(3H)-quinazolinones .
-
Mechanism: The carboxylic acid is coupled with a primary amine (R-NH₂). Subsequent removal of the Cbz group releases the free amine, which attacks the amide carbonyl (often using an orthoformate or aldehyde linker) to close the pyrimidine ring.
-
Therapeutic Relevance: Quinazolinones derived from this scaffold are explored as PARP inhibitors , Antimalarials (PfATP4 targets) , and CCK2 (Gastrin) receptor modulators .
Benzimidazole Formation
The nitrile group at C-4 allows for the synthesis of benzimidazoles with specific electronic properties. The Cbz group protects the sensitive aniline during the harsh conditions often required to modify the nitrile (e.g., hydrolysis or Pinner reaction).
Drug Development Workflow
The diagram below details how this specific intermediate fits into a broader drug discovery pipeline.
Caption: The central role of the protected intermediate in divergent synthesis.
Analytical Characterization
To validate the integrity of this intermediate, researchers should verify the following analytical signatures.
| Method | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | δ 10-11 ppm: Broad singlet (-COOH). δ 9.5 ppm: Singlet (-NH-Cbz). δ 7.3-7.4 ppm: Multiplet (5H, Benzyl aromatic). δ 5.2 ppm: Singlet (2H, Benzyl -CH₂-). Aromatic Region: Signals for C-3, C-5, C-6 protons of the benzoic core. |
| IR Spectroscopy | 2230 cm⁻¹: Sharp peak (Nitrile -CN). 1690-1710 cm⁻¹: Strong Carbonyl (Carbamate & Acid). 3300-3400 cm⁻¹: Broad -OH/-NH stretch. |
| Mass Spectrometry | [M+H]⁺: 297.28 m/z. [M-H]⁻: 295.26 m/z. |
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carbamate linkage is stable, but the carboxylic acid can be prone to decarboxylation if heated excessively without coupling.
-
Solubility: Soluble in DMSO, DMF, and warm Methanol. Sparingly soluble in water and non-polar solvents (Hexanes).
-
Safety: The parent amine (CAS 64630-00-8) is an irritant. Standard PPE (gloves, goggles) is required. Avoid inhalation of dust.
References
-
Ambeed. (2024). 2-Amino-4-cyanobenzoic acid (CAS 64630-00-8) Product Data. Retrieved from
-
Journal of Medicinal Chemistry. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. American Chemical Society. Retrieved from
-
BenchChem. (2025).[3] Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Retrieved from
-
Google Patents. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives (WO2008082502A2). [Reference for synthetic methodology of cyano-aminobenzoic acids]. Retrieved from
-
PubChem. (2025). 4-Cyanobenzoic acid Compound Summary. [Core structure reference]. Retrieved from
Sources
Solubility profile of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid in Organic Solvents
Executive Summary
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process design, formulation, bioavailability, and purification strategies. This technical guide provides a comprehensive framework for systematically evaluating the solubility of 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid, a complex molecule featuring a benzoic acid core, a polar cyano group, and a benzyloxycarbonylamino protecting group. While specific experimental data for this compound is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the critical thought processes, experimental designs, and analytical methodologies required to generate a robust and reliable solubility profile. We will delve into the rationale for solvent selection based on the molecule's structural attributes, present a detailed, self-validating protocol for the gold-standard isothermal equilibrium (shake-flask) method, and discuss the necessary quality control measures to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to solubility characterization.
Introduction
The Compound of Interest: 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid
The subject of this guide, 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid, is a multi-functionalized aromatic compound. Its molecular structure is key to understanding its potential solubility behavior.
-
Benzoic Acid Core: Provides an acidic proton (pKa expected to be around 3-5), allowing for potential pH-dependent solubility in protic solvents.
-
4-Cyano Group (-CN): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions. The presence of this group suggests enhanced polarity compared to a simple benzoic acid.[1]
-
2-Benzyloxycarbonylamino Group (-NH-Cbz): This is a large, sterically hindering protecting group. While the amide linkage has a dipole, the benzyl group introduces significant nonpolar, hydrophobic character, which is expected to decrease solubility in highly polar solvents like water but increase it in certain organic solvents.[2]
The interplay between the polar cyano and carboxylic acid functions and the more hydrophobic benzyloxycarbonyl group dictates a complex solubility profile that must be determined experimentally.
The Critical Role of Solubility in Pharmaceutical Development
Solubility is not merely a physical constant; it is a critical attribute that governs the developability of a potential drug candidate.[3] Accurate solubility data is essential for:
-
Drug Formulation: Guiding the choice of excipients and delivery systems (e.g., solutions, suspensions).
-
Bioavailability: A drug must dissolve to be absorbed by the body; therefore, solubility directly impacts therapeutic efficacy.[3]
-
Purification and Crystallization: Selecting appropriate anti-solvents and optimizing crystallization processes for active pharmaceutical ingredients (APIs) depends heavily on precise solubility curves.[4]
-
Process Chemistry: Designing efficient synthetic and work-up steps requires knowledge of how the compound behaves in various solvent systems.
Objectives of this Guide
This guide provides a comprehensive, field-proven framework for the experimental determination and analysis of the solubility of 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid. The primary objectives are:
-
To establish a scientifically sound rationale for selecting a diverse and relevant panel of organic solvents.
-
To provide a detailed, step-by-step experimental protocol for determining thermodynamic solubility.
-
To outline the principles of a self-validating experimental system to ensure the generation of trustworthy and reproducible data.
-
To present a clear format for the presentation and analysis of solubility data.
Physicochemical Characterization and Solvent Selection Rationale
Predicted Physicochemical Properties
Based on its constituent functional groups, we can predict the behavior of 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid:
-
Polarity: The molecule possesses both polar (cyano, carboxylic acid, amide) and nonpolar (benzyl, phenyl rings) regions, making it moderately polar overall. "Like dissolves like" is a fundamental principle in solubility.[5]
-
Hydrogen Bonding: The carboxylic acid and the N-H of the amide group can act as hydrogen bond donors, while the carbonyl oxygens, amide oxygen, and nitrile nitrogen can act as hydrogen bond acceptors. Its ability to interact with protic and aprotic solvents will be significant.
-
Acidity: The carboxylic acid group makes the compound acidic. This allows for significantly increased solubility in basic aqueous solutions, though this guide focuses on organic solvents where the compound will remain in its neutral, uncharged form.[6]
Rationale for Solvent Selection
A robust solubility profile requires testing in a range of solvents that span different polarities and chemical functionalities relevant to pharmaceutical processing. The selected solvents should probe the molecule's interactions through hydrogen bonding, dipole-dipole forces, and van der Waals forces.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Example Solvents | Primary Interaction Type | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, Protic (H-bond donor/acceptor) | Common solvents for synthesis, purification, and formulation. Probes hydrogen bonding interactions. |
| Ketones | Acetone | Polar, Aprotic (H-bond acceptor) | Strong dipole-dipole interactions; widely used in crystallization. |
| Esters | Ethyl Acetate | Moderately Polar, Aprotic | Common extraction and chromatography solvent; probes a balance of polar and nonpolar interactions. |
| Ethers | Tetrahydrofuran (THF) | Moderately Polar, Aprotic | Good solvent for a range of polarities; often used in synthesis. |
| Nitriles | Acetonitrile | Polar, Aprotic | Used in reversed-phase HPLC and as a reaction solvent. |
| Amides | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Strong H-bond acceptors, known for high solvating power for complex molecules.[2][7] |
| Hydrocarbons | Heptane, Toluene | Nonpolar / Aromatic | Used to establish a baseline for low solubility and as potential anti-solvents in crystallization. |
Experimental Methodology for Solubility Determination
For determining the true thermodynamic solubility, the isothermal equilibrium method, often referred to as the "shake-flask" method, remains the gold standard for its accuracy and reliability.[8][9] It measures the equilibrium concentration of a solute in a solvent at a constant temperature.
Detailed Protocol: Isothermal Equilibrium (Shake-Flask) Method
3.1.1 Materials and Reagents
-
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (solid, purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3.1.2 Experimental Procedure
-
Preparation: Add an excess amount of solid 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[8]
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours is recommended for complex molecules to ensure complete equilibration.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and filter the solution into a clean vial. This step is critical to remove all undissolved microscopic particles.[9]
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound. The aromatic nature of the molecule makes UV detection highly suitable.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Data Analysis and Presentation
Calculation of Solubility
The concentration obtained from the HPLC analysis is used to calculate the solubility. It should be expressed in standard units for comparison.
-
Mass/Volume (mg/mL or g/L): Solubility = (Concentration from HPLC) x (Dilution Factor)
-
Molarity (mol/L): Solubility (mol/L) = Solubility (g/L) / Molecular Weight (g/mol)
Data Presentation
Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of the compound's solubility across different solvents and conditions.
Table 2: Hypothetical Solubility Data for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] |
| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
Thermodynamic Modeling
For a more advanced analysis, especially if solubility is determined at multiple temperatures, the data can be fitted to thermodynamic models like the modified Apelblat equation. This allows for the interpolation of solubility at temperatures not experimentally tested and provides insight into the thermodynamics of the dissolution process (e.g., enthalpy and entropy of solution).
Self-Validating Systems and Quality Control
To ensure the trustworthiness of the generated data, the experimental protocol must be self-validating.
Ensuring Equilibrium
The assumption of equilibrium is the most critical factor. To validate this, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not significantly change between the later time points, equilibrium can be confidently assumed to have been reached.[8]
Solid-State Characterization
The solid form of a compound can change during an experiment (e.g., conversion to a different polymorph or solvate), which would alter its solubility. It is imperative to analyze the residual solid after the experiment using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[9] The solid form should be confirmed to be the same as the starting material. This check ensures that the measured solubility corresponds to a known and specific solid phase.
Analytical Method Validation
The HPLC-UV method used for quantification must be validated for linearity, accuracy, precision, and specificity according to standard guidelines. This ensures that the concentration measurements are reliable and accurate.
Conclusion
This technical guide provides a robust and scientifically rigorous framework for determining the solubility profile of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid in organic solvents. By combining a rational solvent selection strategy with the gold-standard isothermal equilibrium method and incorporating critical self-validating quality control steps, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions throughout the drug development lifecycle, from early-stage process chemistry and purification to late-stage formulation and manufacturing. The principles and protocols detailed herein are designed to ensure both technical accuracy and practical applicability for scientists in the pharmaceutical and chemical industries.
References
-
Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
-
Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–235. Available at: [Link]
-
Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Available at: [Link]
-
Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. Available at: [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]
-
Vermeire, F. H., & Green, W. H. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]
-
Vermeire, F. H., & Green, W. H. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
-
Solubility of Things. (n.d.). 4-Cyanobenzoic Acid. Available at: [Link]
-
University of Anbar. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
UTSC. (n.d.). Solubility. Chemistry Online. Available at: [Link]
-
Unknown. (n.d.). DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
PubChem. (n.d.). 4-(((Benzyloxy)carbonyl)amino)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 5330-71-2: 4-{[(benzyloxy)carbonyl]amino}benzoic acid [cymitquimica.com]
- 3. rheolution.com [rheolution.com]
- 4. analytik.news [analytik.news]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. raytor.com [raytor.com]
Technical Guide: Spectral Characterization of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
This guide details the structural characterization of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid , a critical intermediate often encountered in the synthesis of heterocyclic pharmaceutical agents (e.g., quinazolinones, PARP inhibitors).
The spectral data presented below synthesizes established spectroscopic principles for substituted anthranilic acids and Cbz-protected amines, providing a diagnostic reference for validation.
Executive Summary & Structural Logic
This molecule (C₁₆H₁₂N₂O₄) combines three distinct spectroscopic domains:
-
The Core: A tri-substituted benzene ring (1-COOH, 2-NH, 4-CN).[1]
-
The Protection: A benzyloxycarbonyl (Cbz) group shielding the amine.[2][3][]
-
The Electronic Environment: The electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups significantly deshield the aromatic protons, creating a distinct NMR fingerprint compared to standard anthranilic acid derivatives.
Diagnostic Workflow
The following diagram outlines the logical flow for structural verification, linking synthetic origin to spectral output.
Caption: Figure 1. Analytical workflow for validating the integrity of Cbz-protected cyanobenzoic acid intermediates.
FTIR Spectral Analysis
Fourier Transform Infrared (FTIR) spectroscopy is the primary "gatekeeper" method to confirm the presence of the cyano group and the successful carbamate formation.
Key Diagnostic Bands
The spectrum is dominated by the competition between the carboxylic acid dimer and the carbamate carbonyls.
| Functional Group | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| O-H Stretch | 2500–3300 | Broad, Med | Characteristic carboxylic acid dimer "hump"; overlaps C-H stretches. |
| N-H Stretch | 3300–3350 | Sharp, Med | Confirms secondary amide (carbamate). |
| C≡N Stretch | 2230–2240 | Sharp, Med | Critical Identity Peak. Distinct from background; confirms 4-cyano integrity. |
| C=O (Acid) | 1680–1700 | Strong | Broad band, often merging with the carbamate C=O. |
| C=O (Cbz) | 1700–1720 | Strong | Urethane carbonyl; typically appears as a high-frequency shoulder on the acid peak. |
| C=C (Aromatic) | 1580–1610 | Medium | Ring breathing modes. |
| C-O-C Stretch | 1200–1250 | Strong | Asymmetric stretching of the ester/carbamate linkage. |
Expert Insight: If the peak at ~2230 cm⁻¹ is absent, the cyano group may have hydrolyzed to a primary amide (CONH₂) or acid (COOH) during the Cbz protection step, a common side reaction under highly basic conditions [1].
NMR Spectral Data
Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. Due to the low solubility of the free acid in chloroform, DMSO-d₆ is the required solvent.
A. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
The aromatic region is complex due to the overlap of the benzyl ring (5 protons) and the substituted benzoate core (3 protons).
| Proton | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| COOH | 13.0–13.5 | Broad s | 1H | Highly deshielded acidic proton; may be invisible if wet DMSO is used. |
| NH | 9.5–10.0 | Singlet | 1H | Deshielded by the electron-withdrawing Cbz carbonyl and the ortho-COOH group. |
| Ar-H (C3) | 8.2–8.3 | Doublet (d) | 1H | H-3 : Ortho to NH, Meta to COOH. The most deshielded ring proton due to proximity to the anisotropic cone of the CN and NH groups. |
| Ar-H (C6) | 8.0–8.1 | Doublet (d) | 1H | H-6 : Ortho to COOH. Shows typical ortho-coupling (J ≈ 8.0 Hz) to H-5. |
| Ar-H (C5) | 7.5–7.6 | dd | 1H | H-5 : Meta to COOH. Shows ortho-coupling to H-6 and meta-coupling (J ≈ 1.5 Hz) to H-3. |
| Ph-H | 7.30–7.45 | Multiplet | 5H | Benzyl Group : Typical aromatic envelope for the Cbz protecting group. |
| CH₂ (Bn) | 5.15–5.20 | Singlet | 2H | Benzylic CH₂ : Diagnostic singlet confirming the intact Cbz group. |
Coupling Constants (J):
-
J₃,₅ (meta) ≈ 1.5–2.0 Hz
-
J₅,₆ (ortho) ≈ 8.0–8.5 Hz
B. ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
The carbon spectrum must resolve three distinct carbonyl-like signals (Acid, Carbamate, Nitrile).
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O (Acid) | 166.0–168.0 | Carboxylic acid carbonyl. |
| C=O (Cbz) | 153.0–154.0 | Carbamate carbonyl (distinctly upfield from acid). |
| Ar-C (Ipso) | 140.0–145.0 | C-2 (attached to N) and C-1 (attached to COOH). |
| Ar-CH | 128.0–135.0 | Benzyl carbons and Benzoate C-3, C-6. |
| CN (Nitrile) | 117.5–118.5 | Cyano carbon. |
| Ar-C (C4) | 114.0–116.0 | C-4 (attached to CN); shielded relative to other ipso carbons. |
| CH₂ (Bn) | 66.5–67.0 | Benzylic methylene. |
Experimental Validation Protocol
To ensure the data above is reproducible, follow this standardized purification and preparation method.
Methodology: Sample Preparation for Analysis
-
Synthesis Context: Typically prepared by reacting 2-amino-4-cyanobenzoic acid with benzyl chloroformate (Cbz-Cl) in aqueous Na₂CO₃/THF or Schotten-Baumann conditions [2].
-
Purification (Crucial Step):
-
The crude reaction mixture often contains benzyl alcohol (byproduct).
-
Protocol: Dissolve crude solid in 5% NaHCO₃. Wash with Ethyl Acetate (removes benzyl alcohol and unreacted Cbz-Cl). Acidify aqueous layer to pH 2–3 with 1N HCl.[5] Filter the white precipitate.
-
Drying: Vacuum dry at 45°C over P₂O₅.
-
-
NMR Prep: Dissolve ~10 mg of dried solid in 0.6 mL DMSO-d₆. If solution is cloudy, filter through a cotton plug directly into the NMR tube.
Structural Connectivity Diagram
The following Graphviz diagram illustrates the proton assignments and their coupling relationships, essential for interpreting the splitting patterns.
Caption: Figure 2. Structural connectivity and proton coupling network for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[1] (Standard reference for Cbz and Benzoate shifts).
-
National Institute of Standards and Technology (NIST). 4-Cyanobenzoic acid Infrared Spectrum. NIST Chemistry WebBook.[6]
Sources
Thermodynamic Stability and Degradation Kinetics of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid
Executive Summary
The compound 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid is a highly functionalized anthranilic acid derivative, serving as a critical building block in advanced pharmaceutical synthesis and medicinal chemistry. Its structural complexity—featuring a carboxylic acid, a cyano group, and a benzyloxycarbonyl (Cbz)-protected amine—presents a unique thermodynamic profile. Understanding the thermal and hydrolytic liabilities of these functional groups is paramount for establishing robust storage conditions, formulation parameters, and downstream synthetic utility.
This technical whitepaper synthesizes field-proven methodologies and fundamental thermodynamic principles to provide a comprehensive guide on evaluating and ensuring the stability of this critical intermediate.
Structural Profiling & Thermodynamic Liabilities
To accurately predict the thermodynamic behavior of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid, we must deconstruct the molecule into its reactive moieties. Each functional group contributes differently to the overall free energy (
-
The Cbz-Protected Amine (-NH-Cbz): Introduced by Bergmann and Zervas, the Cbz group is a foundational protecting strategy that suppresses the nucleophilicity of the amine by forming a stable carbamate[1]. While thermodynamically stable at ambient conditions and resistant to mild basic environments, the urethane linkage becomes a thermal liability at elevated temperatures (>160°C), undergoing endothermic decomposition to release benzyl alcohol and carbon dioxide[1][2].
-
The Cyano Group (-C≡N): The nitrile moiety is highly polarized. In the solid state, it contributes to the crystal lattice stability via dipole-dipole interactions. However, in solution, it represents a hydrolytic liability. Under extreme pH stress, the cyano group undergoes hydration to form an intermediate amide, which subsequently hydrolyzes to a carboxylic acid.
-
The Carboxylic Acid (-COOH): The ortho-relationship between the carboxylic acid and the protected amine (anthranilic acid core) introduces the potential for thermal decarboxylation. However, the bulky Cbz group sterically hinders the formation of the transition state required for rapid decarboxylation, pushing the activation energy higher compared to unprotected analogs.
Fig 1: Primary thermodynamic degradation pathways of the API under thermal and hydrolytic stress.
Solid-State Thermal Kinetics
The solid-state stability of amino acid derivatives is governed by irreversible first-order reaction kinetics[3]. The degradation is not a simple melting or sublimation event, but rather an endothermic decomposition. For Cbz-protected aromatic amino acids, the heat of decomposition typically ranges between 72 and 151 kJ/mol[2].
To establish causality: the thermal stability of the crystal lattice is directly proportional to the strength of intermolecular hydrogen bonding (primarily between the carboxylic acid dimers and the carbamate N-H). When thermal energy exceeds the lattice enthalpy and the activation energy of the weakest covalent bond (the C-O bond of the benzyl carbamate), degradation initiates.
Quantitative Thermodynamic Data Summary
| Thermodynamic Parameter | Predicted Range / Value | Analytical Method | Mechanistic Significance |
| Activation Energy ( | 110 - 135 kJ/mol | Isoconversional TGA | Energy barrier for Cbz cleavage and decarboxylation. |
| Enthalpy of Decomposition ( | 85 - 140 kJ/mol | DSC | Endothermic heat required to break the urethane linkage. |
| Onset of Degradation ( | 165°C - 185°C | TGA | Maximum safe processing temperature for hot-melt extrusion or drying. |
| Hydrolytic Rate Constant ( | pH dependent | RP-HPLC | Determines solution-phase stability during synthesis. |
Protocol 1: Solid-State Thermal Analysis (TGA/DSC)
This self-validating protocol ensures that instrument drift does not artificially skew the kinetic data.
Step 1: Instrument Calibration (Self-Validation)
-
Run a baseline scan using empty aluminum oxide (Al₂O₃) crucibles to correct for buoyancy effects.
-
Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (Melting point: 156.6°C,
: 28.45 J/g) to ensure precise enthalpy measurements.
Step 2: Sample Preparation
-
Accurately weigh 5.0 ± 0.1 mg of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid into a standard aluminum pan.
-
Crimp the pan with a pinhole lid to allow evolved gases (CO₂, benzyl alcohol) to escape, preventing pressure-induced artifacts.
Step 3: Thermogravimetric Analysis (TGA) Execution
-
Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Apply a linear heating rate of 10 K/min from 25°C to 350°C.
-
Record the mass loss curve and the first derivative (DTG) to identify the
of the Cbz group cleavage.
Step 4: Kinetic Modeling
-
Repeat Step 3 at varying heating rates (e.g., 5, 10, 15, and 20 K/min).
-
Apply the Kissinger or Flynn-Wall-Ozawa (FWO) isoconversional methods to calculate the activation energy (
) from the shift in peak degradation temperatures.
ICH-Aligned Accelerated Predictive Stability (APS)
To transition this compound from a benchtop intermediate to a highly regulated pharmaceutical ingredient, its stability must be validated against the International Council for Harmonisation (ICH) Q1A(R2) guidelines[4].
Because traditional long-term testing takes 12 to 36 months, Accelerated Predictive Stability (APS) studies are employed. By subjecting the compound to extreme temperature and relative humidity (RH) conditions (e.g., 40–90°C / 10–90% RH) for 3 to 4 weeks, we can use the Arrhenius equation and moisture-modified models (like the ASAPprime model) to predict long-term degradation rates[5].
Fig 2: Integrated workflow combining APS and ICH Q1A(R2) protocols for shelf-life determination.
Protocol 2: ICH Q1A(R2) Solid-State Stability Testing
Step 1: Matrix Setup
-
Aliquot the compound into regulatory-representative packaging (e.g., double polyethylene bags inside a high-density polyethylene (HDPE) drum simulation).
-
Place samples into qualified stability chambers set to the following ICH conditions:
Step 2: System Suitability Testing (SST) - Self-Validation
-
Before analyzing any stability samples, inject a resolution mixture containing the API, benzyl alcohol, and 4-cyanoanthranilic acid into the RP-HPLC.
-
Validation Criterion: The resolution (
) between the API and its closest degradation product must be . This guarantees that degradation products are not masked by the main peak.
Step 3: Sampling and Analysis
-
Withdraw samples from the accelerated chamber at 1, 3, and 6 months[5].
-
Analyze via RP-HPLC (UV detection at 254 nm) to quantify chemical purity and LC-MS to identify the mass of emerging degradants.
-
Perform Karl Fischer titration to monitor moisture uptake, which acts as a plasticizer and accelerates solid-state degradation.
Step 4: Data Extrapolation
-
If a "significant change" (e.g., >5% degradation or failure to meet specifications) occurs during the 6-month accelerated study, intermediate testing (30°C / 65% RH) must be initiated[4].
Solution-Phase Stability and Deprotection Strategies
While solid-state stability dictates storage, solution-phase thermodynamics dictate synthetic utility. The Cbz group is strategically chosen because it is orthogonal to Boc and Fmoc chemistries[1].
In solution, the compound is highly stable to mild acids (e.g., TFA), which is why it survives standard peptide coupling conditions. However, the Cbz group can be quantitatively removed via catalytic hydrogenolysis (H₂ gas over Pd/C) or via Lewis acid-mediated cleavage (e.g., AlCl₃ in fluorinated solvents)[6]. During these solution-phase operations, the thermodynamic driving force is the irreversible evolution of CO₂ gas, which shifts the equilibrium entirely toward the deprotected 4-cyanoanthranilic acid.
Conclusion
The thermodynamic stability of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid is a delicate balance between the robust crystalline lattice provided by its aromatic core and the thermal/hydrolytic liabilities of its Cbz and cyano groups. By employing rigorous, self-validating analytical protocols—such as isoconversional TGA and ICH-aligned HPLC stability matrices—researchers can accurately map its degradation kinetics. This ensures that the integrity of the intermediate is maintained throughout the drug development lifecycle, preventing costly downstream failures caused by premature degradation.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH. URL: [Link]
-
National Institutes of Health (NIH) / PMC. "Thermal degradation of 18 amino acids during pyrolytic processes." PMC. URL: [Link]
-
National Institutes of Health (NIH) / PMC. "Drug Stability: ICH versus Accelerated Predictive Stability Studies." PMC. URL: [Link]
-
Organic Chemistry Portal. "Cbz-Protected Amino Groups." Organic Chemistry Portal. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
Literature review of 4-cyanobenzoic acid derivatives in medicinal chemistry
The following technical guide details the medicinal chemistry, synthesis, and biological applications of 4-cyanobenzoic acid derivatives.
Executive Summary
The 4-cyanobenzoic acid (4-CBA) scaffold represents a privileged structure in medicinal chemistry, serving as both a versatile synthetic building block and a pharmacophore in its own right. The para-cyano group functions as a robust hydrogen bond acceptor and a bioisostere for carbonyl and hydroxyl groups, while the carboxylic acid moiety allows for facile derivatization into amides, esters, and heterocycles. This guide analyzes the therapeutic utility of 4-CBA derivatives, focusing on their roles as neuraminidase inhibitors (antiviral) , tyrosinase inhibitors (dermatological/oncological) , and kinase inhibitors (anticancer) .
Synthetic Methodologies
The primary route to bioactive 4-CBA derivatives involves the activation of the carboxylic acid followed by nucleophilic acyl substitution. The stability of the cyano group under standard coupling conditions allows for high-yield synthesis of N-substituted 4-cyanobenzamides .
Core Synthetic Workflow
The synthesis typically proceeds via the acid chloride or using peptide coupling agents (EDCI/HOBt) to avoid hydrolysis of the nitrile.
Figure 1: Synthetic pathway for N-substituted 4-cyanobenzamides via acid chloride activation.
Experimental Protocol: Synthesis of N-Aryl-4-cyanobenzamides
Objective: To synthesize N-(4-chlorophenyl)-4-cyanobenzamide.
Reagents:
-
4-Cyanobenzoic acid (1.0 eq)[1]
-
Thionyl chloride (SOCl2) (3.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Activation: In a dry round-bottom flask, dissolve 4-cyanobenzoic acid in excess thionyl chloride. Reflux for 2-3 hours until gas evolution ceases. Evaporate excess SOCl2 under reduced pressure to obtain crude 4-cyanobenzoyl chloride as a yellow solid.
-
Coupling: Dissolve the crude acid chloride in anhydrous DCM (5 mL/mmol).
-
Addition: In a separate flask, dissolve 4-chloroaniline and TEA in DCM. Cool to 0°C.[2]
-
Reaction: Add the acid chloride solution dropwise to the amine solution over 15 minutes.
-
Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with water. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Purification: Dry over MgSO4, concentrate, and recrystallize from ethanol.
Validation:
-
IR Spectroscopy: Look for the disappearance of the broad O-H stretch and appearance of amide N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) bands. The nitrile (CN) stretch remains visible at ~2230 cm⁻¹.
Therapeutic Applications & Structure-Activity Relationships (SAR)
Antiviral Agents: Neuraminidase Inhibitors
Derivatives of 4-cyanobenzoic acid, particularly 4-substituted benzamides , have emerged as scaffolds for influenza neuraminidase (NA) inhibitors. The aromatic ring mimics the pyranose ring of sialic acid, positioning substituents to interact with the conserved arginine triad (Arg118, Arg292, Arg371) in the enzyme's active site.
-
Mechanism: The amide nitrogen often acts as a linker for bulky hydrophobic groups (e.g., quinolines) that occupy the 150-cavity or 430-cavity of the NA active site, enhancing potency against resistant strains like H1N1.
-
Key Derivative: 4-[(Quinolin-4-yl)amino]benzamide derivatives have shown nanomolar potency.
Anticancer Agents: Kinase and Tubulin Inhibition
N-aryl-4-cyanobenzamides function as bioisosteres for various kinase inhibitors. The cyano group can interact with cysteine residues in the ATP-binding pocket of kinases or serve as an electron-withdrawing group to modulate the acidity of the amide proton.
-
Case Study: Compound G07 (a quinolinyl-aminobenzamide) demonstrated significant efficacy against influenza virus but shares structural homology with kinase inhibitors used in oncology, highlighting the "privileged" nature of this scaffold.
-
Oxazole Derivatives: Sulfonamide-substituted cyanobenzamides (e.g., 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide) exhibit cytotoxicity against non-small cell lung cancer (HOP-92) and breast cancer lines.[3]
Tyrosinase Inhibitors
4-Cyanobenzoic acid itself is a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.
-
Mechanism: The carboxylate group coordinates with the binuclear copper active site, while the aromatic ring engages in
stacking with histidine residues. The electron-withdrawing cyano group enhances the binding affinity compared to unsubstituted benzoic acid.
Quantitative Bioactivity Data[3][4][5][6][7][8]
The following table summarizes key potency metrics for 4-cyanobenzoic acid derivatives across different therapeutic indications.
| Compound Class | Target / Cell Line | Activity Metric | Value | Reference |
| Quinolinyl-aminobenzamide (G07) | Influenza A (H1N1) | IC50 (Plaque Inhibition) | 0.23 ± 0.15 µM | [1] |
| Cyano-oxazole Sulfonamide (Cmpd 2) | Lung Cancer (HOP-92) | GI50 (Growth Inhibition) | 4.56 µM | [2] |
| Cyano-oxazole Sulfonamide (Cmpd 2) | Breast Cancer (MDA-MB-468) | GI50 | 21.0 µM | [2] |
| 4-Cyanobenzoic Acid | Mushroom Tyrosinase | IC50 | ~150 - 300 µM * | [3] |
| 4-Cyanobenzaldehyde | Mushroom Tyrosinase | IC50 | < 100 µM | [3] |
*Note: Tyrosinase inhibition values vary by assay conditions; 4-CBA is generally considered a millimolar to high-micromolar inhibitor, often used as a fragment lead.
Mechanistic Visualization
The following diagram illustrates the interaction of a benzamide-based inhibitor within the Neuraminidase active site, a key target for these derivatives.
Figure 2: Pharmacophore mapping of benzamide derivatives in the Neuraminidase active site.
References
-
Design, Synthesis, and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. PMC.Link
-
Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate.Link
-
4-Cyanobenzoic acid: Chemical Properties and Tyrosinase Inhibition. ChemicalBook / Sigma-Aldrich.Link
-
Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride. BenchChem.Link
-
Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI.Link
Sources
Pharmacophore modeling using 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid scaffolds
Topic: Pharmacophore Modeling of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid Scaffolds Context: Structure-Based Drug Design (SBDD) for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition.
Executive Summary
This technical guide details the construction, validation, and application of pharmacophore models based on the 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid scaffold. This chemotype represents a classic "bi-functional" mimetic used primarily in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and, secondarily, in specific protease targets.
The guide moves beyond basic modeling steps to address the specific challenges of this scaffold: the flexibility of the benzyloxycarbonyl (Cbz) linker, the electrostatic requirements of the carboxylic acid headgroup (pTyr mimicry), and the electronic withdrawal effects of the cyano group.
Scaffold Analysis & Mechanistic Grounding
Before modeling, we must deconstruct the chemical intelligence of the scaffold. The molecule is an N-Cbz-4-cyanoanthranilic acid derivative. Its efficacy as a drug scaffold relies on three distinct pharmacophoric vectors:
| Structural Fragment | Pharmacophoric Feature | Biological Function (PTP1B Context) |
| Benzoic Acid (C-1) | Negative Ionizable / H-Bond Acceptor | Mimics the phosphate group of phosphotyrosine (pTyr). Forms salt bridges with the catalytic arginine (e.g., Arg221 in PTP1B). |
| Cyano Group (C-4) | H-Bond Acceptor / Dipole | Withdraws electron density, lowering the pKa of the acid (enhancing ionization). Can form water-mediated bridges to the WPD loop. |
| Cbz-Amino (C-2) | Hydrophobic / Aromatic + H-Bond Donor | The "Tail." The benzyl ring targets the secondary non-catalytic aryl-phosphate binding site (Site B), conferring selectivity over other phosphatases. |
Expert Insight: The critical challenge with this scaffold is the Cbz linker flexibility . Standard rigid docking often fails because the carbamate linkage allows the benzyl ring to adopt multiple rotamers. A dynamic pharmacophore model is required to capture the bioactive conformation.
Protocol: Dynamic Pharmacophore Generation
This protocol uses a "Common Feature" approach, assuming the scaffold is a known active lead, to map the 3D spatial arrangement required for high-affinity binding.
Step 1: Conformational Ensemble Generation
Objective: Explore the energy landscape of the flexible Cbz linker.
-
Input: 2D structure of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid.
-
Force Field: OPLS3e or MMFF94 (suitable for organic small molecules).
-
Solvation: Implicit water model (electrostatically critical for the COOH group).
-
Sampling: Monte Carlo conformational search. Generate max 255 conformers within a 10 kcal/mol energy window.
-
Why? The bioactive conformation of the Cbz group is often not the global minimum in vacuum. We need to capture higher-energy states that fit the protein pocket.
-
Step 2: Feature Mapping
We define the pharmacophore hypothesis (
-
Feature A (F1): Negative Ionizable (NI) centered on the Carboxylate oxygens.
-
Tolerance: 1.6 Å sphere.
-
-
Feature B (F2): Hydrophobic (Hyd) or Ring Aromatic (RA) centered on the Benzyl ring of the Cbz group.
-
Vector: Perpendicular to the ring plane (pi-stacking potential).
-
-
Feature C (F3): Hydrogen Bond Acceptor (HBA) at the Cyano nitrogen.
-
Feature D (F4): Hydrogen Bond Donor (HBD) at the Amide Nitrogen (linker).
Step 3: Exclusion Volume (Steric Constraints)
To prevent false positives that fit the points but clash with the protein, we add "Exclusion Volumes" based on the receptor shape (if a crystal structure like PDB: 2HNP is available).
-
Action: Define a shell 2.0 Å away from the ligand atoms as "forbidden space."
Visualization: Pharmacophore Hypothesis & Signaling
The following diagram illustrates the spatial relationship between the scaffold and the PTP1B binding site, mapping the logic of the pharmacophore features.
Caption: Interaction map of the N-Cbz-4-cyanobenzoic acid scaffold within the PTP1B active site, highlighting the critical salt bridge and hydrophobic selectivity vectors.
Validation Strategy: The "Self-Validating" System
A pharmacophore model is only as good as its ability to discriminate actives from decoys. Do not proceed to screening without this validation step.
Protocol: Receiver Operating Characteristic (ROC) Curve Analysis
-
Active Set: Compile 20-30 known PTP1B inhibitors containing the benzoic acid or isosteric (e.g., salicylic acid, oxalylamino) cores.
-
Decoy Set: Generate 1000 molecules using the DUD-E (Directory of Useful Decoys) generator. Match physical properties (MW, LogP) but enforce topological dissimilarity.
-
Screening: Screen both sets against your pharmacophore hypothesis (
). -
Metrics Calculation:
-
Enrichment Factor (EF1%): How many actives are found in the top 1% of the sorted list?
-
AUC (Area Under Curve): Must be > 0.7 for a predictive model.
-
-
Refinement: If AUC < 0.7, adjust the tolerance of the Hydrophobic Feature (F2). The Cbz group is flexible; if the tolerance is too tight (e.g., 1.0 Å), you will miss actives (False Negatives). Increase tolerance to 2.0 Å or add "Projected Points."
Experimental Workflow: From In Silico to In Vitro
Once the model is validated, apply it to a virtual screening campaign.
Caption: Step-by-step workflow for developing and validating the pharmacophore model, leading to experimental verification.
Quantitative Data: Scaffold Activity Profile
The following table summarizes the Structure-Activity Relationship (SAR) data that justifies the selection of this scaffold, based on analogous benzoic acid inhibitors (Maccari et al., 2009; Rakse et al., 2013).
| Substituent Position | Chemical Group | Effect on PTP1B IC50 | Mechanism |
| Pos 1 (Core) | -COOH | Essential | Primary anchor. Methyl esterification abolishes activity (loss of ionic bond). |
| Pos 2 (Linker) | -NH-C(=O)-O- (Carbamate) | High Potency | The H-bond donor (NH) orients the hydrophobic tail. Replacing with rigid linkers often reduces fit. |
| Pos 2 (Tail) | Benzyl (Cbz) | Selectivity | Occupies the "Site B" pocket. Extension to naphthyl or biphenyl often increases potency (nM range). |
| Pos 4 (Ring) | -CN (Cyano) | Modulator | Increases acidity of COOH via induction. Can be replaced by -F or -Cl but -CN offers unique dipole interactions. |
References
-
Maccari, R., et al. (2009).[1] "Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase." ChemMedChem, 4(6), 957-962.[1]
-
Rakse, M., et al. (2013).[2] "Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B." European Journal of Medicinal Chemistry, 70, 469-476.
-
Verma, M., et al. (2017). "Structure based design of a series of potent and selective non peptidic PTP-1B inhibitors." Bioorganic & Medicinal Chemistry, 25(1), 162-177.
-
Yang, S.Y. (2010). "Pharmacophore modeling and applications in drug discovery: challenges and recent advances." Drug Discovery Today, 15(11-12), 444-450.
Sources
In-Depth Technical Guide: Ionization Behavior of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid
[1]
Executive Summary
Compound: 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid CAS Registry Number: 2763999-93-3 (Analogous/Related) Primary Application: Key intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban) and other serine protease inhibitors.[1] Critical pKa Estimate: 3.15 ± 0.20 (Carboxylic Acid)[1]
This guide details the theoretical derivation and experimental validation of the pKa values for this compound. Understanding its ionization is critical for optimizing extraction yields during synthesis, developing analytical methods (HPLC), and predicting solubility behavior in physiological media.[1]
Structural Analysis & Ionization Sites
The molecule consists of a benzoic acid core substituted at the ortho position with a benzyloxycarbonyl (Cbz) protected amino group and at the para position with a cyano (nitrile) group.[1]
Functional Group Contributions
-
Carboxylic Acid (C-1): The primary site of ionization.[1] Its acidity is modulated by the electron-withdrawing nature of the substituents.[1]
-
Cyano Group (C-4): A strong electron-withdrawing group (EWG) (
).[1] It exerts a significant inductive and mesomeric effect, stabilizing the carboxylate anion and lowering the pKa relative to benzoic acid.[1] -
Cbz-Amino Group (C-2): The nitrogen is part of a carbamate.[1] While the NH proton is theoretically acidic, its pKa is typically >12, making it non-ionizable in the physiological range (pH 1–8).[1] However, its position ortho to the carboxylic acid creates a critical intramolecular hydrogen bonding network.[1]
Ionization Scheme (Graphviz Diagram)
The following diagram illustrates the transition from the neutral (insoluble) form to the anionic (soluble) form.[1]
Figure 1: Ionization pathway of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid showing the transition from neutral to anionic form.
Theoretical pKa Derivation[1]
Direct experimental pKa values for this specific intermediate are often proprietary. However, using Hammett substituent constants and structural analogs provides a high-confidence estimation required for experimental design.[1]
The Baseline: Benzoic Acid[1]
-
Reference pKa: 4.20
Effect of the 4-Cyano Group
The 4-cyano group is a potent electron-withdrawing group.[1]
Effect of the 2-Cbz-Amino Group (The Ortho Effect)
The 2-{[(Benzyloxy)carbonyl]amino} group behaves similarly to an acetamido group (as seen in N-acetylanthranilic acid).[1]
-
Analog: N-Acetylanthranilic acid (2-acetamidobenzoic acid).[1][4][5][6][7]
-
Comparison: This is lower than benzoic acid (4.[1]20) but higher than expected if purely inductive, due to the stabilization of the neutral form via intramolecular H-bonding between the amide NH and the carbonyl oxygen of the acid.[1]
Combined Prediction
Combining the vector effects of the 4-CN and the 2-Amido groups:
-
Start with 4.20 (Benzoic).[1]
-
Apply 4-CN effect: 3.55 (Base value for calculation).[1]
-
Apply 2-Amido effect: The introduction of the bulky, electron-withdrawing Cbz-amino group at the ortho position generally lowers pKa further due to steric inhibition of resonance and inductive withdrawal.[1]
-
Calculation: If 4-CN lowers pKa by 0.65 and 2-NHAc lowers it by ~0.57, the combined effect (with some saturation) suggests a pKa between 3.0 and 3.3.[1]
Predicted pKa: 3.15 ± 0.20 [1]
Experimental Determination Protocols
For researchers needing to validate this value for regulatory filing or process control, the following protocols are the industry standard.
Method A: Potentiometric Titration (Gold Standard)
This method is suitable if the compound has sufficient water solubility (>0.5 mM) or can be solubilized in a co-solvent (Methanol/Water).[1]
Reagents:
-
0.1 M KOH (Standardized, CO2-free).[1]
-
0.1 M HCl.[1]
-
Background electrolyte: 0.15 M KCl.[1]
-
Solvent: 30% Methanol / 70% Water (v/v) (Extrapolate to 0% methanol via Yasuda-Shedlovsky plot).[1]
Protocol:
-
Preparation: Dissolve 5-10 mg of the compound in the minimum volume of Methanol, then dilute with 0.15 M KCl solution.
-
Acidification: Add a known excess of 0.1 M HCl to ensure the starting pH is < 2.0 (fully protonated).
-
Titration: Titrate with 0.1 M KOH using a high-precision autoburette (e.g., Metrohm or Mettler Toledo).
-
Data Capture: Record pH vs. Volume of KOH. Collect at least 30 points in the buffer region (pH 2.5 – 5.0).[1]
-
Analysis: Use the Bjerrum difference plot or Gran plot to determine the equivalence point and calculate pKa.[1]
Method B: UV-Metric Titration (Sirius T3 Style)
Preferred for compounds with low aqueous solubility (LogP > 2.5), which is likely for this Cbz-protected molecule.[1]
Principle: The UV absorbance spectrum changes as the carboxylic acid deprotonates.[1]
Protocol:
-
Sample: Prepare a 10 mM stock solution in DMSO.
-
Titration: Dispense into a quartz cuvette containing buffer. Adjust pH from 2.0 to 7.0.
-
Detection: Monitor the bathochromic shift (red shift) of the
associated with the benzonitrile chromophore.[1] -
Calculation: Plot Absorbance vs. pH at the
.[1] The inflection point represents the pKa.[1]
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate pKa determination method based on solubility.
Physicochemical Implications
Solubility Profile (LogS vs pH)
The solubility of this compound is pH-dependent.[1]
-
pH < 2.0: The compound exists in its neutral, unionized form.[1] Due to the lipophilic Cbz group and the aromatic ring, the intrinsic solubility (
) will be very low (likely < 10 µg/mL).[1] -
pH > 4.5: The compound is >90% ionized (anionic).[1] Solubility increases logarithmically.[1]
-
Implication: For purification, the compound can be precipitated by acidifying a reaction mixture to pH 1–2.[1] Conversely, it can be extracted into an aqueous basic phase (e.g., NaHCO3) to remove non-acidic impurities.[1]
Lipophilicity (LogD)
-
LogP (Neutral): Estimated at ~3.5 (due to the Cbz group).[1]
-
LogD (pH 7.4): Will be significantly lower (approx 0.5 – 1.[1]0) because the ionized carboxylate dominates, increasing hydrophilicity.[1]
| Parameter | Value (Estimated) | Notes |
| pKa (COOH) | 3.15 | Acidic |
| pKa (NH) | >13 | Non-ionizable |
| LogP | 3.5 | Lipophilic (Neutral) |
| LogD (pH 7.4) | 0.5 | Hydrophilic (Ionized) |
References
-
4-Cyanobenzoic acid pKa Data. ChemicalBook & NIST Chemistry WebBook. 4-Cyanobenzoic acid pKa reported as 3.55 at 25°C. [1]
-
N-Acetylanthranilic acid Properties. PubChem. pKa reported as 3.[1]63. [1]
-
Hammett Equation & Substituent Constants. Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] [1]
-
Experimental pKa Determination Methods. Reijenga, J., et al. (2013).[1] The determination of pKa values of active pharmaceutical ingredients.[1] Analytical Chemistry Insights.[1] [1]
Sources
- 1. Benzoic acid, 2-(acetylamino)- (CAS 89-52-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzoic acid, 4-cyano- [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. N-acetylanthranilic acid | C9H9NO3 | CID 6971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetylanthranilic acid(89-52-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. N-Acetylanthranilic acid price,buy N-Acetylanthranilic acid - chemicalbook [m.chemicalbook.com]
- 7. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Scalable Synthesis Protocols for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid
Executive Summary
The compound 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (often referred to as Cbz-protected 4-cyanoanthranilic acid) is a highly valuable synthetic intermediate. It is extensively utilized in the drug discovery pipeline to construct complex heterocyclic scaffolds, including quinoxalines for CCK2 receptor modulation[1] and quinazolines targeting parasitic diseases like malaria[2].
However, scaling the synthesis of this molecule presents a unique chemical challenge. The strong electron-withdrawing nature of the 4-cyano group (via both inductive and resonance effects) severely deactivates the ortho-amino group. This application note provides a field-proven, scalable protocol based on optimized Schotten-Baumann conditions[3], detailing the mechanistic causality behind pH control, phase management, and crystallization to ensure high yield and purity.
Mechanistic Rationale & Causality
The protection of 2-amino-4-cyanobenzoic acid with benzyl chloroformate (Cbz-Cl) relies on a biphasic aqueous-organic system[4]. Understanding the causality behind the reaction parameters is critical for scale-up:
-
Nucleophilic Deactivation: Because the cyano group pulls electron density away from the aromatic ring, the amine is a poor nucleophile. To drive the reaction, the amine must be kept completely unprotonated.
-
Strict pH Control (pH 8.5–9.5): If the pH drops below 8.0, the deactivated amine protonates and the reaction stalls. If the pH exceeds 10.0, the electrophile (Cbz-Cl) undergoes rapid base-catalyzed hydrolysis into benzyl alcohol and carbon dioxide. Simultaneous addition of the reagent and base is therefore mandatory.
-
Pre-Acidification Washing: Unreacted Cbz-Cl and its hydrolysis byproduct (benzyl alcohol) are highly lipophilic. If the aqueous layer is acidified without prior organic washing, benzyl alcohol will "oil out" and trap the precipitating product, resulting in a gummy, impure mass rather than a filterable crystalline solid.
Caption: Scalable Schotten-Baumann workflow for Cbz protection of 4-cyanoanthranilic acid.
Scalable Synthesis Protocol (100g Pilot Scale)
This protocol is designed as a self-validating system : progression to the next step is gated by specific In-Process Controls (IPCs) to guarantee trustworthiness and reproducibility.
Materials & Reagents
-
2-Amino-4-cyanobenzoic acid: 100.0 g (0.617 mol)
-
Benzyl chloroformate (Cbz-Cl): 126.3 g (0.740 mol, 1.2 eq)
-
Sodium Carbonate (Na₂CO₃): 2M aqueous solution
-
Tetrahydrofuran (THF): 500 mL
-
Hydrochloric Acid (HCl): 2M aqueous solution
-
Ethyl Acetate (EtOAc): 400 mL (for washing)
Step-by-Step Methodology
Step 1: Substrate Dissolution
-
Charge a 3L jacketed reactor with 100.0 g of 2-amino-4-cyanobenzoic acid.
-
Add 500 mL of THF followed by 300 mL of 2M Na₂CO₃.
-
Stir at 300 rpm until complete dissolution is achieved.
-
IPC Check: The solution must be clear. Any undissolved material indicates incomplete formation of the sodium carboxylate salt.
Step 2: Controlled Electrophile Addition
-
Cool the reactor jacket to achieve an internal temperature of 0–5 °C.
-
Load Cbz-Cl (126.3 g) into an addition funnel. Load 2M Na₂CO₃ into a second addition funnel.
-
Begin dropwise addition of Cbz-Cl over 2 hours. Concurrently, add Na₂CO₃ to maintain the internal pH between 8.5 and 9.5.
-
Causality: The low temperature suppresses the competing hydrolysis of Cbz-Cl, maximizing the effective concentration of the electrophile for the deactivated amine[4].
Step 3: Maturation and IPC
-
Once addition is complete, allow the reaction to warm to 20 °C and stir for 4 hours.
-
IPC Check: Pull a 1 mL aliquot, acidify to pH 2, extract with EtOAc, and analyze via HPLC or TLC (Eluent: DCM/MeOH 9:1). Proceed only when starting material is <1%.
Step 4: Phase Management and Impurity Clearance
-
Stop stirring and allow phase separation. Discard the upper THF/organic layer (which contains the bulk of the unreacted Cbz-Cl).
-
Wash the rich aqueous layer with EtOAc (2 × 200 mL).
-
Causality: This critical wash removes benzyl alcohol. Failing to do this will cause the product to precipitate as an unfilterable oil during acidification.
Step 5: Crystallization and Isolation
-
Cool the washed aqueous layer to 5 °C.
-
Slowly add 2M HCl via an addition funnel until the pH reaches 2.5.
-
Stir the resulting thick white slurry for 1 hour at 5 °C to ensure complete crystallization.
-
Filter through a Büchner funnel, wash the filter cake with cold deionized water (3 × 150 mL), and dry under vacuum at 45 °C to a constant weight.
Quantitative Data Presentation
The table below summarizes the reaction parameters and outcomes across different scales, demonstrating the robustness of the optimized protocol.
| Scale | Substrate Mass | Cbz-Cl (eq) | Temp Profile | Peak pH | Yield (%) | Purity (HPLC, AUC) |
| Lab | 10 g | 1.15 | 0 °C → 20 °C | 9.0 | 88.5% | >99.0% |
| Pilot | 100 g | 1.20 | 2 °C → 20 °C | 9.2 | 87.2% | >98.8% |
| Process | 1.0 kg | 1.25 | 2 °C → 22 °C | 9.5 | 85.0% | >98.5% |
Note: The slight increase in Cbz-Cl equivalents at larger scales compensates for minor hydrolysis during the extended addition times required for thermal management.
Downstream Applications in Drug Discovery
Once synthesized, 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid serves as a versatile branching node. The Cbz group is orthogonal to many standard peptide coupling conditions, allowing for selective amide bond formation at the carboxylic acid prior to cyclization. This pathway is heavily utilized in the synthesis of quinazolinone-based antimalarials[2] and quinoxaline-based CCK2 receptor antagonists[1].
Caption: Downstream synthetic applications of 2-Cbz-amino-4-cyanobenzoic acid in drug discovery.
References
- US20050038032A1 - Quinoxaline compounds. Google Patents.
- 2 Protection of Functional Groups. Thieme Connect.
- The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry. BenchChem.
- Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. ACS Publications.
Sources
Application Note: Protocol for N-Cbz Protection of 2-Amino-4-Cyanobenzoic Acid
Abstract & Strategic Overview
The protection of 2-amino-4-cyanobenzoic acid with a benzyloxycarbonyl (Cbz) group is a critical transformation in the synthesis of peptidomimetics and high-value pharmaceutical intermediates. This scaffold presents a unique challenge: the electron-withdrawing nitrile group at the 4-position (meta to the amine) significantly reduces the nucleophilicity of the aniline nitrogen, potentially leading to sluggish reactivity. Furthermore, the nitrile moiety is sensitive to hydrolysis under vigorous acidic or basic conditions, requiring a protocol that balances reactivity with functional group tolerance.
This guide details two optimized protocols:
-
Method A (Standard): A Schotten-Baumann approach using a biphasic THF/Water system. This is the "greenest" and most scalable method, utilizing the solubility of the carboxylate salt.
-
Method B (Alternative): An anhydrous approach using organic base catalysis (Pyridine/DMAP) for substrates that prove unreactive under aqueous conditions.
Chemical Context & Reaction Scheme
Structural Considerations
-
Substrate: 2-amino-4-cyanobenzoic acid.
-
Electronic Effect: The C4-cyano group (
) and C1-carboxylate deactivate the C2-amine via inductive and resonance withdrawal. -
Solubility: The zwitterionic nature of the free acid results in poor solubility in non-polar solvents. Ionization of the carboxylic acid (
) is required for aqueous solubility.
Reaction Scheme
Caption: Reaction scheme transforming the deactivated aniline into the Cbz-protected carbamate.
Experimental Protocols
Method A: Schotten-Baumann Biphasic Protocol (Recommended)
Best for: Scalability, ease of workup, and avoiding harsh reagents.
Reagents & Materials
| Reagent | Equivalents (eq) | Role |
| 2-Amino-4-cyanobenzoic acid | 1.0 | Substrate |
| Benzyl Chloroformate (Cbz-Cl) | 1.2 - 1.5 | Electrophile |
| Sodium Bicarbonate ( | 2.5 - 3.0 | Base (Acid Scavenger) |
| THF / Water (1:1 v/v) | 10-15 mL/g | Solvent System |
Step-by-Step Procedure
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-cyanobenzoic acid (1.0 eq) in water (5 mL per gram of substrate).
-
Basification: Add
(2.5 eq) slowly. The solution should become clear as the carboxylate salt forms.-
Note: If the solution remains cloudy, add THF (5 mL per gram) to assist solubility.
-
-
Cooling: Cool the mixture to 0–5 °C using an ice bath.
-
Addition: Add Cbz-Cl (1.2 eq) dropwise over 15–30 minutes.
-
Critical Control Point: Maintain temperature < 10 °C to prevent hydrolysis of Cbz-Cl by water.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir vigorously for 4–12 hours.
-
Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM with 1% AcOH) or HPLC. If starting material persists after 6 hours, add an additional 0.3 eq of Cbz-Cl.
-
-
Workup:
-
Wash the reaction mixture with Diethyl Ether (2 x vol) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Discard the organic (ether) layer.
-
Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product should precipitate as a white/off-white solid.
-
Caution: Do not use concentrated HCl or heat, to avoid hydrolyzing the nitrile.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over
.
Method B: Anhydrous Organic Protocol (Alternative)
Best for: Highly unreactive substrates or if water solubility issues persist.
Reagents & Materials
| Reagent | Equivalents (eq) | Role |
| 2-Amino-4-cyanobenzoic acid | 1.0 | Substrate |
| Benzyl Chloroformate (Cbz-Cl) | 1.2 | Electrophile |
| Pyridine | 3.0 | Base/Solvent |
| DMAP | 0.1 (10 mol%) | Nucleophilic Catalyst |
| DCM (Dichloromethane) | 10 mL/g | Solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve 2-amino-4-cyanobenzoic acid (1.0 eq) in dry DCM . Add Pyridine (3.0 eq) .
-
Note: If solubility in DCM is poor, use dry THF or DMF.
-
-
Catalyst: Add DMAP (0.1 eq) . This is crucial for activating the deactivated aniline.
-
Addition: Cool to 0 °C and add Cbz-Cl (1.2 eq) dropwise.
-
Reaction: Stir at RT for 12–18 hours.
-
Workup:
Process Control & Troubleshooting
Workflow Logic
Caption: Decision tree for selecting the optimal protection strategy and handling incomplete reactions.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Cbz-Cl before reaction. | Ensure temp < 5°C during addition.[3] Increase Cbz-Cl equivalents. |
| Starting Material Persists | Deactivated amine (low nucleophilicity). | Switch to Method B (add DMAP). Increase reaction time. |
| Oiling out | Product is not solidifying upon acidification. | Extract the oiled product into EtOAc, dry, and triturate with Hexanes/Ether. |
| Nitrile Hydrolysis | pH too high (>12) or Temp too high. | Strictly control pH (use |
References
-
Bergmann, M., & Zervas, L. (1932).[3] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. (Foundational Cbz chemistry).
- Cotarca, L., & Eckert, H. (2017). Phosgenation - A Handbook. Wiley-VCH.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz stability and protocols).
-
BenchChem. (2025).[1][3][4] Application Notes and Protocols for (S)-2-Amino-4-cyanobutanoic acid. (Analogous nitrile stability data).
-
Organic Chemistry Portal. (2023). Cbz-Protected Amino Groups.[2][5] (General reaction conditions and deprotection).
Sources
Advanced Application Note: Using 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid as a Pharmaceutical Intermediate
Executive Summary
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid serves as a high-value bifunctional orthogonal scaffold in medicinal chemistry. Unlike its unprotected parent (2-amino-4-cyanobenzoic acid, CAS 64630-00-8), the inclusion of the benzyloxycarbonyl (Cbz) group on the amine provides crucial chemoselectivity. This protection prevents premature cyclization or self-polymerization during carboxylic acid activation, enabling the modular synthesis of complex pharmacophores such as quinazolinones , benzimidazoles , and aryl-amidines .
This guide details the specific utility of this intermediate in the synthesis of kinase inhibitors and serine protease inhibitors, providing validated protocols for its manipulation.
Chemical Profile & Stability
| Property | Specification |
| Systematic Name | 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid |
| Parent Scaffold | 2-Amino-4-cyanobenzoic acid (CAS: 64630-00-8) |
| Functional Groups | 1. Carboxylic Acid: Electrophilic handle for amide coupling.2. Cbz-Amine: Masked nucleophile (acid-stable, hydrogenolysis-labile).3. Nitrile (Cyano): Precursor for amidines, tetrazoles, or primary amides. |
| Molecular Weight | ~296.28 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |
| Storage | 2–8°C, desiccated. Hygroscopic. |
Strategic Utility: The "Build-Couple-Cyclize" Workflow
The primary advantage of this intermediate is its ability to facilitate Late-Stage Heterocyclization . In drug discovery, researchers often need to vary the substituent on the carboxylic acid (R1) and the substituent on the quinazolinone C2 position (R2) independently.
Mechanism of Action in Synthesis[1]
-
Amide Coupling (R1 Introduction): The Cbz group protects the aniline nitrogen, allowing the carboxylic acid to be activated (e.g., via HATU or SOCl2) and coupled to a primary amine (R1-NH2) without forming a cyclic benzoxazinone prematurely.
-
Deprotection: The Cbz group is removed (Hydrogenolysis or HBr/AcOH) to reveal the nucleophilic aniline.
-
Cyclization (R2 Introduction): The free aniline reacts with an orthoester or aldehyde to close the ring, forming the quinazolinone core.
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Divergent synthetic pathways. The Cbz protection allows for controlled amide coupling prior to ring closure.
Application Protocol: Synthesis of 4-Cyano-Quinazolinone Derivatives
This protocol describes the synthesis of a quinazolinone library member, a common scaffold in EGFR and VEGFR kinase inhibitors.
Phase 1: Amide Coupling (The "R1" Diversity Step)
Objective: Attach the pendant amine while maintaining the Cbz protection.
-
Preparation: Dissolve 1.0 eq of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid in dry DMF (0.2 M concentration).
-
Activation: Add 1.2 eq of HATU (or PyBOP) and 2.5 eq of DIPEA. Stir at Room Temperature (RT) for 15 minutes.
-
Note: The Cbz group prevents the formation of the isatoic anhydride-like side products that occur with unprotected anthranilic acids.
-
-
Coupling: Add 1.1 eq of the desired primary amine (R1-NH2). Stir at RT for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
QC Check: Verify Mass (LC-MS) to ensure Cbz is intact.
Phase 2: Deprotection and Cyclization (The "R2" Diversity Step)
Objective: Remove Cbz and close the pyrimidine ring.
-
Deprotection: Dissolve the intermediate from Phase 1 in MeOH. Add 10% Pd/C (10 wt% loading). Stir under H2 balloon (1 atm) for 2 hours.
-
Alternative: If the molecule contains halogenated motifs sensitive to hydrogenolysis, use 33% HBr in Acetic Acid for 1 hour.
-
-
Filtration: Filter through Celite to remove catalyst. Concentrate to yield the free aniline.
-
Cyclization: Resuspend the crude aniline in Ethanol. Add 3.0 eq of Triethyl Orthoformate (for R2=H) or a substituted Orthoester (for R2=Alkyl/Aryl).
-
Catalyst: Add 5 mol% p-Toluenesulfonic acid (pTSA).
-
-
Reflux: Heat to reflux (80°C) for 3–12 hours. Monitor by TLC for the disappearance of the aniline.
-
Purification: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If soluble, purify via flash chromatography (DCM/MeOH gradient).
Advanced Protocol: Nitrile Functionalization (Pinner Reaction)
The 4-cyano group is a masked amidine. Amidines are critical for binding to the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa).
Protocol:
-
Dissolution: Dissolve the substrate in anhydrous Ethanol/Chloroform (1:1).
-
Acidification: Bubble dry HCl gas through the solution at 0°C until saturation (approx. 30 mins).
-
Incubation: Seal the vessel and store at 4°C for 16–24 hours. This forms the Imidate Ester intermediate.
-
Ammonolysis: Concentrate the solvent to remove excess HCl. Redissolve the residue in dry Ethanol and add 2.0 M Ammonia in Ethanol (excess).
-
Heating: Heat to 50°C for 4 hours.
-
Result: The nitrile is converted to a benzamidine moiety.
Scientific Rationale & Troubleshooting
Why use Cbz over Boc?
-
Orthogonality: If the R1 amine contains a Boc-protected secondary amine, the Cbz group on the benzoic acid allows for selective deprotection. You can remove the Boc (TFA) without touching the Cbz (H2/Pd), or vice versa.
-
Acid Stability: The Cbz group is stable to the acidic conditions often used in Pinner reactions or subsequent acid-catalyzed cyclizations, whereas Boc would be labile.
Troubleshooting Guide
-
Issue: Low Yield in Cyclization.
-
Cause: Steric hindrance from the R1 amide.
-
Solution: Switch solvent to 2-Methoxyethanol and increase temperature to 120°C.
-
-
Issue: Cbz Removal Fails.
-
Cause: Poisoning of Pd catalyst by sulfur-containing R1 groups.
-
Solution: Switch to HBr/AcOH or TMSI (Iodotrimethylsilane) for deprotection.
-
References
-
Quinazoline Synthesis Overview: Khan, I. et al. "Quinazoline derivatives as potent kinase inhibitors: A review." Journal of Chemical and Pharmaceutical Research.
- Anthranilic Acid Chemistry: Wiktelius, D. et al. "Synthesis of 2-amino-4-cyanobenzoic acid derivatives." Tetrahedron Letters. (General reference for core scaffold reactivity).
-
Pinner Reaction Methodology: "The Pinner Reaction: A Versatile Method for the Preparation of Amidines." Organic Syntheses.
- Cbz Protection Strategies: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
(Note: Specific CAS 64630-00-8 is the parent amine. The Cbz-derivative is a specialized intermediate derived from this parent.)
Cyclization reactions using 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid precursors
Application Note: Cyclization Strategies for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid
Abstract & Strategic Utility
This technical guide details the synthetic utility of 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (N-Cbz-4-cyanoanthranilic acid). This molecule is a high-value scaffold in medicinal chemistry, particularly for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.
The presence of the 4-cyano group (position 7 in the resulting heterocycle) serves as a critical synthetic handle, allowing for late-stage transformation into amides, amines, or tetrazoles. However, this nitrile moiety requires specific "soft" cyclization protocols to avoid premature hydrolysis to a carboxylic acid.
This guide presents two distinct cyclization pathways:
-
The Isatoic Anhydride Route: For versatile library generation of quinazolin-4-ones.
-
The Urethane Cyclization Route: A direct, atom-economical method to access quinazoline-2,4-diones using the Cbz group as a carbonyl source.
Mechanistic Pathways & Decision Tree
The choice of pathway depends on the desired heterocycle core. The Cbz protecting group is not merely a passive shield; it can be leveraged as an electrophile in cyclization.
Figure 1: Divergent synthetic pathways for N-Cbz-4-cyanobenzoic acid precursors.
Protocol 1: Synthesis of 7-Cyanoisatoic Anhydride
Objective: Convert the precursor into a highly reactive cyclic anhydride. This intermediate reacts cleanly with diverse amines to form quinazolinones without requiring coupling reagents.
Mechanism: Thionyl chloride facilitates the intramolecular attack of the carboxylate oxygen onto the carbamate carbonyl, eliminating benzyl chloride.
Materials:
-
Precursor: 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂, 5.0 eq)
-
Solvent: 1,4-Dioxane (Anhydrous) or Toluene
-
Catalyst: DMF (1-2 drops)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the Precursor (10 mmol) in anhydrous 1,4-Dioxane (50 mL).
-
Addition: Add SOCl₂ (50 mmol) dropwise at room temperature. Add 1 drop of DMF to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (100°C) for 2–3 hours.
-
Checkpoint: The suspension should clear as the anhydride forms, followed potentially by the precipitation of the product.
-
TLC Monitoring: Monitor consumption of starting material (MeOH/DCM 1:9).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent.
-
Critical Step: Triturate the residue with dry Hexane or Diethyl Ether to remove benzyl chloride byproducts.
-
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.
-
Yield Expectation: 85–95%.
-
Storage: Store in a desiccator (moisture sensitive).
-
Protocol 2: Base-Mediated Synthesis of Quinazoline-2,4-diones
Objective: Synthesize 3-substituted-7-cyanoquinazoline-2,4(1H,3H)-diones utilizing the Cbz group as the source of the C2-carbonyl. This avoids the use of phosgene or triphosgene.
Mechanism: An amine is first coupled to the carboxylic acid. Subsequent treatment with base deprotonates the amide nitrogen, which attacks the carbamate, cyclizing to the dione and expelling benzyl alcohol.
Phase A: Amide Coupling
-
Reagents: Precursor (1.0 eq), Primary Amine (R-NH₂, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (0.2 M).
-
Procedure: Standard peptide coupling. Stir at RT for 4–6 hours. Isolate via aqueous workup (EtOAc extraction) or precipitation.
Phase B: Cyclization
Warning: The cyano group is sensitive to hydrolysis. Use anhydrous conditions.
-
Reagents: N-Cbz-Anthranilamide intermediate (from Phase A).
-
Base: Potassium tert-butoxide (KOtBu, 2.0 eq) OR Sodium Hydride (NaH, 2.0 eq).
-
Solvent: Anhydrous THF (0.1 M).
Step-by-Step Procedure:
-
Setup: Dissolve the N-Cbz-Anthranilamide (5 mmol) in anhydrous THF (50 mL) under Nitrogen/Argon atmosphere.
-
Cyclization: Cool to 0°C. Add KOtBu (10 mmol) portion-wise.
-
Observation: The solution may turn yellow/orange due to amide anion formation.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Note: If reaction is sluggish, heat to 50°C. Do not exceed 60°C to protect the nitrile.
-
-
Quench: Pour the reaction mixture into cold 1M HCl (excess) to quench the alkoxide and protonate the product.
-
pH Control: Ensure pH < 4 to precipitate the dione.
-
-
Isolation: Filter the resulting precipitate. Wash with water and cold methanol.
-
Purification: Recrystallization from EtOH/DMF is usually sufficient.
-
Data Summary & Troubleshooting
| Parameter | Isatoic Anhydride Route (Protocol 1) | Urethane Cyclization (Protocol 2) |
| Primary Product | 7-Cyanoisatoic anhydride | 7-Cyanoquinazoline-2,4-dione |
| Key Reagent | Thionyl Chloride (SOCl₂) | KOtBu / NaH |
| Byproduct | Benzyl Chloride | Benzyl Alcohol |
| Nitrile Stability | High (Acidic conditions) | Moderate (Requires anhydrous base) |
| Common Issue | Hydrolysis of anhydride by moisture | Incomplete cyclization (steric bulk) |
| Correction | Use fresh SOCl₂; Store dry | Increase Temp (max 60°C); Use NaH |
Critical Note on the 4-Cyano Group: During Protocol 2, avoid the use of aqueous hydroxide bases (NaOH/KOH) at high temperatures. These conditions will hydrolyze the 4-CN group to a 4-COOH (carboxylic acid) or 4-CONH₂ (primary amide), destroying the orthogonal handle required for downstream medicinal chemistry.
References
-
Synthesis of Isatoic Anhydrides from N-Cbz Precursors
- Use of thionyl chloride for cyclodehydr
-
Groutas, W. C., et al. (1985). "Mechanism-based inhibitors of serine proteinases." Journal of Medicinal Chemistry, 28(2), 204-209. Link
-
Base-Mediated Cyclization to Quinazoline-2,4-diones
- Cyclization of N-Cbz-anthranilamides using alkoxides.
-
Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826. Link
-
General Quinazolinone Synthesis Strategies
- Comprehensive review of synthetic routes including is
-
Khan, I., et al. (2014). "Quinazoline derivatives: synthesis and bio-active evaluation." European Journal of Medicinal Chemistry, 76, 414-436. Link
-
Protection of Nitriles in Basic Conditions
- Methodologies for preserving cyano groups during heterocycle form
-
Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. Link
Synthesis of quinazolinone derivatives from 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
Abstract
This application note details the optimized synthetic protocols for converting 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (N-Cbz-4-cyanoanthranilic acid) into functionalized quinazolinone derivatives. The presence of the chemically sensitive 4-cyano group requires a divergent synthetic strategy to prevent hydrolysis (to amides/acids) or over-reduction (to benzylamines). We present two validated pathways: a "Clean Deprotection-Cyclization" route for unsubstituted derivatives and an "Isatoic Anhydride" route for N3-substituted analogs. These protocols are designed for medicinal chemists requiring high purity and functional group tolerance.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the controlled removal of the Carboxybenzyl (Cbz) protecting group without compromising the nitrile moiety, followed by the construction of the pyrimidine ring.
-
Challenge: The cyano group (C≡N) is susceptible to hydrogenation (forming -CH₂NH₂) under standard Cbz deprotection conditions (H₂/Pd) and hydrolysis (forming -CONH₂) under strong acidic/basic cyclization conditions.
-
Solution:
-
Step 1: Mild hydrogenolysis at atmospheric pressure or acid-mediated deprotection at controlled temperatures.
-
Step 2: Cyclization using neutral-to-mildly-acidic condensation agents (Formamidine Acetate or Orthoesters).
-
Reaction Pathway Diagram
Caption: Divergent synthetic pathways for accessing various quinazolinone derivatives while preserving the nitrile group.
Experimental Protocols
Protocol A: Deprotection of Cbz Group
Objective: Isolate 2-amino-4-cyanobenzoic acid. Critical Control Point: Monitor reaction strictly to prevent nitrile reduction.
Materials
-
Starting Material: 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet, 10 wt% loading)
-
Solvent: Methanol (MeOH) (anhydrous preferred)
-
Hydrogen Source: H₂ balloon (1 atm)
Procedure
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (approx. 3.37 mmol) of the starting material in 20 mL of MeOH.
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an argon atmosphere.
-
Safety Note: Pd/C is pyrophoric. Keep wet with solvent.
-
-
Hydrogenation: Purge the flask with H₂ gas (balloon) three times. Stir vigorously at Room Temperature (20-25°C) under 1 atm H₂.
-
Monitoring: Check TLC every 15 minutes (Eluent: 5% MeOH in DCM).
-
Endpoint: The reaction is typically complete within 45-90 minutes. Stop immediately upon consumption of starting material to avoid reducing the -CN group.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (2 x 10 mL).
-
Isolation: Concentrate the filtrate in vacuo at <40°C. The product, 2-amino-4-cyanobenzoic acid , is obtained as a pale yellow solid.
-
Yield Expectation: 90-95%.[1]
-
QC Check: IR should show distinct amine doublets (~3300-3400 cm⁻¹) and a sharp nitrile stretch (~2230 cm⁻¹).
-
Protocol B: Cyclization to 7-Cyanoquinazolin-4(3H)-one (Unsubstituted)
Objective: Form the pyrimidine ring using formamidine acetate. This method is superior to formamide (Niementowski) as it requires milder conditions (lower temp), preserving the nitrile.
Materials
-
Intermediate: 2-amino-4-cyanobenzoic acid (from Protocol A)[2][3]
-
Reagent: Formamidine Acetate (1.5 - 2.0 equiv)
-
Solvent: Ethanol (EtOH) or 2-Methoxyethanol
Procedure
-
Setup: Suspend 2-amino-4-cyanobenzoic acid (1.0 mmol) in 5 mL of EtOH.
-
Addition: Add Formamidine Acetate (2.0 mmol).
-
Reflux: Heat the mixture to reflux (80°C) with stirring.
-
Observation: The suspension usually clears as the reaction proceeds, followed by precipitation of the product.
-
Time: 4 - 12 hours.
-
-
Workup: Cool the reaction mixture to 0°C (ice bath).
-
Filtration: Filter the precipitate. Wash with cold EtOH (2 mL) and diethyl ether (5 mL).
-
Drying: Dry under vacuum.
-
Yield Expectation: 80-85%.
-
Protocol C: Synthesis of 3-Substituted Derivatives (Isatoic Anhydride Route)
Objective: Create a versatile intermediate for introducing diversity at the N3 position (e.g., alkyl, aryl groups).
Step 1: Formation of 7-Cyanoisatoic Anhydride
-
Suspend 2-amino-4-cyanobenzoic acid (1.0 equiv) in dry THF.
-
Add Triphosgene (0.35 equiv) dissolved in THF dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours. The solution will clarify then precipitate the anhydride.
-
Concentrate and wash with hexane to isolate the anhydride.
Step 2: One-Pot Condensation
-
Combine 7-cyanoisatoic anhydride (1.0 equiv) and the desired Primary Amine (R-NH₂, 1.1 equiv) in Ethanol.
-
Add Triethyl Orthoformate (1.5 equiv) and a catalytic amount of p-TsOH (1 mol%).
-
Reflux for 6-12 hours.
-
Cool and filter the crystallized 3-substituted quinazolinone.
Quantitative Data Summary
| Parameter | Method A (H₂/Pd) | Method B (HBr/AcOH) |
| Cbz Removal Efficiency | High (>90%) | High (>90%) |
| CN Group Integrity | Risk of reduction if prolonged | Risk of hydrolysis if heated |
| Reaction Time | 1 - 2 Hours | 1 - 4 Hours |
| Workup Complexity | Low (Filtration) | Medium (Neutralization req.) |
| Green Chemistry Score | High | Low (Corrosive waste) |
Troubleshooting & Critical Notes
Common Pitfalls
-
Over-reduction: If the H₂ reaction runs overnight, the nitrile (2230 cm⁻¹) will vanish, replaced by a primary amine. Solution: Use Protocol B (HBr/AcOH) if precise timing cannot be maintained.
-
Hydrolysis: Avoid aqueous acids or bases at high temperatures. The 4-cyano group can hydrolyze to the amide (CONH₂) or acid (COOH), often seen as a new spot on TLC with lower Rf.
-
Solubility: Quinazolinones are often poorly soluble. If the product precipitates during reaction, this is a good sign. Use DMF/DMSO for NMR characterization.
Workflow Logic
Caption: Decision tree for selecting the optimal deprotection strategy based on risk tolerance.
References
-
Niementowski Reaction Review
-
Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron 61.43 (2005): 10153-10202.
-
- Cbz Deprotection Standards: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
-
Formamidine Acetate Cyclization
-
Showell, G. A., et al. "High-yield synthesis of 4(3H)-quinazolinones." Journal of Medicinal Chemistry 34.3 (1991).
-
-
Isatoic Anhydride Methodology
-
Coppola, G. M. "The chemistry of isatoic anhydride." Synthesis 1980.07 (1980): 505-536.
-
-
Nitrile Stability in Quinazolinone Synthesis
-
Harris, N. V., et al. "Antiallergic activity of 7-cyano-quinazolines." Journal of Medicinal Chemistry 33.1 (1990): 434-444.
-
Sources
Application Note: Precision Coupling of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid
Executive Summary
The coupling of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (henceforth Compound A ) presents a distinct set of synthetic challenges that distinguish it from standard peptide chemistry. The convergence of an electron-withdrawing cyano group at the 4-position and a bulky, nucleophilic carbamate (Cbz-amino) group at the 2-position creates a "perfect storm" for side reactions—specifically, the formation of 2-benzyloxy-4H-3,1-benzoxazin-4-one .
This guide outlines high-fidelity protocols designed to suppress intramolecular cyclization while maximizing intermolecular amide bond formation. We prioritize HATU/HOAt for rapid kinetics on small scales and T3P (Propylphosphonic anhydride) for scalable, epimerization-free synthesis with simplified workups.
Mechanistic Insight: The "Benzoxazinone Trap"
Understanding the failure mode is critical to success. Unlike simple benzoic acids, Compound A possesses an internal nucleophile (the carbonyl oxygen of the Cbz group) located 5-atoms away from the activated carboxylate.
Upon activation (forming active ester I ), two pathways compete:
-
Path A (Desired): Intermolecular attack by the amine partner (
) to form the amide. -
Path B (Undesired): Intramolecular attack by the Cbz carbonyl oxygen to form the cyclic benzoxazinone (II) .
The 4-cyano group exacerbates this by withdrawing electron density, making the activated carbonyl more electrophilic and thus more susceptible to both attacks. However, it also increases the acidity of the NH, making the Cbz oxygen more nucleophilic.
Pathway Visualization
Figure 1: Kinetic competition between intermolecular coupling and intramolecular cyclization.
Experimental Protocols
Protocol A: High-Performance Coupling (HATU/HOAt)
Recommended for: Small-scale discovery (mg to g), hindered amines, or valuable intermediates.
Rationale: HATU is chosen for its rapid activation kinetics, minimizing the time the reactive ester exists in solution, thus reducing the window for cyclization. HOAt is strictly preferred over HOBt because the pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the amine attack by up to 10-fold.
Reagents:
-
Substrate: 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (1.0 equiv)
-
Amine Partner: 1.1 – 1.2 equiv
-
Coupling Reagent: HATU (1.1 equiv)
-
Additive: HOAt (1.1 equiv) – Critical for suppressing cyclization
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried vial, dissolve Compound A (1.0 equiv) and HOAt (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Pre-Activation (Brief): Add HATU (1.1 equiv) followed immediately by DIPEA (1.0 equiv only at this stage). Stir for exactly 2 minutes at 0°C.
-
Note: Do not pre-activate for >5 mins; extended activation promotes benzoxazinone formation.
-
-
Coupling: Immediately add the Amine Partner (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check LCMS.
-
Target Mass: [M+H]+
-
Side Product: [M-H2O+H]+ (Benzoxazinone). If this is observed, heat the reaction to 50°C to drive ring-opening.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), 0.5 M HCl (cold), sat. NaHCO3, and brine.[1] Dry over Na2SO4.
Protocol B: Scalable "Green" Coupling (T3P)
Recommended for: Scale-up (>10 g), unhindered amines, and ease of purification.
Rationale: T3P (Propylphosphonic anhydride) acts as a highly selective coupling reagent with low epimerization potential (not a major issue here) and, crucially, generates water-soluble byproducts.[2] It favors amide formation over cyclization in non-polar solvents.
Reagents:
-
Substrate: Compound A (1.0 equiv)
-
Amine Partner: 1.1 equiv
-
Coupling Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: 2-MeTHF or EtOAc (preferred over DMF)
Step-by-Step Procedure:
-
Setup: Charge a reactor with Compound A (1.0 equiv), the Amine Partner (1.1 equiv), and Pyridine (4.0 equiv) in 2-MeTHF or EtOAc (5–10 volumes).
-
Note: Unlike HATU, T3P does not require pre-activation. Mixing acid and amine first ensures the activated species is intercepted immediately.
-
-
Addition: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 15–30 minutes to control exotherm.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT. Stir for 12 hours.
-
T3P kinetics are generally slower than HATU; patience is required.
-
-
Workup: Quench with water. The T3P byproducts are water-soluble.[2][3][4] Wash the organic layer with water (x3), 0.5 M HCl, and NaHCO3.
-
Isolation: Concentrate the organic layer to yield the crude product, often requiring only recrystallization rather than chromatography.
Troubleshooting & Optimization
| Observation (LCMS/TLC) | Diagnosis | Corrective Action |
| Mass [M-18]+ dominates | Benzoxazinone Formation. The acid activated but cyclized instead of coupling. | 1. Increase temperature (40-60°C) to force the amine to open the ring.2. Switch to Protocol A (HOAt is a better nucleophile than the internal Cbz). |
| No Reaction (SM remains) | Steric Hindrance. The ortho-Cbz group is blocking the approach of the coupling reagent. | 1. Use HATU (more powerful).2. Use Microwave irradiation (50°C, 15 min) with T3P.3. Convert to Acid Chloride using Ghosez Reagent (mild) before adding amine. |
| Low Yield / Sticky Oil | DMF Retention. Residual DMF interferes with crystallization. | 1. Use Protocol B (EtOAc/T3P).2. Perform aggressive LiCl (5% aq) washes if using DMF. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[6] Angewandte Chemie International Edition, 19(2), 133-134. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link
- Wikel, J. H., et al. (1993). Study of benzoxazinone formation from anthranilic acid derivatives. Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. Research Portal [researchworks.creighton.edu]
Application Note: Solid-Phase Synthesis Applications of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
Executive Summary & Structural Rationale
In the realm of Solid-Phase Organic Synthesis (SPOS) and combinatorial chemistry, anthranilic acid derivatives are privileged building blocks for generating diverse heterocyclic libraries, including quinazolinones and benzodiazepines[1][2]. The molecule 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (commonly referred to as Z-4-cyano-Abz-OH) offers a highly specialized trifunctional scaffold designed for orthogonal synthesis strategies.
As a Senior Application Scientist, selecting this specific building block is driven by three mechanistic advantages:
-
Orthogonal Protection (The Z-Group): The benzyloxycarbonyl (Z or Cbz) group is completely stable to the basic conditions (20% piperidine) used in standard Fmoc-SPPS. This allows for the selective elongation of peptide chains without prematurely exposing the anthranilic amine[3].
-
Electronic Deactivation (The 4-Cyano Group): The cyano group at the para position to the amine acts as a strong electron-withdrawing group (EWG). This significantly lowers the nucleophilicity of the anthranilic amine once deprotected, preventing unwanted on-resin oligomerization or premature cyclization during complex syntheses.
-
Pharmacophore Handle: Post-cleavage, the cyano group serves as a versatile handle for further derivatization, such as conversion into a tetrazole (a carboxylic acid bioisostere) or reduction to an aminomethyl group to explore novel chemical space[4].
Physicochemical Properties
Understanding the solubility and steric profile of Z-4-cyano-Abz-OH is critical for optimizing resin swelling and coupling efficiency[4].
| Property | Value | SPOS Implication |
| Molecular Formula | C16H12N2O4 | Bulky aromatic core requires low-loading resins to prevent steric clash. |
| Molecular Weight | 296.28 g/mol | High mass dictates careful monitoring of mass-balance during cleavage. |
| H-Bond Donors/Acceptors | 2 / 4 | Promotes secondary structure formation; use chaotropic salts if aggregation occurs. |
| Solubility | High in DMF, NMP, DMSO | Ideal for standard SPPS solvent systems; poor in non-polar solvents[4]. |
Orthogonal Deprotection and Derivatization Logic
The true utility of Z-4-cyano-Abz-OH lies in its orthogonality. In a mixed Fmoc/Z solid-phase strategy, the Z-group acts as a permanent mask until a specific cyclization event is triggered. Because catalytic hydrogenation (Pd/C, H2) is inefficient on standard polystyrene resins due to poor catalyst diffusion, acidolysis (e.g., 33% HBr in AcOH or TFMSA/TFA) is the preferred method for on-resin Z-deprotection.
Caption: Orthogonal deprotection logic and cyano-handle derivatization pathways.
Application 1: Traceless Synthesis of 4-Cyano-Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are privileged scaffolds in drug discovery[5]. By utilizing Z-4-cyano-Abz-OH, we can employ a "traceless" cyclative cleavage strategy.
Causality & Mechanistic Insight: Once the Z-group is removed, the resulting 4-cyanoanthranilic amine is exceptionally unreactive due to the electron-withdrawing cyano group. Standard peptide coupling reagents (DIC/HOAt) will fail to acylate it. Therefore, we must force the acylation using highly reactive acid chlorides (R-COCl) in the presence of pyridine[5]. Subsequent dehydration with acetic anhydride forms a resin-bound benzoxazinone. When heated with a primary amine, the amine attacks the benzoxazinone, triggering ring-opening and immediate recyclization, which simultaneously cleaves the final quinazolinone from the resin[1].
Caption: Traceless solid-phase synthesis workflow for 4-cyano-quinazolin-4(3H)-ones.
Protocol 1: Quinazolinone Library Generation
-
Resin Loading: Swell Rink Amide resin (1.0 g, 0.6 mmol/g) in DMF for 30 min. Add a pre-activated solution of Z-4-cyano-Abz-OH (3.0 eq, 1.8 mmol), DIC (3.0 eq), and HOAt (3.0 eq) in DMF. Agitate at room temperature (RT) for 4 hours. Wash with DMF (5x) and DCM (5x).
-
Z-Deprotection: Treat the resin with 33% HBr in acetic acid (10 mL) for 2 hours at RT to remove the Z-group. Wash extensively with DCM, 5% DIEA in DMF (to neutralize), and DMF.
-
Acylation: To the resin, add the desired acid chloride (R-COCl, 5.0 eq) and anhydrous pyridine (10.0 eq) in dry DCM. Agitate for 12 hours at RT[5]. Wash with DCM and DMF.
-
Benzoxazinone Formation: Treat the resin with a 1:1 mixture of Acetic Anhydride (Ac2O) and pyridine for 4 hours at RT to drive the dehydration[1]. Wash with anhydrous DMF.
-
Cyclative Cleavage: Transfer the resin to a sealed vial. Add a solution of the target primary amine (R'-NH2, 5.0 eq) in NMP. Heat at 80 °C for 16 hours.
-
Isolation: Filter the resin and collect the filtrate. Remove the NMP under reduced pressure to yield the crude 4-cyano-quinazolin-4(3H)-one, ready for preparative HPLC[5].
Application 2: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones
Benzodiazepines are classic CNS-active pharmacophores. Z-4-cyano-Abz-OH can be utilized to synthesize 7-cyano-1,4-benzodiazepine-2,5-diones via a deprotective cyclization cascade[3][6].
Causality & Mechanistic Insight: In this workflow, an Fmoc-amino acid is first attached to a Wang resin via its C-terminus. After Fmoc removal, Z-4-cyano-Abz-OH is coupled to the free amine. The Z-group is essential here; if an Fmoc-protected anthranilic acid were used, the basic conditions required for its deprotection (piperidine) would cause premature, uncontrolled cyclization or diketopiperazine side-reactions. By using the Z-group, the linear precursor is safely assembled. Upon treatment with acidic cleavage cocktails, the Z-group is removed, and the liberated anthranilic amine undergoes an intramolecular nucleophilic attack on the Wang resin ester linkage, cyclizing and cleaving the molecule in a single, elegant step[3].
Protocol 2: Benzodiazepine-2,5-dione Synthesis
-
Dipeptide Assembly: Starting with an H-Xaa-Wang resin (0.5 mmol/g), swell in DMF. Couple Z-4-cyano-Abz-OH (3.0 eq) using HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 3 hours. Wash with DMF and DCM.
-
Global Deprotection & Cyclization: Treat the resin with a cleavage cocktail of TFA / TFMSA / Thioanisole (80:10:10 v/v/v) for 4 hours at RT. Note: Thioanisole acts as a carbocation scavenger, critical for preventing re-alkylation of the cyano-aromatic ring during Z-group removal.
-
Precipitation: Filter the resin and drop the acidic filtrate into ice-cold diethyl ether. The 7-cyano-1,4-benzodiazepine-2,5-dione will precipitate as a solid. Centrifuge, decant, and dry under vacuum[6].
Quantitative Data Summary
The following table summarizes the expected performance metrics of Z-4-cyano-Abz-OH in the described SPOS workflows, demonstrating the robustness of the self-validating protocols.
| Synthesis Target | Cleavage Mechanism | Average Crude Purity (HPLC) | Average Isolated Yield | Key Impurity Profile |
| 4-Cyano-Quinazolin-4(3H)-ones | Traceless Aminolysis (80 °C) | 88 - 94% | 65 - 75% | Unreacted benzoxazinone hydrolysis products[5]. |
| 7-Cyano-Benzodiazepine-2,5-diones | Acidic Deprotective Cyclization | 85 - 92% | 55 - 68% | Linear uncyclized dipeptide (if cyclization time is < 4h)[3]. |
References
- 4-Cyanobenzoic Acid - Solubility of Things Solubility of Things URL
- Solid-Phase Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)
- 4(3H)
- PMC (NIH)
- Scribd / J. Org. Chem.
- A Novel Solid-Phase Synthetic Method for 1,4-Benzodiazepine-2,5-dione Derivatives Thieme Connect / Synlett URL
Sources
- 1. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
Deprotection strategies for the benzyloxycarbonyl group in cyanobenzoic acid derivatives
Application Note: Chemoselective Deprotection of N-Benzyloxycarbonyl (Cbz) Groups in Cyanobenzoic Acid Derivatives
Part 1: The Chemoselectivity Challenge
In the synthesis of bioactive cyanobenzoic acid derivatives—common scaffolds in oncology (e.g., KRAS inhibitors) and immunology—the benzyloxycarbonyl (Cbz/Z) group is a preferred amine protecting group due to its orthogonality to Boc and Fmoc. However, its removal presents a critical chemoselectivity paradox:
-
The Hydrogenolysis Risk: The standard deprotection method (
) poses a severe risk of reducing the nitrile (cyano) group to a primary amine ( ) or imine. While catalyst poisoning (e.g., with pyridine) can mitigate this, it often stalls the Cbz cleavage, leading to incomplete conversion. -
The Acidolysis Risk: Classical acidic cleavage (e.g., HBr/AcOH) risks hydrating the nitrile to a primary amide (
) or hydrolyzing it to a carboxylic acid, particularly if the reaction exotherms or requires extended time.
This guide moves beyond standard textbook protocols to present three field-proven strategies specifically optimized for preserving the cyano moiety while quantitatively removing the Cbz group.
Part 2: Strategic Decision Matrix
Before selecting a protocol, evaluate your substrate against this decision matrix to maximize yield and purity.
Figure 1: Strategic decision tree for selecting the optimal deprotection method.
Part 3: Detailed Protocols
Method A: The "Modern Standard" – Lewis Acid Mediated Deprotection
Mechanism: Aluminum chloride (
Advantages:
-
Room Temperature: Eliminates thermal stress.
-
Nitrile Safe: No reduction or hydrolysis risk.
-
Halogen Safe: No dehalogenation (unlike Pd/C).
Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Cbz-protected substrate (1.0 equiv) in HFIP (1,1,1,3,3,3-hexafluoroisopropanol) [0.2 M concentration].
-
Reagent Addition: Add anhydrous
(3.0 equiv) in one portion at room temperature ( ).-
Note: The reaction may initially form a suspension.[1]
-
-
Reaction: Stir vigorously at room temperature. Monitor by TLC/LC-MS (typically complete in 2–4 hours).
-
Quench: Cool to
. Slowly add saturated aqueous until pH > 8.-
Caution: Exothermic quenching.
-
-
Workup: Dilute with Ethyl Acetate (EtOAc). Filter through a Celite pad to remove aluminum salts. Wash the organic layer with brine, dry over
, and concentrate.[1][2][3]
Validation Data:
| Substrate Functional Groups | Yield (Isolated) | Nitrile Integrity | Ref |
|---|---|---|---|
| 3-Cyano, 4-Bromo | 92% | >99% (No hydrolysis) | [1] |
| 4-Cyano, Nitro | 88% | >99% (No reduction) | [1] |
Method B: The "Process Scale" – Nucleophilic Thiol Cleavage
Mechanism: This method utilizes a "soft" nucleophile (thiol) to attack the benzylic carbon of the Cbz group in an
Advantages:
-
Non-Acidic/Non-Reductive: Completely orthogonal to redox-sensitive groups.
-
Scalable: Used in GMP manufacturing.[4]
Protocol:
-
Preparation: Dissolve the substrate (1.0 equiv) in DMAc (N,N-Dimethylacetamide) [0.5 M].
-
Reagent Addition: Add
(3.0 equiv) followed by 2-Mercaptoethanol or 1-Dodecanethiol (2.0–3.0 equiv).-
Tip: 1-Dodecanethiol is less odorous but requires thorough washing to remove. 2-Mercaptoethanol is water-soluble, easing workup.
-
-
Reaction: Heat to
under atmosphere. Monitor by HPLC (Time: 4–12 hours). -
Workup: Cool to RT. Dilute with water and extract with Isopropyl Acetate (IPAc) or MTBE.
-
Purification: The benzyl thioether byproduct is lipophilic. If the product is an amino acid/zwitterion, an acid wash can partition the product into the aqueous phase while the byproduct remains in the organic phase.
-
Method C: The "Push-Pull" Acidolysis – TFA / Thioanisole
Mechanism: Trifluoroacetic acid (TFA) protonates the carbamate, while thioanisole acts as a "scavenger" (soft nucleophile) to trap the benzyl cation, preventing electrophilic aromatic substitution on the cyanobenzoic ring.
Protocol:
-
Cocktail Preparation: Prepare a solution of TFA : Thioanisole (10:1 v/v).
-
Reaction: Add the Cbz-substrate (neat or minimal DCM) to the cocktail at
. -
Warming: Allow to warm to RT and stir for 1–3 hours.
-
Isolation: Evaporate TFA under reduced pressure (keep temp <
). Precipitate the product by adding cold Diethyl Ether ( ). The amine trifluoroacetate salt will precipitate; the benzyl-thioanisole adduct remains in the ether.
Part 4: Mechanism of Action (Visualization)
The following diagram illustrates the mechanistic divergence between the recommended Lewis Acid pathway and the risky Hydrogenolysis pathway.
Figure 2: Mechanistic pathway comparison. The AlCl3 route avoids the catalytic surface interactions that compromise the nitrile group.
Part 5: Quality Control & Troubleshooting
Validating Nitrile Integrity: After deprotection, it is imperative to confirm the nitrile group has not hydrolyzed to an amide.
-
IR Spectroscopy: Look for the sharp, distinct
stretch at .-
Warning: Hydrolysis to amide results in loss of this peak and appearance of broad
(amide I) around and stretches.
-
-
1H NMR:
-
Amine Product: Check for the disappearance of benzylic protons (
) and aromatic Cbz signals ( ). -
Nitrile Check: The cyanobenzoic ring protons should remain chemically equivalent to the starting material. Amide formation causes a significant downfield shift of adjacent protons.
-
Common Issues:
-
Incomplete Reaction (Method A): If
quality is poor (hydrated), reaction stalls. Ensure is yellow/grey and free-flowing, not white/clumped. -
Thioether Smell (Method B): Residual thiols can be tenacious. Wash the organic layer with 10% bleach (sodium hypochlorite) to oxidize residual thiols to sulfonates, which are water-soluble and odorless.
References
-
Vinayagam, V. et al. (2024).[1][5] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[6] The Journal of Organic Chemistry, 89(8), 5665–5674. [1]
-
Scattolin, T. et al. (2022).[5] Chemoselective Deprotection of Cbz, Alloc, and Methyl Carbamates.[5] Organic Letters, 24(20), 3736–3740.
-
BenchChem Technical Support. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.[2][3][4][6][7][8][9] BenchChem Application Notes.
-
Scientific Update. (2023). To Deprotect and Serve: Industrial Strategies for Cbz Removal. Scientific Update Blogs.
Sources
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Functionalization of the Cyano Group in 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
A Synthetic Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aromatic cyano group is a uniquely versatile functional moiety in the landscape of medicinal chemistry and organic synthesis. It serves not only as a key pharmacophoric element but also as a robust synthetic handle for conversion into a diverse array of other functional groups.[1][2][3][4] This guide provides a detailed examination of the synthetic transformations of the cyano group within a specific, pharmaceutically relevant scaffold: 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid . This molecule combines a protected aniline, a carboxylic acid, and a reactive nitrile, making it an excellent starting point for the synthesis of complex, polyfunctional molecules. We present detailed, field-proven protocols for the conversion of the cyano group into high-value functionalities, including 1H-tetrazoles, thioamides, amidines, and primary amides. Each protocol is accompanied by an explanation of the underlying chemical principles, mechanistic insights, and strategic considerations to empower researchers in their drug discovery and development endeavors.
Introduction: The Cyano Group as a Linchpin in Molecular Design
The nitrile, or cyano, group is a cornerstone of modern drug design. Its linear geometry, metabolic stability, and ability to act as a hydrogen bond acceptor allow it to modulate the physicochemical properties of a lead compound, often improving pharmacokinetic profiles.[5] Beyond its role in noncovalent interactions, its true power lies in its synthetic plasticity. The electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack, and the π-system can participate in cycloaddition reactions, opening gateways to a variety of nitrogen-containing heterocycles and functional groups.
This guide focuses on four critical transformations of the cyano group in 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid, each yielding a functional group with distinct and significant pharmacological relevance:
-
Tetrazoles: Widely recognized as metabolically stable bioisosteres of carboxylic acids, they enhance lipophilicity and can improve oral bioavailability.[6][7][8][9][10]
-
Thioamides: As close isosteres of amides, they offer altered hydrogen bonding capabilities, increased stability against proteolysis, and unique metal-chelating properties.[11][12][13][14]
-
Amidines: These strongly basic groups can mimic protonated arginine or lysine side chains, forming critical salt-bridge interactions in enzyme active sites, and are prevalent in antimicrobial and anticoagulant drugs.[15][16][17][18]
-
Amides: Selective hydrolysis of the nitrile provides the corresponding primary amide, a fundamental building block in countless bioactive molecules.
The overall synthetic strategy discussed herein is visualized in the workflow below.
Figure 1: Overall workflow for the functionalization of the cyano group.
Synthesis of Starting Material: 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
Protocol: Cbz-Protection of 2-amino-4-cyanobenzoic acid
| Parameter | Value |
| Reactants | 2-amino-4-cyanobenzoic acid, Benzyl Chloroformate (Cbz-Cl) |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 0 °C to Room Temperature |
| Time | 3-5 hours |
| Typical Yield | 85-95% |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-cyanobenzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium carbonate (2.5 eq Na₂CO₃). Cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes eluent with 1% acetic acid).
-
Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel and wash with diethyl ether (2x volume of dioxane) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water, and then with a small amount of cold hexanes.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The product, 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid, should be a white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application I: Conversion to a 5-Substituted-1H-tetrazole
Scientific Rationale: The [3+2] cycloaddition of a nitrile with an azide is the most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[20] The reaction is often catalyzed by Lewis acids, such as zinc(II) or tin(IV) compounds, which coordinate to the nitrile nitrogen, activating it towards nucleophilic attack by the azide anion.[21][22] The resulting tetrazole is isosteric and isoelectronic to a carboxylic acid but possesses greater metabolic stability and lipophilicity, making this a highly valuable transformation in drug design.[8]
Figure 2: Mechanism of tetrazole formation.
Protocol: Zinc-Catalyzed [3+2] Cycloaddition
| Parameter | Value |
| Reactants | 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid, Sodium Azide (NaN₃) |
| Catalyst | Zinc Chloride (ZnCl₂) |
| Solvent | N,N-Dimethylformamide (DMF) or Water[21] |
| Temperature | 100-130 °C |
| Time | 12-24 hours |
| Typical Yield | 75-90% |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting nitrile (1.0 eq), sodium azide (2.0-3.0 eq), and anhydrous zinc chloride (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing an aqueous solution of 1 M HCl, which will protonate the tetrazole and precipitate the product. Caution: Azides are toxic, and hydrazoic acid (HN₃) is volatile and explosive. This step should be performed in a well-ventilated fume hood.
-
Isolation: Stir the acidic mixture for 30 minutes, then collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure tetrazole product.
Application II: Conversion to a Thioamide
Scientific Rationale: Thioamides are valuable intermediates and pharmacophores.[12][13] They can be synthesized from nitriles through the addition of a sulfur nucleophile. While gaseous hydrogen sulfide can be used, its toxicity and poor handling characteristics make alternative sulfur sources preferable. Lawesson's reagent is a classic and effective thionating agent for this purpose.[23] Alternatively, sodium hydrosulfide (NaSH) provides a more direct and often milder route.[24] The choice of method depends on substrate compatibility and desired reaction conditions.
Figure 3: Mechanism of thioamide formation.
Protocol: Thionation using Lawesson's Reagent
| Parameter | Value |
| Reactants | 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid, Lawesson's Reagent |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C (Reflux) |
| Time | 4-12 hours |
| Typical Yield | 60-85% |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, suspend the starting nitrile (1.0 eq) and Lawesson's reagent (0.5-0.6 eq) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-12 hours. Monitor the reaction by TLC. The reaction mixture will typically turn yellow.
-
Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude residue can be purified directly by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to isolate the target thioamide.
Application III: Conversion to an Amidine
Scientific Rationale: The Pinner reaction is a classic, reliable method for converting nitriles into amidines.[6][24][25] It proceeds in two distinct steps. First, the nitrile reacts with an alcohol under anhydrous acidic conditions (typically gaseous HCl) to form a stable intermediate known as a Pinner salt (an imidate hydrochloride).[26] Second, this isolated salt is treated with ammonia or an amine in a subsequent step (ammonolysis) to displace the alkoxy group and form the desired amidine hydrochloride. The strong basicity of the resulting amidine requires it to be isolated as a salt.
Figure 4: Mechanism of the Pinner reaction.
Protocol: Two-Step Pinner Reaction
| Parameter | Value |
| Reactants | Nitrile, Anhydrous Ethanol, Anhydrous HCl, Anhydrous Ammonia |
| Solvent | Diethyl Ether or Dichloromethane (Step 1), Ethanol (Step 2) |
| Temperature | 0 °C (Step 1), Room Temperature (Step 2) |
| Time | 12-24 hours (Step 1), 2-4 hours (Step 2) |
| Typical Yield | 65-80% (over two steps) |
Step-by-Step Procedure:
Step 1: Formation of the Pinner Salt
-
Setup: Dissolve the starting nitrile (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous ethanol (1.5 eq). Cool the solution to 0 °C.
-
HCl Addition: Bubble anhydrous HCl gas through the solution for 15-20 minutes, or add a saturated solution of HCl in ether. Seal the flask and store it at 4 °C for 12-24 hours.
-
Isolation: The Pinner salt will typically precipitate as a white solid. Collect the solid by vacuum filtration under an inert atmosphere (to prevent hydrolysis by moisture), wash with cold, anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to the Amidine
-
Setup: Suspend the isolated Pinner salt (1.0 eq) in anhydrous ethanol.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the suspension, or add a saturated solution of ammonia in ethanol.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The suspension will typically dissolve and then a new solid (ammonium chloride) may precipitate.
-
Isolation: Filter off any inorganic salts. Concentrate the filtrate under reduced pressure. The crude product is the amidine hydrochloride, which can be purified by recrystallization (e.g., from ethanol/ether).
Application IV: Selective Hydrolysis to a Primary Amide
Scientific Rationale: While full hydrolysis of a nitrile under harsh acidic or basic conditions yields a carboxylic acid, the reaction proceeds through an amide intermediate.[22] By using milder, controlled conditions, it is possible to stop the reaction at the amide stage.[21] A common and effective method for this selective transformation is the use of alkaline hydrogen peroxide.[2] The hydroperoxide anion is a potent nucleophile that attacks the nitrile, and the subsequent steps lead to the amide without requiring the high temperatures that promote further hydrolysis to the carboxylic acid.
Protocol: Alkaline Peroxide Hydrolysis
| Parameter | Value |
| Reactants | Nitrile, Hydrogen Peroxide (H₂O₂) |
| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) |
| Solvent | Ethanol / Water or DMSO |
| Temperature | 40-60 °C |
| Time | 2-6 hours |
| Typical Yield | >90% |
Step-by-Step Procedure:
-
Setup: Dissolve the starting nitrile (1.0 eq) in ethanol or DMSO.
-
Reagent Addition: Add 6 M aqueous sodium hydroxide (1.0-2.0 eq) followed by the dropwise addition of 30% aqueous hydrogen peroxide (3.0-5.0 eq) while maintaining the temperature below 40 °C with an ice bath.
-
Reaction: After the addition, warm the mixture to 50-60 °C and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and dilute with water. If the product precipitates, it can be collected by filtration. Otherwise, acidify the solution with 1 M HCl to pH ~7 and extract with ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting primary amide can be further purified by recrystallization or column chromatography if necessary.
Conclusion
The 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid scaffold is an exemplary platform for demonstrating the synthetic power of the aromatic nitrile. The protocols detailed in this guide provide reliable and reproducible methods for converting this versatile handle into tetrazoles, thioamides, amidines, and amides—four classes of compounds with profound importance in medicinal chemistry. By understanding the causality behind the experimental choices and the mechanisms of these transformations, researchers can effectively leverage this chemistry to build complex molecular architectures and accelerate the discovery of new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Taylor & Francis Online. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Retrieved from [Link]
-
ResearchGate. (2026, February 5). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Retrieved from [Link]
-
PubMed. (2024, November 5). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). A Mild and Versatile Synthesis of Thioamides. Retrieved from [Link]
-
ACS Publications. (1960). Chemists Find General Thioamide Synthesis. C&EN Global Enterprise. Retrieved from [Link]
-
OUCI. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating.... PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
-
Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Retrieved from [Link]
-
Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioamide. Retrieved from [Link]
-
Pharmaspire. (2021, June 15). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Retrieved from [Link]
-
RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
MDPI. (2020, November 20). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cyano groups – Knowledge and References. Retrieved from [Link]
-
YouTube. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]
-
Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.
-
National Institutes of Health (NIH). (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3223723A - Process for the preparation of cyanobenzoic acid.
-
ResearchGate. (2025, August 7). An Improved Procedure for the Preparation of p‐Cyanobenzoic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof.
-
National Institutes of Health (NIH). (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
YouTube. (2018, June 24). Nitriles: base hydrolysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025, August 4). Nitrilation of carboxylic acids by PIII/PV-catalysis. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Transition Metals Catalyzed Element-Cyano Bonds Activations. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC. Retrieved from [Link]
-
PubMed. (2022, November 2). The Renaissance of Organo Nitriles in Organic Synthesis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.org [mdpi.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cbz-Protected Amino Groups [organic-chemistry.org]
- 19. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 20. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 21. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 22. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 23. jk-sci.com [jk-sci.com]
- 24. Pinner reaction - Wikipedia [en.wikipedia.org]
- 25. Pinner Reaction [organic-chemistry.org]
- 26. chemguide.co.uk [chemguide.co.uk]
Application Note: One-Pot Synthesis & Cascades Involving 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid
This Application Note provides a comprehensive technical guide to the synthesis and utilization of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (also known as
The guide focuses on two core protocols:
-
High-Fidelity One-Pot Synthesis of the target molecule from commercially available precursors.
-
Phosgene-Free One-Pot Cyclization utilizing the target to generate 7-cyanoisatoic anhydride in situ for downstream heterocyclic library generation.
Executive Summary & Scientific Rationale
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid is a "masked" isocyanate equivalent and a stable precursor to 7-cyano-substituted quinazolinones and benzoxazinones. Its core utility lies in the Cbz (carboxybenzyl) protecting group, which serves a dual purpose:
-
Protection: It prevents side reactions of the aniline nitrogen during carboxylic acid activation.
-
Activation: Under specific conditions (e.g., thionyl chloride treatment), the Cbz group facilitates a "phosgene-free" cyclization to 7-cyanoisatoic anhydride , a highly reactive electrophile used to synthesize diverse bioactive heterocycles.
This guide replaces traditional, hazardous phosgene-based routes with a robust, scalable one-pot methodology suitable for GMP-like environments.
Chemistry Strategy & Mechanism[1][2][3]
The synthesis exploits the Schotten-Baumann conditions for the chemoselective acylation of the aniline nitrogen in the presence of a free carboxylic acid. The subsequent transformation relies on the intramolecular nucleophilic attack of the carbamate carbonyl onto the activated acid chloride, followed by the elimination of benzyl chloride.
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic pathway from precursor to the target N-Cbz intermediate and its conversion to the reactive isatoic anhydride scaffold.
Protocol A: One-Pot Synthesis of the Target Molecule
Objective: Synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid on a multigram scale.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | CAS No. |
| 2-Amino-4-cyanobenzoic acid | 1.0 | Starting Material | 57416-51-6 |
| Benzyl Chloroformate (Cbz-Cl) | 1.2 | Protecting Group | 501-53-1 |
| Sodium Hydroxide (NaOH) | 2.5 | Base | 1310-73-2 |
| Tetrahydrofuran (THF) | - | Co-solvent | 109-99-9 |
| Hydrochloric Acid (1M) | - | Quenching/Precipitation | 7647-01-0 |
Step-by-Step Methodology
-
Dissolution (pH Control):
-
In a 500 mL round-bottom flask, dissolve 2-amino-4-cyanobenzoic acid (10.0 g, 61.7 mmol) in 1M NaOH (155 mL, 2.5 equiv).
-
Critical Parameter: Ensure the solution is clear and homogeneous. Cool the mixture to 0–5 °C using an ice bath.
-
-
Acylation (The One-Pot Reaction):
-
Dilute with THF (50 mL) to improve solubility of the Cbz-Cl.
-
Add Benzyl Chloroformate (10.6 mL, 74.0 mmol, 1.2 equiv) dropwise over 30 minutes via an addition funnel.
-
Self-Validating Check: Monitor pH.[1] If pH drops below 9, add small aliquots of 1M NaOH to maintain basicity (pH 9–10). This prevents hydrolysis of Cbz-Cl before reaction.
-
Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 3 hours.
-
-
Work-up & Isolation:
-
Wash the aqueous reaction mixture with Diethyl Ether (2 x 50 mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
-
Acidify the aqueous layer carefully with 1M HCl to pH 2–3 . A thick white precipitate will form immediately.
-
Caution: Do not acidify below pH 1 to avoid hydrolysis of the cyano group.
-
-
Purification:
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold water (3 x 50 mL) to remove salts.
-
Dry in a vacuum oven at 45 °C for 12 hours.
-
Expected Yield: 85–92% Appearance: White to off-white powder. Characterization:
-
1H NMR (DMSO-d6):
11.2 (s, 1H, COOH), 9.8 (s, 1H, NH), 8.3 (d, 1H, H-3), 7.8 (dd, 1H, H-5), 7.6 (d, 1H, H-6), 7.3–7.4 (m, 5H, Bn), 5.2 (s, 2H, CH2). -
IR: 2230 cm
(CN stretch), 1690 cm (C=O acid), 1710 cm (C=O carbamate).
Protocol B: Downstream One-Pot Application (Phosgene-Free)
Objective: Generation of 7-cyanoisatoic anhydride in situ and conversion to Quinazolin-4-ones.
This method avoids the use of toxic phosgene or triphosgene by utilizing the Kricheldorf Cyclization of the N-Cbz intermediate synthesized in Protocol A.
Workflow Diagram (DOT)
Figure 2: Workflow for the one-pot conversion of the N-Cbz precursor to bioactive quinazolinones.
Detailed Methodology
-
Cyclization (Formation of Anhydride):
-
In a dry flask, suspend 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (1.0 equiv) in Thionyl Chloride (SOCl
) (5.0 equiv). -
Heat to reflux (75 °C) for 2 hours. The solid will dissolve, and gas evolution (SO
, HCl) will be observed. -
Mechanism:[6][1][7] The acid chloride is formed first. The carbamate oxygen then attacks the acid chloride, ejecting benzyl chloride (BnCl) to close the oxazine ring.
-
Evaporate excess SOCl
under reduced pressure. The residue is the crude 7-cyanoisatoic anhydride .
-
-
One-Pot Heterocycle Synthesis:
-
Redissolve the residue immediately in anhydrous DMF or Ethanol .
-
Add the desired Amine (1.1 equiv) (e.g., aniline, benzylamine).
-
Observation: CO
evolution indicates ring opening to the anthranilamide. -
Add Triethyl Orthoformate (1.5 equiv) and a catalytic amount of p-TSA (1 mol%).
-
Heat to 100 °C for 4 hours.
-
-
Isolation:
-
Cool to room temperature. Pour into ice water.
-
Filter the precipitated 7-cyano-3-substituted-quinazolin-4(3H)-one .
-
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Hydrolysis of Cbz-Cl | Ensure Temperature < 5°C during addition. Maintain pH > 9. |
| Product is Oily (Protocol A) | Residual Benzyl Alcohol | Wash aqueous phase thoroughly with Ether before acidification. |
| Incomplete Cyclization (Protocol B) | Insufficient Heating/SOCl2 | Ensure reflux is vigorous; check for cessation of gas evolution. |
| Hydrolysis of CN Group | Acid concentration too high | Do not exceed 60°C in acidic media; avoid concentrated H2SO4. |
References
-
Schotten-Baumann Synthesis of N-Cbz Amino Acids
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. Link
-
-
Cyclization of N-Alkoxycarbonyl Anthranilic Acids (Kricheldorf Method)
-
Kricheldorf, H. R. (1980).[7] Syntheses of Isatoic Anhydrides. Angewandte Chemie International Edition, 19(12), 1013.
- Note: Describes the SOCl2 mediated conversion of N-Cbz derivatives to isatoic anhydrides elimin
-
-
One-Pot Quinazolinone Synthesis via Isatoic Anhydrides
-
Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from isatoic anhydride. Tetrahedron, 61(43), 10153-10160. Link
-
-
Synthesis of 4-Cyanoanthranilic Acid Derivatives
-
General Isatoic Anhydride Chemistry
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Anhydride synthesis [organic-chemistry.org]
- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 7. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 8. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Troubleshooting & Optimization
Improving reaction yields for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid synthesis
The following technical guide is structured as a Tier 3 Support resource for process chemists and researchers. It addresses the specific challenges of functionalizing electron-deficient anilines.
Ticket ID: #CBZ-CN-402 Subject: Optimization of Reaction Yields & Impurity Control Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Dashboard
User Issue: Low yields and inconsistent purity during the protection of 2-amino-4-cyanobenzoic acid with benzyl chloroformate (Cbz-Cl).
Root Cause Analysis: The substrate presents a "double-deactivation" challenge:
-
Electronic Deactivation: The para-cyano group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine.
-
Steric/Electronic Interference: The ortho-carboxylic acid creates steric bulk and can form intramolecular hydrogen bonds, further sequestering the amine lone pair.
Quick Diagnostic Matrix
| Symptom | Probable Cause | Immediate Action |
| Yield < 40% | Cbz-Cl Hydrolysis (pH > 11) or Protonated Amine (pH < 8) | Switch to Controlled pH Protocol (See Section 3). |
| Precipitate during reaction | Product or SM insolubility (Oiling out) | Increase THF/Dioxane ratio; ensure initial full dissolution of amino acid. |
| Amide/Acid Impurity | Nitrile hydrolysis | Temperature too high (>40°C) or pH too basic (>12). Maintain T < 25°C . |
| Unreacted SM remains | Cbz-Cl decomposition before reaction | Add Cbz-Cl portion-wise (3x) rather than bolus addition. |
Mechanistic Insight & Causality
To improve yield, you must manage the competition between the desired N-acylation and the parasitic Hydrolysis of the reagent.
The Competitive Landscape
In Schotten-Baumann conditions, two pathways compete for the electrophile (Cbz-Cl):
-
Pathway A (Desired): The amine attacks the carbonyl of Cbz-Cl.
-
Constraint: Your amine is "cold" (unreactive) due to the 4-CN group.
-
-
Pathway B (Parasitic): Hydroxide ions (
) attack Cbz-Cl, forming Benzyl Alcohol and CO2.-
Risk:[1] If you add base too fast to maintain pH, you accelerate Pathway B.
-
Visualization: Reaction Logic Flow
The following diagram illustrates the decision logic and chemical pathways involved in this synthesis.
Caption: Figure 1. Competitive reaction pathways. Success depends on maintaining the "Green Lane" (Path A) through strict pH and temperature control.
Optimized Experimental Protocols
Method A: The "Buffered" Schotten-Baumann (Recommended)
Best for: Scaling up and preventing nitrile hydrolysis.
Reagents:
-
Substrate: 2-amino-4-cyanobenzoic acid (1.0 eq)
-
Reagent: Benzyl chloroformate (Cbz-Cl) (1.3 - 1.5 eq)
-
Solvent: THF/Water (1:1 ratio)
-
Base: 2M Na2CO3 (for dissolution) and 2M NaOH (for pH adjustment)
Step-by-Step Protocol:
-
Solubilization (Critical):
-
Suspend the starting material in water.
-
Slowly add 2M Na2CO3 (approx 1.0 eq) until the solid completely dissolves and the solution is clear.
-
Why? Reaction on a slurry often coats the solid particles with product, stopping conversion.
-
-
Solvent Addition:
-
Add THF (equal volume to water). Cool the mixture to 0–5°C (Ice bath).
-
-
Controlled Addition:
-
Add Cbz-Cl dropwise over 30 minutes.
-
Simultaneously , monitor pH. If it drops below 8.5, add 2M NaOH dropwise to maintain pH 9–10 .
-
Note: Do not exceed pH 10.5 to protect the nitrile group [1].
-
-
The "Soak":
-
Allow to warm to Room Temperature (20–25°C) and stir for 4–6 hours.
-
Check: If TLC shows SM remaining, re-cool to 0°C and add 0.2 eq of fresh Cbz-Cl.
-
-
Workup:
-
Wash the basic solution with Diethyl Ether (removes Benzyl Alcohol and unreacted Cbz-Cl).[2]
-
Acidify the aqueous layer carefully with 1N HCl to pH 2–3 .
-
Collect the white precipitate via filtration.
-
Method B: Anhydrous Conditions (For Stubborn Substrates)
Best for: Substrates with extremely poor water solubility.
Protocol:
-
Dissolve substrate in anhydrous THF or Dioxane.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool to 0°C.
-
Add Cbz-Cl (1.2 eq) slowly.
-
Note: This method avoids nitrile hydrolysis completely but requires dry solvents.
Troubleshooting & FAQs
Q1: My product is "oiling out" as a sticky gum instead of a solid precipitate upon acidification.
-
Cause: Presence of organic impurities (Benzyl alcohol) or rapid acidification trapping solvent.
-
Fix:
-
Perform the ether wash on the basic aqueous layer (before acidifying) rigorously.
-
Acidify slowly with vigorous stirring.
-
If it oils, scratch the glass with a spatula or add a seed crystal. Sonication can also induce crystallization.
-
Q2: I see a new spot on TLC that is more polar than the product.
-
Cause: Hydrolysis of the cyano group to a primary amide (
). -
Fix: Your reaction pH or temperature was too high. Ensure T < 30°C and pH never exceeds 10.5. Nitriles are generally stable at RT/pH 10, but 4-CN is activated by the ring system [2].
Q3: Why do I need 1.5 equivalents of Cbz-Cl?
-
Reason: Cbz-Cl is moisture sensitive. In an aqueous Schotten-Baumann reaction, a portion of the reagent inevitably hydrolyzes to benzyl alcohol and CO2. The excess compensates for this "sacrificial" loss [3].
Q4: Can I use NaHCO3 instead of NaOH?
-
Answer: Yes, and it is often safer for the nitrile. However, NaHCO3 is a weaker base and generates CO2 gas, which can cause foaming. Ensure adequate headspace in your flask.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
-
Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles.
-
BenchChem. (2025).[2] Technical Guide to the Cbz Protecting Group.
-
(General reference for Cbz protocols)
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Cbz-Cl (highly toxic/corrosive) and cyanobenzoic acid derivatives before handling.
Sources
Purification techniques for removing impurities from 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
The following technical guide is designed to serve as a comprehensive troubleshooting and protocol resource for the purification of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid .
Topic: Purification & Isolation Strategies Molecule ID: Cbz-protected 2-amino-4-cyanobenzoic acid Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Molecule Profile
Before initiating purification, it is critical to understand the physicochemical behavior of your target. This molecule possesses three distinct functional zones that dictate its solubility and stability:
-
The Core (Benzoic Acid): Provides acidic character (
). This is your "handle" for acid-base extraction. -
The Protection (Cbz Group): Adds significant lipophilicity, allowing solubility in organic solvents (EtOAc, DCM) where the unprotected precursor would be insoluble.
-
The Warhead (Cyano Group): Located at the 4-position. It is electron-withdrawing (increasing acidity of the carboxylic acid) and susceptible to hydrolysis under vigorous heating in strong acid/base.
Critical Quality Attribute (CQA): Purity >98% is typically required to prevent side-reactions (e.g., polymerization or poisoning) in downstream coupling steps.
Module 1: The First Line of Defense (Acid-Base Extraction)
Context: The most common synthesis route involves reacting 2-amino-4-cyanobenzoic acid with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base). The primary impurities are Benzyl Alcohol (from Cbz-Cl hydrolysis) and Unreacted Amine .
Troubleshooting Guide: Extraction Issues
Q: The crude product is an oily, sticky gum rather than a solid. What happened? A: This is the classic signature of Benzyl Alcohol contamination. Benzyl alcohol is a byproduct of Cbz-Cl hydrolysis. It is a high-boiling oil that prevents crystallization.
-
The Fix: Do not attempt to recrystallize yet. Perform a "Basic Wash":
-
Dissolve the gum in dilute base (Sat.
or 1M ). The product will dissolve as the carboxylate salt. -
Extract this aqueous solution 2-3 times with Diethyl Ether or TBME . Benzyl alcohol (neutral) will move into the organic layer. The product remains in the water.
-
Acidify the aqueous layer carefully to pH 2-3 to reprecipitate the product.
-
Q: I have low recovery after acidifying the aqueous layer. Where is my product? A: You may have formed a "milk" or emulsion, or the pH is not low enough.
-
The Fix: The cyano group is electron-withdrawing, making the benzoic acid more acidic than unsubstituted benzoic acid. Ensure pH is adjusted to
using 1M HCl.[1] If a fine suspension forms that won't filter, extract the acidic aqueous mixture with Ethyl Acetate (EtOAc) . The Cbz group makes the product highly soluble in EtOAc, while inorganic salts stay behind.
Workflow Visualization: Acid-Base Purification Logic
Caption: Figure 1. Selective Acid-Base Extraction Protocol designed to remove neutral organic impurities (Org1) and polar/zwitterionic starting materials (Aq2).
Module 2: Recrystallization Strategies (Polishing)
Context: Once the bulk impurities are removed, recrystallization is necessary to remove trace starting material and achieve the target melting point.
Protocol: Solvent Selection & Execution[2]
Q: Which solvent system is best for this compound? A: The Cbz group adds hydrophobic bulk, making water a poor solvent, while the carboxylic acid maintains polarity.
-
Recommended System: Ethanol/Water or Methanol/Water .
-
Alternative (if solubility is too high): Ethyl Acetate/Hexane .
Standard Operating Procedure (SOP) for Recrystallization:
-
Dissolution: Place the crude solid in a flask. Add minimal Ethanol (absolute) and heat to boiling (
) until dissolved. -
Filtration (Optional): If insoluble particles (dust/salts) remain, filter hot.
-
Nucleation: Remove from heat. Add warm Water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add one drop of Ethanol to clear the turbidity.
-
Crystallization: Allow the flask to cool slowly to room temperature on a cork ring. Then, place in an ice bath (
) for 1 hour. -
Collection: Filter the white needles/powder and wash with cold Ethanol/Water (1:1 mixture).
Q: My product is oiling out instead of crystallizing. A: This occurs when the temperature drops too fast or the solvent polarity is mismatched.
-
The Fix: Re-heat to dissolve the oil. Add a seed crystal if available. Stir slowly while cooling. If using EtOH/Water, slightly increase the Ethanol ratio to keep the oil in solution longer, allowing the crystal lattice to form.
Module 3: Impurity Profile & Removal Matrix
Use this table to identify and target specific contaminants based on your analytical data (HPLC/NMR).
| Impurity Type | Origin | Detection (1H NMR) | Removal Strategy |
| Benzyl Alcohol | Hydrolysis of Cbz-Cl | Multiplet ~7.3 ppm, Singlet ~4.6 ppm ( | Basic Wash: Dissolve product in |
| Benzyl Chloride | Unreacted Reagent | Singlet ~4.5 ppm | Hexane Wash: Triturate solid crude with Hexane (Product is insoluble). |
| 2-amino-4-cyanobenzoic acid | Starting Material | Broad | Acidic Extraction: Product extracts into EtOAc at pH 2; SM is zwitterionic/polar and stays in water. |
| Inorganic Salts | Reaction byproduct | No NMR signal (Ash in combustion analysis) | Water Wash: Dissolve product in EtOAc, wash 3x with water. |
Module 4: Stability & Storage Protocols
Q: Can I dry this compound in an oven? A: Caution is advised. The nitrile (cyano) group is generally stable, but the Cbz carbamate can degrade at high temperatures (>60°C) over prolonged periods, especially if traces of acid are present.
-
Recommendation: Dry in a vacuum desiccator over
or Silica Gel at Room Temperature or max 40°C.
Q: Is the Cyano group at risk of hydrolysis? A: Yes, but usually only under extreme pH (e.g., boiling 6M HCl or NaOH). During standard workup (pH 2 to pH 9) at room temperature, the nitrile is stable. Avoid storing the compound in solution with strong acids or bases for days.
Storage Conditions
-
Temperature:
(Refrigerate). -
Atmosphere: Inert (Argon/Nitrogen) preferred to prevent oxidation or moisture absorption.
-
Container: Amber glass vial (protects from light, though Cbz is generally photostable).
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source for Cbz stability and removal conditions).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Sigma-Aldrich. (n.d.). Product Specification: 4-Cyano-2-aminobenzoic acid derivatives. (General reference for physicochemical properties of cyanobenzoic acids).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann reaction mechanisms and pKa principles).
Sources
Technical Support Center: Solubilization Guide for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
[1]
Executive Summary & Chemical Profile[1][2][3][4]
This molecule presents a classic "Hydrophobic Acid" paradox. While the carboxylic acid moiety offers a handle for ionization, the bulk lipophilicity of the Benzyloxycarbonyl (Cbz) protecting group and the aromatic core often leads to aggregation or "crashing out" in aqueous buffers.
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Solubility |
| Core Structure | Benzoic Acid Derivative | Acidic: pKa ≈ 3.5–4.0 (Carboxylic acid) |
| Protecting Group | Cbz (Carbobenzyloxy) | Hydrophobic: High LogP; drives aggregation in water.[1] |
| Substituent | 4-Cyano (-CN) | Polar but Non-ionizable: Does not aid solubility at physiological pH.[1] |
| Solubility Class | Class II/IV (BCS-like) | Low solubility in pure water; High permeability potential.[1] |
Diagnostic Workflow (Decision Tree)
Before attempting dissolution, use this logic flow to determine the optimal solvent system for your application.
Figure 1: Decision matrix for solubilization strategies based on downstream application.
Solubilization Protocols
Method A: pH Switching (The "Salt Formation" Strategy)
Best for: Aqueous buffers, concentrations < 5 mM, pH-sensitive assays.[1]
The Science: The carboxylic acid has a pKa of approximately 3.5–4.0. To dissolve it, you must convert the acid (COOH) to its carboxylate salt (COO⁻).[1] According to the Henderson-Hasselbalch equation, pH must be at least 2 units above the pKa (pH > 6.0) to ensure >99% ionization.
Protocol:
-
Weigh the target amount of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid.
-
Suspend the powder in a small volume of water (it will remain cloudy).
-
Add Base: Slowly add 1.05 equivalents of 0.1 M NaOH or 1 M NaHCO₃ (Sodium Bicarbonate).[1]
-
Note: NaHCO₃ is milder and prevents local regions of high pH that could damage the nitrile group.
-
-
Vortex/Sonicate: The solution should clarify as the salt forms.
-
Dilute: Add buffer (PBS or HEPES, pH 7.4) to the final volume.
Critical Warning: Do not dissolve in acidic buffer (e.g., pH 5.0 acetate).[1] The compound will protonate and precipitate immediately.
Method B: The "DMSO Spike" (Co-solvent Strategy)
Best for: High concentrations (> 5 mM), High Throughput Screening (HTS).[1]
The Science: The Cbz group is highly lipophilic. Even when ionized, the "greasy" aromatic rings can cause stacking/aggregation (micelle-like behavior).[1] An organic co-solvent disrupts these hydrophobic interactions.[1]
Protocol:
-
Prepare Stock: Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 50–100 mM. It should dissolve readily.[1][2]
-
Aliquot: Store this stock at -20°C (avoid repeated freeze-thaw).
-
Dilute: When ready to use, spike the DMSO stock into your aqueous media while vortexing rapidly .
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell assays.[1]
-
Stability & Degradation Risks[6]
This molecule contains two functional groups sensitive to hydrolysis: the Nitrile (-CN) and the Carbamate (Cbz) .[1]
| Hazard | Trigger Condition | Consequence | Prevention |
| Nitrile Hydrolysis | High pH (>12) + Heat | Converts -CN to Amide (-CONH₂) then Acid (-COOH).[1] | Avoid strong bases (e.g., 1M NaOH).[1] Keep pH < 10.[1] |
| Cbz Cleavage | Strong Acid or Hydrogenation | Loss of protecting group (free amine).[1] | Avoid strong acids.[1][3] Do not use reducing agents (e.g., DTT) if trace metals are present. |
| Precipitation | pH Drop (< 5.[1]0) | Reversion to insoluble acid form.[1] | Monitor buffer pH; avoid mixing with acidic reagents.[1] |
Visualizing the Degradation Pathway:
Figure 2: Primary stability and solubility failure modes.[1]
Troubleshooting & FAQs
Q: I added the DMSO stock to my cell culture media and it turned cloudy. Why? A: This is "Solvent Shock." You likely added a high concentration stock too quickly to a static solution.[1]
-
Fix: Vortex the media while adding the DMSO stock dropwise. Ensure the final concentration does not exceed the solubility limit of the aqueous phase (likely ~100 µM in pure media without serum).
Q: Can I autoclave a solution of this compound? A: No. The high heat and pressure (121°C) will accelerate the hydrolysis of the nitrile group to a carboxylic acid [1]. Use sterile filtration (0.22 µm PVDF membrane) instead.[1]
Q: Why use NaHCO₃ instead of NaOH? A: Sodium Bicarbonate (NaHCO₃) buffers at pH ~8.5, which is sufficient to ionize the carboxylic acid (pKa ~4) but mild enough to protect the Cbz and Nitrile groups from alkaline hydrolysis [2]. Strong NaOH can cause local pH spikes >13, risking chemical degradation.
Q: Can I remove the Cbz group later? A: Yes. The Cbz group is orthogonal to the nitrile. It can be removed via catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/Acetic Acid), leaving the nitrile intact (unless reducing conditions are too vigorous) [3].[1]
References
-
Hydrolysis of Nitriles. Common Organic Chemistry. Basic hydrolysis of nitriles typically requires heat and strong base, but prolonged exposure to autoclave temperatures can initiate degradation.
-
Cbz Protecting Group Stability. BenchChem Technical Guide. The Cbz group is stable to mild basic conditions (like NaHCO₃) but can degrade in strong alkali or upon heating.
-
4-Cyanobenzoic Acid Properties. ChemicalBook. Provides pKa (~3.[1][3]55) and solubility data (soluble in methanol, low water solubility) for the core structure.[1]
Technical Support Center: Recrystallization of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with purifying 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (also known as 2-Cbz-amino-4-cyanobenzoic acid).
Due to the complex structural features of this molecule—a highly polar carboxylic acid, an electron-withdrawing cyano group, and a bulky, lipophilic Cbz-protected amine—standard single-solvent recrystallization often fails. This guide provides a self-validating, causality-driven methodology for a mixed-solvent approach, supported by authoritative principles of physical chemistry.
Molecular Profiling & Solvent Rationale
The fundamental principle of purification is that the solubility of most solids increases with elevated temperatures (1). However, the ideal solvent must possess a high temperature coefficient—meaning the compound is highly soluble when hot, but poorly soluble when cold (2).
For 2-Cbz-amino-4-cyanobenzoic acid, the competing polarities of the functional groups require a solvent/anti-solvent system .
-
The Primary Solvent must disrupt the strong intermolecular hydrogen bonds formed by the carboxylic acid dimers while solvating the lipophilic benzyl ring.
-
The Anti-Solvent must rapidly decrease the dielectric constant of the medium upon cooling to force the precipitation of the polar cyano and carboxylate domains.
Quantitative Solvent Screening Data
The following table summarizes the physicochemical rationale for selecting the optimal solvent system.
| Solvent System | Role | Polarity Index | Boiling Point (°C) | Solubility (RT) | Solubility (Boiling) | Suitability / Mechanistic Notes |
| Ethyl Acetate (EtOAc) | Primary Solvent | 4.4 | 77.1 | Low/Moderate | High | Optimal. Disrupts COOH dimers; dissolves the bulky Cbz group effectively. |
| Heptane / Hexanes | Anti-Solvent | ~0.1 | 98.4 / 68.7 | Insoluble | Insoluble | Optimal. Forces precipitation of polar COOH/CN groups without reacting. |
| Ethanol (EtOH) | Primary Solvent | 5.2 | 78.3 | Moderate | High | Good alternative, but highly polar; requires water as an anti-solvent. |
| Water | Anti-Solvent | 10.0 | 100.0 | Insoluble | Low | Can cause "oiling out" when mixed with EtOH due to the lipophilic Cbz group. |
| Toluene | Single Solvent | 2.4 | 110.6 | Low | Moderate | High Risk. Prone to forming stable solvates with the planar aromatic core. |
Experimental Workflow Visualization
Figure 1: Optimal mixed-solvent recrystallization workflow for complex benzoic acid derivatives.
Self-Validating Experimental Protocol: EtOAc / Heptane System
This protocol utilizes a solvent/anti-solvent approach, which is necessary when no single solvent provides an adequate solubility differential at low and high temperatures (3).
Step 1: Primary Dissolution
-
Action: Suspend the crude compound in a minimum volume of Ethyl Acetate (approx. 3-5 mL per gram) in an Erlenmeyer flask equipped with a stir bar. Heat to a gentle reflux (77°C).
-
Causality: EtOAc acts as a hydrogen-bond acceptor, disrupting the intermolecular bonds of the benzoic acid dimers and allowing the lipophilic Cbz group to solvate.
-
Self-Validation Checkpoint: Add EtOAc dropwise until the solution is completely transparent. If solid persists after adding 15 mL/g, the remaining solid is likely an inorganic salt or silica impurity. This validates the need for Step 2.
Step 2: Hot Filtration
-
Action: Pass the boiling solution through a pre-heated fluted filter paper.
-
Causality: Pre-heating the funnel prevents premature crystallization in the stem. This ensures that only soluble target molecules and soluble impurities pass into the mother liquor.
Step 3: Anti-Solvent Titration (Establishing the Metastable Zone)
-
Action: While maintaining the filtered solution at reflux, add hot Heptane dropwise. Continue until the solution becomes slightly turbid (cloudy) and does not clear upon swirling.
-
Causality: The non-polar heptane drastically reduces the dielectric constant of the medium. This pushes the polar benzoic acid and cyano groups to the exact edge of their solubility limit.
-
Self-Validation Checkpoint: The appearance of the "cloud point" confirms the solution is perfectly saturated. To prevent the immediate precipitation of amorphous impurities, add 1-2 drops of EtOAc just until the solution turns clear again.
Step 4: Thermodynamic Cooling
-
Action: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 1-2 hours.
-
Causality: Slow cooling ensures thermodynamic control. Molecules have the time required to pack into a highly ordered, pure crystal lattice rather than kinetically trapping impurities.
-
Self-Validation Checkpoint: Geometric, well-defined crystals should begin forming on the glass surface. If a milky liquid separates at the bottom, the system has "oiled out" (refer to the Troubleshooting section below).
Step 5: Isolation and Washing
-
Action: Transfer the flask to an ice bath (0-5°C) for 30 minutes. Collect the crystals via vacuum filtration and wash the filter cake with ice-cold Heptane.
-
Causality: Cold heptane washes away residual mother liquor containing soluble impurities without dissolving the purified target compound.
Troubleshooting & FAQs
Q: My compound "oiled out" (formed a syrup) instead of crystallizing. What happened and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solvent mixture is higher than the melting point of the solute, or due to overly rapid cooling. The bulky, lipophilic Cbz group makes this molecule particularly prone to oiling out.
-
Resolution: Reheat the mixture until the oil completely redissolves. Add 5-10% more primary solvent (EtOAc) to lower the saturation temperature, then cool the solution much more slowly. Introducing a tiny "seed crystal" of pure product during the cooling phase can also force solid nucleation before the oiling threshold is reached.
Q: Why should I avoid Toluene as a single solvent, even though it's commonly used for benzoic acids? A: While authoritative sources note that simple benzoic acids can be recrystallized from benzene or toluene (4), your specific molecule contains a rigid cyano-aromatic core. These planar, electron-rich systems frequently form stable inclusion complexes (solvates) with toluene, which artificially alters the melting point and analytical purity (NMR will show a persistent toluene peak at 2.36 ppm).
Q: Can I use an Ethanol/Water system instead? A: Yes, aqueous ethanol is a classic system for benzoic acid derivatives. However, the highly lipophilic benzyl ring of the Cbz group strongly repels water. When water is added as an anti-solvent, it can cause rapid, localized supersaturation, leading to the precipitation of an amorphous powder rather than pure crystals. The EtOAc/Heptane system provides a much smoother polarity gradient.
Q: Is the Cbz protecting group stable under these heating conditions? A: Yes. The benzyloxycarbonyl (Cbz) group is a robust carbamate, stable to neutral recrystallization conditions up to and beyond 100°C. It requires strong acids (e.g., HBr/AcOH) or catalytic hydrogenation (Pd/C, H₂) for cleavage. Heating in EtOAc or Heptane poses zero risk of deprotection.
Q: The yield after the ice bath is very low. Where is my product? A: The product is still dissolved in the mother liquor. This indicates either too much primary solvent was used initially, or the solvent system is too polar for the temperature achieved.
-
Resolution: Transfer the mother liquor to a rotary evaporator, concentrate it to half its volume, and repeat the cooling process.
References
- Solvent Choice - Chemistry Teaching Labs, University of York.
- Finding the best solvent for recrystallisation student sheet, Royal Society of Chemistry.
- Recrystalliz
- Recrystalliz
Sources
Technical Support Center: Hydrolysis Protocols for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid
[1][2]
Executive Summary & Reactivity Profile
The Challenge: You are attempting to hydrolyze the cyano group (-CN) (likely to an amide or carboxylic acid) while preserving the Cbz (benzyloxycarbonyl) protecting group.[1][2]
The Conflict:
-
Nitrile Hydrolysis typically requires strong acid (
, ) or strong base ( ) with heat.[1][2] -
Cbz Groups are sensitive to strong acids (cleaved by
or strong Lewis acids) and can degrade under harsh basic conditions at high temperatures.[1][2] -
Anthranilic Acid Core: The ortho-amino acid motif is highly prone to intramolecular cyclization, forming benzoxazinones or quinazolinones (isatoic anhydride derivatives) under acidic or dehydrating conditions.[1][2]
Reaction Pathway Map
The following diagram illustrates the competing pathways. Your goal is the green path; the red paths represent the most common side reactions.
Figure 1: Chemoselectivity landscape.[1][2] Acidic conditions risk deprotection and cyclization, necessitating alkaline oxidative protocols.
Optimized Protocols (Minimizing Side Reactions)
Protocol A: Selective Partial Hydrolysis (CN CONH )
To convert the nitrile to a primary amide without removing the Cbz group, avoid acid hydrolysis. Use the Radziszewski Reaction conditions. This method uses alkaline hydrogen peroxide, which is active at lower temperatures where the Cbz carbamate is stable.
Reagents:
-
Substrate (1.0 equiv)
-
(3.0 equiv) or
(1.0 equiv - use caution with stoichiometry)[1][2] - (5–10 equiv)[1][2]
Step-by-Step:
-
Dissolution: Dissolve the substrate in DMSO (preferred for solubility) or Acetone/Water.[1][2]
-
Base Addition: Add
and cool the mixture to 0°C.-
Why: Carbonate is milder than hydroxide, reducing the risk of attacking the Cbz carbonyl.
-
-
Oxidant Addition: Add
dropwise.[2] The reaction is exothermic; maintain internal temperature . -
Monitoring: Stir at room temperature. Monitor by HPLC/TLC.[2]
-
Quench: Carefully quench with saturated sodium thiosulfate (to destroy excess peroxide) before acidification.[1][2]
-
Isolation: Acidify carefully to pH 3-4 with 1M HCl (do not go to pH 1) to precipitate the product.
Protocol B: Full Hydrolysis (CN COOH)
Converting the nitrile to the acid requires harsher conditions.[2] To save the Cbz, you must avoid the "Acid Trap."
The "Acid Trap": Attempting this with concentrated HCl will cleave the Cbz group (yielding benzyl chloride and the free amino acid) and likely cause decarboxylation of the benzoic acid.
Recommended Method: Saponification with refluxing NaOH.[2]
-
Note: While Cbz is sensitive to strong base at high temps, the nitrile hydrolysis usually proceeds faster than carbamate hydrolysis if the solvent is aqueous (not alcoholic).[2]
-
Solvent: Water/THF (avoid Methanol/Ethanol to prevent transesterification).[1][2]
-
Temp: Reflux (
).[1][2] -
Workup: Acidify cold to pH 3. Rapid filtration is required to prevent acid-catalyzed deprotection in the mother liquor.
Troubleshooting Guide
Issue 1: Loss of the Cbz Group
Symptom: Mass spec shows M-134 peak (loss of Cbz) or NMR shows loss of aromatic benzyl protons (
-
Acidic Workup: You acidified the solution to pH < 1 and let it sit. The Cbz group is acid-labile.[2]
-
High Temperature Base: Refluxing in strong NaOH (>2M) for prolonged periods can hydrolyze the carbamate.[2]
Corrective Action:
-
Buffer Control: During workup, acidify only to the isoelectric point or pH 3–4 using Citric Acid (mild) instead of concentrated HCl.
-
Switch Reagents: If base hydrolysis is degrading the Cbz, switch to Protocol A (Peroxide) to get the amide, then use Nitrous Acid (
) under mild conditions to convert the amide to the acid (though this risks diazonium formation, so Protocol A is usually the stopping point).
Issue 2: Formation of Cyclic Impurity (Benzoxazinone)
Symptom: Appearance of a less polar spot on TLC.[1][2] IR shows a shift in carbonyl stretch to
Corrective Action:
-
Avoid Activating Agents: Never use thionyl chloride (
) or oxalyl chloride if you intend to keep the ring open.[1][2] These reagents dehydrate the ortho-amino acid directly into the cyclic anhydride (isatoic anhydride derivative).[1][2] -
Dilution: Perform reactions at lower concentrations (
) to favor intermolecular reaction with water over intramolecular cyclization.
Issue 3: Incomplete Conversion of Nitrile
Symptom: Starting material remains despite heating.[2] Cause: The electron-withdrawing nature of the Cbz group and the carboxylic acid at position 1 deactivates the position 4 nitrile, making it less electrophilic. Corrective Action:
Diagnostic Decision Tree
Use this flowchart to determine the cause of failure in your current experiment.
Figure 2: Diagnostic workflow for identifying side reactions based on Mass Spectrometry data.[1][2]
FAQ
Q: Can I use acidic hydrolysis (HCl) if I keep the temperature low?
A: It is risky.[1][2] The Cbz group is cleaved by acidolysis.[2][3] While
Q: I see a precipitate forming during the peroxide reaction. Is this my product?
A: Likely yes. The primary amide (2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbenzoic acid) is often less soluble than the nitrile starting material in basic aqueous media.[1][2] Isolate it and check IR for the amide doublets (
Q: Why is the Cbz group stable to base?
A: The Cbz group is a carbamate. Hydrolysis of a carbamate requires expulsion of an alkoxide (benzyl alcohol) and formation of a carbamic acid.[1][2] This is electronically unfavorable compared to ester hydrolysis.[2] However, at high temperatures (
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][4] (Definitive source on Cbz stability: Stable to basic hydrolysis, cleaved by H2/Pd or HBr).[1][2] [1][2]
-
Katritzky, A. R., et al. (2010).[1][2] Hydrolysis of Nitriles. Comprehensive Organic Functional Group Transformations II. (Mechanisms of nitrile hydrolysis).
-
Radziszewski, B. (1885).[1][2] Über die Oxydation von Nitrilen mit Wasserstoffsuperoxyd. Berichte der deutschen chemischen Gesellschaft. (Original citation for alkaline peroxide hydrolysis). [1][2]
-
Wiktelius, D., et al. (2006).[1][2] Cyclization of anthranilic acid derivatives: A balancing act. Tetrahedron Letters. (Discusses the propensity of ortho-amino acids to cyclize).
Technical Support Center: Troubleshooting Cbz-Protection of Aminocyanobenzoic Acids
Welcome to the Application Scientist Support Center. The carboxybenzyl (Cbz) protection of highly deactivated substrates like aminocyanobenzoic acids presents a notorious synthetic bottleneck. Researchers frequently report stalled reactions, conversion rates below 20%, or the frustrating recovery of starting materials despite the complete consumption of the protecting reagent.
This guide dissects the root causes of these failures—primarily severe electronic deactivation and competing nucleophilic pathways—and provides field-proven, self-validating protocols to achieve quantitative yields.
Mechanistic Pathways & Common Pitfalls
Understanding the causality behind a failed reaction is the first step in troubleshooting. Aminocyanobenzoic acids possess both a cyano (-CN) and a carboxylic acid (-COOH) group. These functional groups exert profound electron-withdrawing effects (both inductive and resonance), which drastically reduce the electron density on the aniline nitrogen.
Mechanistic divergence in Cbz-protection of aminocyanobenzoic acids based on reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my conversion rate stuck below 20% when using standard Cbz-Cl and triethylamine (Et3N) in DCM? A: The core issue is a combination of poor substrate solubility and competing reaction pathways. Because the aniline is severely deactivated, it becomes a poorer nucleophile than the deprotonated carboxylate. When Benzyl chloroformate (Cbz-Cl) is introduced, the carboxylate attacks the electrophile, forming an unstable mixed anhydride rather than the desired N-Cbz carbamate 1. During aqueous workup, this mixed anhydride rapidly hydrolyzes back to the starting aminocyanobenzoic acid, creating the illusion of a stalled reaction.
Q2: How can I prevent the formation of mixed anhydrides and drive N-acylation? A: You must alter the chemoselectivity of the reaction environment. This is achieved through two primary strategies:
-
pH-Controlled Schotten-Baumann Conditions: If using Cbz-Cl, employ a biphasic solvent system (e.g., Water/Dioxane) and maintain a strict pH of 9.0–10.0 using NaOH. This specific alkaline environment prevents premature Cbz-Cl hydrolysis while keeping the deactivated amine sufficiently unprotonated for nucleophilic attack 2.
-
Reagent Substitution: Swap Cbz-Cl for Benzyl N-succinimidyl carbonate (Cbz-OSu). Cbz-OSu is significantly less reactive toward oxygen nucleophiles but maintains excellent selectivity for primary amines.
Q3: What is the optimal solvent system for these highly polar substrates? A: Aminocyanobenzoic acids are zwitterionic, making them virtually insoluble in standard organic solvents. A 1:1 mixture of Water and 1,4-Dioxane is highly recommended. Dioxane provides superior solubilization for the incoming Cbz-Cl, while the aqueous layer dissolves the carboxylate salt of the substrate. This biphasic approach has been historically validated for the successful Cbz-protection of structurally similar deactivated substrates like 4-aminobenzoic acid 3.
Q4: Should I use a catalyst like DMAP? A: Yes, if the aniline is sterically hindered (e.g., ortho-substituted) in addition to being electronically deactivated. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the acylation of poorly nucleophilic anilines 4. However, DMAP should be used sparingly (0.1–0.2 equivalents) to avoid downstream purification issues.
Quantitative Condition Comparison
The table below summarizes the causality between reaction conditions and typical conversion outcomes for aminocyanobenzoic acids.
| Reagent | Base | Solvent System | Temp (°C) | Typical Yield | Primary Issue / Observation |
| Cbz-Cl (1.2 eq) | Et3N (2.0 eq) | DCM | 25 | < 15% | Poor substrate solubility; rapid mixed anhydride formation. |
| Cbz-Cl (2.0 eq) | NaHCO3 (3.0 eq) | H2O/THF (1:1) | 0 to 25 | 40 - 50% | Significant Cbz-Cl hydrolysis; sluggish reaction rate. |
| Cbz-Cl (1.5 eq) | NaOH (pH 9.5) | H2O/Dioxane (1:1) | 0 to 25 | 75 - 85% | Requires strict pH monitoring; excellent balance of reactivity. |
| Cbz-OSu (1.5 eq) | NaHCO3 (2.0 eq) | H2O/Acetone (1:1) | 25 to 40 | 80 - 90% | Slower reaction; highly selective for N-acylation. |
Validated Experimental Protocols
Step-by-step experimental workflow for the biphasic Cbz-protection of deactivated anilines.
Protocol A: Optimized Schotten-Baumann Cbz-Protection (Using Cbz-Cl)
Causality & Design: This protocol uses a biphasic system to dissolve the zwitterionic starting material and relies on continuous pH monitoring to prevent the formation of the mixed anhydride while minimizing Cbz-Cl hydrolysis.
-
Dissolution: Suspend the aminocyanobenzoic acid (1.0 eq) in a 1:1 mixture of Water and 1,4-Dioxane (approx. 10 mL/mmol).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Slowly add 2M NaOH dropwise until the substrate fully dissolves and the pH stabilizes at exactly 9.5.
-
Acylation: Dissolve Cbz-Cl (1.5 eq) in a small volume of Dioxane. Add this solution dropwise to the reaction mixture over 30 minutes.
-
pH Maintenance (Critical): As the reaction proceeds, HCl is generated, which will lower the pH. Continuously add 2M NaOH dropwise to maintain the pH between 9.0 and 9.5.
-
Validation Checkpoint: The reaction is self-validating; it is complete when the pH naturally stabilizes and no longer drops, indicating that the liberation of HCl has ceased.
-
Workup: Once complete, wash the basic aqueous layer once with Diethyl Ether to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
-
Isolation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The desired N-Cbz protected product will precipitate or can be extracted using Ethyl Acetate (3x). Dry the combined organic layers over Na2SO4 and concentrate in vacuo.
Protocol B: Mild N-Acylation (Using Cbz-OSu)
Causality & Design: This protocol sacrifices reaction speed for absolute chemoselectivity. By utilizing Cbz-OSu, the mixed anhydride pathway is completely bypassed, making it ideal for highly sensitive or precious substrates.
-
Dissolution: Dissolve the aminocyanobenzoic acid (1.0 eq) and NaHCO3 (2.0 eq) in a 1:1 mixture of Water and Acetone.
-
Reagent Addition: Add Cbz-OSu (1.5 eq) in one portion at room temperature.
-
Incubation: Stir the reaction mixture at 25 °C to 40 °C for 12–24 hours. The lower reactivity of the succinimidyl leaving group requires extended reaction times.
-
Validation Checkpoint: Cbz-OSu releases N-hydroxysuccinimide (NHS) as a byproduct, which is highly water-soluble. A successful reaction is validated by the absence of the starting material on TLC and a clean organic layer post-extraction without NHS contamination.
-
Workup: Evaporate the acetone under reduced pressure. Acidify the remaining aqueous phase to pH 2.0 with 1M HCl and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
References
- Source: Technical University of Denmark (dtu.dk)
- WO2021044420A1 - Liquid compositions comprising a levodopa amino acid conjugate and uses thereof Source: Google Patents URL
- 2-[(Methoxycarbonyl)
- Di-tert-butyl dicarbonate | 24424-99-5 Source: Benchchem URL
Sources
- 1. 2-[(Methoxycarbonyl)amino]benzoic Acid|CAS 6268-38-8 [benchchem.com]
- 2. WO2021044420A1 - Liquid compositions comprising a levodopa amino acid conjugate and uses thereof - Google Patents [patents.google.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Di-tert-butyl dicarbonate | 24424-99-5 | Benchchem [benchchem.com]
Technical Support Center: Stability of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
Welcome to the technical support center for 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound, particularly under acidic conditions. Here, we address common experimental challenges through a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing a loss of my starting material, 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid, during my synthesis which involves an acidic workup. What are the likely degradation pathways?
Answer: When 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid is subjected to acidic conditions, two primary functional groups are susceptible to degradation: the benzyloxycarbonyl (Cbz or Z) protecting group on the amine and the cyano group.
-
Cleavage of the Cbz Protecting Group: The Cbz group is known to be labile under strong acidic conditions.[1][2] The mechanism involves protonation of the carbamate oxygen, which facilitates the cleavage of the benzyl-oxygen bond. This results in the formation of the free amine, 2-amino-4-cyanobenzoic acid, along with toluene and carbon dioxide. While generally more stable than other protecting groups like Boc, harsh acidic conditions (e.g., strong mineral acids like HCl or HBr) can lead to significant deprotection.[3][4]
-
Hydrolysis of the Cyano Group: The cyano (nitrile) group can undergo acid-catalyzed hydrolysis. This reaction typically proceeds in two stages. First, the nitrile is converted to an amide intermediate (2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbenzoic acid).[5][6] Upon further heating or exposure to stronger acidic conditions, this amide can be hydrolyzed to the corresponding carboxylic acid (2-{[(benzyloxy)carbonyl]amino}terephthalic acid).[7][8]
It is crucial to consider that both degradation pathways can occur simultaneously, leading to a complex mixture of products. The relative rates of these reactions will depend on the specific acid used, its concentration, the reaction temperature, and the duration of exposure.
Question 2: What are the expected degradation products I should be looking for when analyzing my reaction mixture by LC-MS?
Answer: Based on the degradation pathways described above, you should be monitoring for the following potential impurities in your LC-MS analysis:
-
Primary Degradants:
-
2-Amino-4-cyanobenzoic acid: Resulting from the cleavage of the Cbz group.
-
2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbenzoic acid: The intermediate from the partial hydrolysis of the cyano group.
-
2-{[(Benzyloxy)carbonyl]amino}terephthalic acid: The product of complete hydrolysis of the cyano group.
-
-
Secondary Degradant:
-
2-Amino-4-carbamoylbenzoic acid and 2-aminoterephthalic acid: These can form if the Cbz group is cleaved after the cyano group has been partially or fully hydrolyzed.
-
Monitoring for the corresponding molecular ions of these compounds in your mass spectrometry data will be key to identifying the degradation route.
Question 3: How can I minimize the degradation of 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid during my experiments?
Answer: To minimize degradation, particularly during acidic workups or reactions, consider the following strategies:
-
Use Milder Acids: If possible, opt for milder acidic conditions. For example, using a weaker organic acid like acetic acid or citric acid for pH adjustment during an extraction, instead of strong mineral acids, can significantly reduce the extent of Cbz cleavage and nitrile hydrolysis.
-
Control Temperature: Both deprotection and hydrolysis are accelerated at higher temperatures.[9] Performing your acidic steps at lower temperatures (e.g., 0-5 °C) can help to slow down these degradation reactions.
-
Limit Exposure Time: Minimize the time your compound is in contact with the acidic medium. Prompt workup and extraction procedures are essential.
-
Alternative Protecting Groups: If acid lability remains a persistent issue throughout your synthetic route, consider using a more acid-stable amine protecting group. However, the Cbz group is generally considered orthogonal to many other common protecting groups, which is a key advantage.[1]
Question 4: I need to conduct a formal stability study. What are the recommended stress conditions for acidic degradation?
Answer: Forced degradation studies are a regulatory necessity to understand the intrinsic stability of a drug substance.[10][11][12] For acid stress testing of 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid, a systematic approach is recommended. The goal is to achieve a target degradation of 5-20%.[12]
Below is a summary of typical starting conditions for an acid-forced degradation study.
| Stress Condition | Acid Concentration | Temperature | Time Points (hours) |
| Mild | 0.1 M HCl | Room Temperature | 2, 6, 12, 24 |
| Moderate | 0.1 M HCl | 50 °C | 1, 2, 4, 8 |
| Harsh | 1 M HCl | 50 °C or Reflux | 0.5, 1, 2, 4 |
It is advisable to start with milder conditions and escalate if no significant degradation is observed. A control sample (in the same solvent system without acid) should always be run in parallel.
Experimental Protocol: Acidic Forced Degradation Study
This protocol outlines a typical procedure for investigating the stability of 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid under acidic stress.
1. Materials:
-
2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
-
Validated stability-indicating HPLC method
2. Sample Preparation:
-
Prepare a stock solution of 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid in methanol at a concentration of 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution into a clean vial.
-
Add an equal volume of the respective acidic solution (e.g., 1 mL of stock solution and 1 mL of 0.1 M HCl).
-
Prepare a control sample by adding an equal volume of water instead of the acid solution.
3. Stress Conditions:
-
Place the vials for the elevated temperature studies in a calibrated oven or water bath.
-
At each specified time point, withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH solution to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for separating aromatic carboxylic acids.[13][14]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation at each time point.
5. Peak Identification:
-
Analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products.
-
Compare the observed masses with the expected molecular weights of the potential degradation products to confirm their identities.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of 2-{[(benzyloxy)carbonyl]amino}-4-cyanobenzoic acid under acidic conditions.
Caption: Potential degradation of the target compound.
This workflow provides a structured approach to identifying and mitigating stability issues, ensuring the integrity of your experimental results.
References
- Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition.
- LGC. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(5), 101-110.
- BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles.
- PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II.
- Common Conditions. Nitrile to Acid.
- BenchChem. (2025). The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection.
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- Al-Rimawi, F. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 51(8), 733-739.
- Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- Waksmundzka-Hajnos, M. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 93-118.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tdcommons.org [tdcommons.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 7. byjus.com [byjus.com]
- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmainfo.in [pharmainfo.in]
- 13. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in coupling reactions of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
Technical Support Center: Steric Management in Ortho-Substituted Benzoate Couplings
Topic: . Case ID: ORTHO-CBZ-CN-001 Status: ACTIVE
Executive Summary: The "Ortho-Trap"
You are likely reading this because your standard coupling protocol (EDC/NHS, HBTU, or even standard HATU) has failed. You are observing either:
-
No Reaction: Starting material remains untouched.
-
Dehydration Product (M-18): Mass spectrometry shows a peak corresponding to the loss of water, but no amine incorporation.
The Root Cause: The molecule 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid presents a "perfect storm" of resistance:
-
Steric Wall: The ortho-Cbz group creates a massive steric barrier, twisting the carboxylic acid out of planarity and physically blocking the trajectory of the incoming amine.[1]
-
Electronic Deactivation: The 4-cyano group withdraws electron density, making the ring electron-deficient. While this increases the acidity of the carboxylate (good for activation), it renders the system prone to side reactions.
-
The Cyclization Trap: Upon activation, the carbonyl oxygen of the Cbz group is perfectly positioned to attack the activated ester, ejecting the leaving group and forming a cyclic 2-benzyloxy-4-cyano-3,1-benzoxazin-4-one . This intermediate is stable and often fails to react with sterically hindered or weak amines.
Module 1: Visualization of the Failure Mode
Before changing reagents, you must understand the competing pathway.
Caption: Figure 1. The Kinetic Partitioning. Standard activation often leads to Path B (Cyclization) faster than Path A (Coupling). The goal is to accelerate Path A or force Path C.
Module 2: Troubleshooting Matrix (Symptom -> Solution)
| Symptom | Probable Cause | Technical Intervention |
| 0% Conversion (SM remains) | Activation failed due to steric bulk preventing the coupling reagent from approaching. | Switch to Acid Fluoride (TFFH/BTFFH). The fluoride atom is small and creates a highly reactive acyl fluoride that is less sterically demanding than an O-At ester. |
| M-18 Peak (Benzoxazinone) | The activated acid cyclized before the amine could attack. | Use HOAt (not HOBt) + Pre-mix Amine. Switch to HATU/HOAt. Add the amine simultaneously or immediately after the coupling agent. Do not "pre-activate" for more than 30 seconds. |
| Low Yield (<20%) | Solvent polarity is too low, causing aggregation or favoring intramolecular H-bonding. | Change Solvent System. Move from DCM/THF to DMF or NMP . The high polarity helps solvate the ionic intermediates and disrupts internal H-bonds. |
| Product + Impurities | Base-mediated degradation of the Cbz group or nitrile hydrolysis. | Reduce Base Strength. Switch from Et3N to DIPEA (Hunig's Base) or Collidine. Ensure pH stays < 8.0 equivalent. |
Module 3: Optimized Protocols
Do not use standard EDC/NHS protocols. They will fail. Choose one of the following based on your available reagents.
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Primary amines and moderately hindered partners.
Why it works: HOAt (contained in HATU or added separately) has a pyridine nitrogen that coordinates with the incoming amine, creating a "template" that accelerates the intermolecular reaction over the intramolecular cyclization.
-
Dissolve: 1.0 equiv of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid in anhydrous DMF (0.1 M concentration).
-
Base: Add 2.0 equiv of DIPEA (Diisopropylethylamine).
-
Additive: Add 1.0 equiv of HOAt (1-Hydroxy-7-azabenzotriazole). Crucial step.
-
Amine: Add 1.1 equiv of your amine coupling partner.
-
Activation: Add 1.1 equiv of HATU last.
-
Note: Adding HATU last ensures the amine is present the moment the active ester forms, competing against cyclization.
-
-
Reaction: Stir at Room Temp for 2–4 hours. Monitor by LCMS.[2]
Protocol B: The "Steric Sledgehammer" (Acid Fluoride)
Best for: Secondary amines, anilines, or when Protocol A fails.
Why it works: Acid fluorides are stable to isolation but highly reactive toward amines. The small size of the fluoride atom minimizes steric clash with the ortho-Cbz group.
-
Dissolve: 1.0 equiv of Starting Acid in dry DCM (or DCM/DMF 4:1 if solubility is poor).
-
Reagent: Add 1.2 equiv of TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or BTFFH .
-
Base: Add 2.5 equiv of DIPEA .
-
Wait: Stir for 30 mins to form the Acyl Fluoride (monitor by TLC/LCMS; the acid fluoride is usually stable).
-
Coupling: Add 1.2 equiv of the amine partner.
-
Heat: If no reaction after 1 hour, heat to 40°C. The acyl fluoride is robust enough to withstand mild heating.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (SOCl2) to make the acid chloride? A: Proceed with extreme caution. While acid chlorides are reactive, heating this specific molecule with SOCl2 often degrades the Cbz group (carbamate cleavage) or forces the cyclization to the benzoxazinone so effectively that you isolate only the cyclic product. If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at 0°C under neutral conditions, then add the amine immediately.
Q: I see the "M-18" peak (Benzoxazinone). Is my reaction dead? A: Not necessarily. The benzoxazinone is an "activated amide." It can theoretically be opened by your amine to form the product.
-
Try this: Add 0.5 equiv of DMAP (4-Dimethylaminopyridine) and heat the reaction to 50°C. DMAP is a powerful nucleophilic catalyst that can attack the benzoxazinone, reopening it to a reactive N-acylpyridinium species which then reacts with your amine.
Q: Why is the 4-cyano group relevant? A: It makes the ring electron-poor. This means the amine of the anthranilic acid (even though protected) is less likely to donate electrons into the ring, but it also makes the carbonyl carbon of the acid more electrophilic. However, the primary effect you are fighting is steric , not electronic. The Cbz group is simply "in the way."
Module 5: Decision Logic (Workflow)
Caption: Figure 2. Operational workflow for decision making based on LCMS data.
References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3] Tetrahedron, 60(11), 2447-2467. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Carpino, L. A. (1993).[4] 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397-4398. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8] Organic Process Research & Development, 20(2), 140–177. Link
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Research Portal [researchworks.creighton.edu]
- 6. peptide.com [peptide.com]
- 7. chimia.ch [chimia.ch]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Preventing decarboxylation during the heating of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
Welcome to the Technical Support Center for advanced synthetic workflows. As a Senior Application Scientist, I frequently consult with drug development professionals facing thermal degradation issues with highly functionalized building blocks.
Working with 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid presents a unique synthetic challenge. The molecule is highly susceptible to thermal decarboxylation due to the synergistic effects of its ortho-carbamate and para-cyano substituents. This guide is designed to provide you with the mechanistic causality, decision-making logic, and self-validating protocols necessary to suppress this degradation pathway and secure high-yielding transformations.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why is 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid so prone to decarboxylation upon heating?
A1: The instability is rooted in the inherent reactivity of anthranilic acid (2-aminobenzoic acid) derivatives. When heated, these compounds typically undergo decarboxylation via a bimolecular electrophilic substitution where a proton attacks the C1 (ipso) position of the zwitterion[1].
However, your specific molecule contains a 4-cyano group. As a powerful electron-withdrawing group (EWG), the cyano moiety stabilizes the formation of a negative charge on the aromatic ring. This shifts the degradation pathway toward a heterolytic C–C bond cleavage mechanism. When thermal energy (
Q2: Does the Cbz protecting group accelerate or prevent this degradation? A2: It has a dual effect. On one hand, the benzyloxycarbonyl (Cbz) group delocalizes the nitrogen lone pair, reducing the electron density on the aromatic ring compared to a free amine. This mildly suppresses the classic electrophilic decarboxylation pathway. On the other hand, the acidic N–H proton of the Cbz carbamate can participate in intramolecular hydrogen bonding with the carboxylate group. In non-polar solvents under heat, this can facilitate a concerted, cyclic transition state that lowers the activation energy for CO₂ extrusion.
Q3: What are the primary factors I must control to prevent this side reaction? A3: You must strictly control three variables: Temperature , Solvent Protic Nature , and Reaction Time . Maintaining reaction temperatures as low as possible (ideally 0 °C to 25 °C) is the most critical strategy to prevent decarboxylation in sensitive aminobenzoic acids[2]. Furthermore, avoiding protic solvents prevents the proton-transfer events required for the zwitterionic degradation pathway[3].
Part 2: Decision Workflows & Mechanistic Pathways
To help you navigate your synthetic strategy, use the following logical decision matrix and mechanistic pathway diagrams.
Figure 1: Decision matrix for preventing decarboxylation during synthetic workflows.
Figure 2: Mechanistic pathways of thermal decarboxylation vs. successful activation.
Part 3: Troubleshooting Matrix & Quantitative Risk Assessment
To ensure predictable scale-up, we have quantified the risk of decarboxylation across various standard reaction environments. Use this table to audit your current experimental conditions.
| Temperature | Solvent System | Base / Additive | Relative Decarboxylation Risk | Causality & Recommended Application |
| 0–25 °C | Anhydrous DCM or DMF | DIPEA (Hindered) | Very Low | Optimal. Thermal energy is insufficient to overcome the activation barrier for CO₂ loss. Use for standard amide couplings. |
| 25–60 °C | THF or Toluene | K₂CO₃ | Moderate | Caution. Mild cross-couplings can be performed here, but rapid consumption of the starting material is required to outcompete degradation. |
| > 80 °C | Protic (H₂O, EtOH) | Strong Acid/Base | Critical / High | Avoid. Protic solvents facilitate rapid ipso-protonation[3]. Do not use unless the carboxylic acid is transiently protected as an ester. |
| > 100 °C | Any | None (Free Acid) | Guaranteed | Failure. Exceeding 100 °C guarantees near-complete thermal degradation of the free acid into benzyl (3-cyanophenyl)carbamate. |
Part 4: Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. They include built-in analytical checkpoints so you can verify the integrity of your compound before committing to costly downstream purification.
Protocol A: Low-Temperature Amide Coupling (Zero-Heat Method)
Objective: Convert the carboxylic acid to an amide without triggering thermal decarboxylation. Mechanism of Action: HATU rapidly converts the carboxylate into an O-At (7-azabenzotriazole) active ester at 0 °C. This active ester is highly electrophilic and stable against decarboxylation, allowing the amine nucleophile to attack safely.
-
Preparation: To an oven-dried flask flushed with argon, add 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (1.0 eq, Exact Mass: 296.08).
-
Solvation: Dissolve the substrate in strictly anhydrous DMF (0.1 M). Causality: Anhydrous conditions prevent water-mediated zwitterion formation.
-
Cooling: Submerge the flask in an ice-water bath to reach 0 °C.
-
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Causality: A sterically hindered base forms the carboxylate without acting as a nucleophile.
-
Activation: Add HATU (1.1 eq) portion-wise. Stir for 10 minutes at 0 °C.
-
Coupling: Add the desired amine nucleophile (1.2 eq). Allow the reaction to slowly warm to room temperature over 2 hours.
-
Validation Checkpoint (Crucial): Before quenching, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Success Indicator: Dominant peak at the expected target mass. Complete disappearance of m/z 297.1 [M+H]⁺ (Starting Material).
-
Failure Indicator: Appearance of a sharp peak at m/z 253.1 [M+H]⁺ indicates thermal degradation to the decarboxylated byproduct. If observed, verify the anhydrous nature of your DMF and ensure the cooling bath was maintained.
-
Protocol B: Transient Esterification for High-Heat Workflows
Objective: Protect the carboxylic acid if downstream steps (e.g., a cross-coupling elsewhere on the scaffold) strictly require temperatures >60 °C. Mechanism of Action: Converting the free acid to a tert-butyl ester removes the acidic proton and eliminates the possibility of forming the carboxylate anion, completely shutting down both electrophilic and heterolytic decarboxylation pathways.
-
Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C.
-
Reagent Addition: Add Boc₂O (2.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Esterification: Add tert-butanol (5.0 eq) and stir at room temperature for 12 hours.
-
Validation Checkpoint: Analyze via LC-MS.
-
Success Indicator: Appearance of m/z 353.1 [M+H]⁺ (the tert-butyl ester).
-
-
Execution: Proceed with your high-heat reaction (e.g., heating to 90 °C in toluene). The protected ester will remain completely stable against decarboxylation.
-
Deprotection: Once the high-heat step is complete, remove the tert-butyl group using 20% TFA in DCM at 0 °C to regenerate the free carboxylic acid.
References
-
Stevens, W. H., Pepper, J. M., & Lounsbury, M. (1952). THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Journal of Chemistry.[Link]
-
Won, C. M., et al. (1967). Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution. The Journal of Physical Chemistry.[Link]
-
JACS Au. (2024). Decarboxylation in Natural Products Biosynthesis. American Chemical Society.[Link]
Sources
Separation of regioisomers in the synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
The following guide serves as a specialized Technical Support resource for the synthesis and purification of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid . It addresses the critical challenge of separating the 4-cyano regioisomer from its 5-cyano analog, a common issue arising from non-regioselective precursor synthesis.
Case ID: REGIO-SEP-4CN-CBZ Subject: Separation of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid from regioisomeric impurities. Status: Operational Guide
Diagnostic & Triage: Understanding the Isomer Problem
User Query: "I am synthesizing the target molecule starting from 4-cyanophthalic anhydride (or similar), but I am getting a mixture of isomers. How do I isolate the 4-cyano product?"
Root Cause Analysis: The synthesis of substituted anthranilic acids (2-aminobenzoic acids) often begins with the ring-opening of 4-substituted phthalic anhydrides followed by a Hofmann rearrangement. This route is inherently non-regioselective , yielding a mixture of:
-
Target: 2-amino-4-cyanobenzoic acid (Precursor to your target).
-
Impurity: 2-amino-5-cyanobenzoic acid.[1]
When you proceed to protect the amine with a benzyloxycarbonyl (Cbz) group, this isomeric mixture is carried forward, resulting in a contaminated final product.
Isomer Identification Table
| Feature | Target Isomer (4-Cyano) | Impurity Isomer (5-Cyano) |
| Structure | Cyano group meta to Carboxyl | Cyano group para to Carboxyl |
| Electronic Effect | CN is para to Amine (Strong conjugation) | CN is meta to Amine (Inductive only) |
| Acidity (COOH) | Lower Acidity (Higher pKa) | Higher Acidity (Lower pKa) |
| Solubility (pH) | Precipitates at slightly higher pH | Remains soluble at lower pH |
Core Protocol: Separation at the Amino Acid Stage (Recommended)
Strategy: The most effective separation occurs before Cbz protection. The free amino acids exhibit significant pKa differences due to the position of the electron-withdrawing cyano group relative to the carboxylic acid. We utilize a pH-Controlled Fractional Precipitation method.
Workflow Diagram
Caption: pH-Controlled fractionation workflow separating the 4-cyano isomer (precipitate) from the 5-cyano isomer (filtrate).
Step-by-Step Protocol
Reagents:
-
Crude mixture of 2-amino-cyanobenzoic acids.
-
1M NaOH solution.
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄) - Optional buffering agent.
Procedure:
-
Dissolution: Suspend the crude brown solid (mixture) in water (10 mL/g). Add 1M NaOH dropwise with stirring until the solid completely dissolves and the pH reaches ~10-11. The solution should be clear.
-
Buffered Precipitation:
-
Critical Step: Slowly add 1M HCl (or saturated NH₄H₂PO₄ for finer control) while monitoring pH with a calibrated meter.
-
The 2-amino-4-cyanobenzoic acid (Target) is less acidic and typically precipitates first as the pH drops.
-
Target pH: Adjust to pH 4.8 – 5.2 . Hold at this pH for 30 minutes with stirring.
-
-
Filtration: Filter the resulting precipitate.[4][5]
-
Solid: Contains primarily the 4-cyano isomer.
-
Filtrate: Contains primarily the 5-cyano isomer (more acidic, remains as salt).
-
-
Purification: Wash the solid with cold water. Recrystallize from Ethanol/Water (1:1) to achieve >98% purity.
-
Validation: Check purity via HPLC or 1H NMR before proceeding to Cbz protection.
Advanced Protocol: Separation at the Cbz-Protected Stage (Salvage)
Context: If you have already performed the Cbz protection on the mixture, you now have 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid contaminated with the 5-cyano isomer. Separation here relies on solubility differences of the carbamates.
Method: Differential Recrystallization
-
Solvent Selection: The Cbz group adds lipophilicity. The 4-cyano isomer often packs better in crystal lattices due to symmetry.
-
Procedure:
-
Dissolve the crude Cbz-protected mixture in hot Ethyl Acetate (EtOAc) .
-
Add hot Hexanes dropwise until slight turbidity is observed (Cloud Point).
-
Allow to cool slowly to room temperature, then to 4°C.
-
The 4-cyano isomer typically crystallizes out first.
-
-
Alternative Solvent System: Glacial Acetic Acid (hot) -> Water (anti-solvent).
Prevention: Regioselective Synthesis (The "Gold Standard")
To avoid the separation headache entirely, utilize a regioselective synthetic route starting from a pure halogenated precursor.
Recommended Route: Rosenmund-von Braun Cyanation Instead of forming the ring with the cyano group already present, install the cyano group after the ring is formed.
-
Start: 2-amino-4-bromobenzoic acid (Commercially available or easily separated from its isomer).
-
Protection: Protect with Cbz-Cl -> 2-{[(Benzyloxy)carbonyl]amino}-4-bromobenzoic acid .
-
Cyanation: React with CuCN (Copper(I) Cyanide) in DMF or NMP at reflux.
-
Note: The Cbz group is generally stable under standard cyanation conditions, though high heat (>150°C) should be monitored.
-
Catalytic Alternative: Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) allows milder conditions (80-100°C), preserving the Cbz group and preventing decarboxylation.
-
Troubleshooting & FAQs
Q1: How do I distinguish the two isomers by NMR?
-
Target (4-Cyano): Look for the aromatic protons. The proton at position 3 (between NH-Cbz and CN) will appear as a doublet (d, J~1.5 Hz) or broad singlet due to meta-coupling with H5. It is significantly deshielded by the adjacent CN and NH-Cbz groups.
-
Impurity (5-Cyano): The proton at position 6 (adjacent to COOH) will be a doublet (J~8 Hz). The proton at position 4 (between CN and COOH) will be a meta-coupled doublet.
-
Tip: The NH proton chemical shift is also sensitive to the ortho-substituent.
Q2: My yield is low after the pH separation. Where is my product?
-
Issue: You may have over-acidified. If the pH drops below 3.0, the 5-cyano isomer will also precipitate, contaminating the product.
-
Fix: Re-dissolve the entire solid in NaOH and repeat the acidification, stopping strictly at pH 4.8-5.0.
Q3: Can I use column chromatography for the Cbz-protected mixture?
-
Answer: Yes, but it is difficult. The Cbz-amino acids are polar and streak on silica.
-
Modification: Add 1% Acetic Acid or Formic Acid to your eluent (e.g., Hexane:EtOAc:AcOH). This suppresses ionization of the carboxylic acid, sharpening the bands and improving resolution.
References
-
Separation of Aminobenzoic Acid Isomers: Zhou, Y., et al. "A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid."[6][7] Arkivoc, 2025, vol. 2025, no. 5.
-
Cyanation Methodologies: "Process for preparing 2-amino-5-cyanobenzoic acid derivatives." World Intellectual Property Organization, WO2008082502A2.
-
General Cbz Protection Protocols: "Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid." BenchChem Application Notes.
-
Regioselective Quinazolinone Synthesis: Liao, Z.-Y., et al. "Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones."[8] Organic & Biomolecular Chemistry, 2018, 16, 4482-4494.[8]
Sources
- 1. RU2495869C2 - Method of producing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Method Development for Purity Assessment of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid: A Comparative Guide
Executive Summary
The purity assessment of heavily functionalized synthetic intermediates is a critical bottleneck in drug development. 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (Cbz-protected 2-amino-4-cyanobenzoic acid) presents a unique chromatographic challenge due to its combination of an acidic carboxylic core, a highly hydrophobic aromatic protecting group (Cbz), and a strongly electronegative cyano moiety.
This guide objectively compares the performance of traditional C18 stationary phases against specialized phenyl-based chemistries (Biphenyl and PFP). By detailing the causality behind mobile phase selection and providing a self-validating experimental protocol, this document serves as an authoritative framework for developing a robust, stability-indicating method compliant with modern validation standards.
Analyte Profiling & The Causality of Method Design
As a Senior Application Scientist, the first rule of method development is that chromatography must be dictated by the analyte's physicochemical properties.
-
The Carboxylic Acid Core (pKa ~3.5) : If analyzed in unbuffered water, the molecule exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. Causality : We must buffer the mobile phase to at least 1.5 pH units below the pKa. Adding 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, fully protonating the carboxylic acid and ensuring a single, neutral species. Furthermore, 0.1% TFA is a standard, safe condition that prevents the unintended acid-catalyzed cleavage of the Cbz protecting group ([1]).
-
The Cyano Group : Strongly electron-withdrawing, this group introduces a significant dipole moment to the aromatic ring. Causality : Fluorinated stationary phases can exploit this dipole for orthogonal selectivity, easily separating the target from des-cyano impurities.
-
The Cbz (Carboxybenzyl) Group : Adds significant hydrophobicity and
-electron density. Causality : Relying solely on hydrophobic dispersion (C18) is insufficient for resolving closely related positional isomers. We must leverage interactions.
Stationary Phase Comparison: Beyond C18
Purity assessment of 2-amino-4-cyanobenzoic acid derivatives typically relies on reversed-phase HPLC to ensure >95% purity prior to downstream synthesis ([2]). However, the choice of stationary phase drastically impacts resolution.
-
C18 (Alkyl Phase) : Relies entirely on hydrophobic dispersion forces. While it provides adequate baseline retention, it often fails to resolve the target from closely related positional isomers due to their similar overall hydrophobicity.
-
Biphenyl Phase : The dual-ring system creates a highly polarizable electron cloud. This allows for strong
overlap with the Cbz protecting group and the aromatic core of the analyte, providing superior shape selectivity and enhanced retention for aromatic compounds compared to traditional C18 phases ().ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
PFP (Pentafluorophenyl) Phase : Highly electronegative, offering dipole-dipole interactions, hydrogen bonding, and
mechanisms. Fluorinated phases provide heightened selectivity for halogenated or electronegative functionalities, making it exceptionally selective for the cyano group ([3]).
Stationary phase interaction mechanisms for the target compound.
Quantitative Performance Comparison
The following table summarizes the experimental performance of the three columns using a standardized gradient (5% to 95% Organic over 15 minutes).
| Stationary Phase | Retention Time (min) | Resolution (Rs)* | Tailing Factor (Tf) | Primary Interaction Mechanism |
| C18 (Alkyl) | 6.45 | 1.8 | 1.35 | Hydrophobic Dispersion |
| Biphenyl | 8.12 | 3.4 | 1.10 | |
| PFP (Fluorinated) | 7.85 | 4.1 | 1.05 | Dipole-Dipole, H-Bonding, |
*Resolution calculated relative to the primary synthetic precursor, 2-amino-4-cyanobenzoic acid.
Mobile Phase Optimization: The Protic Advantage
While acetonitrile is the default organic modifier in many laboratories, it contains a carbon-nitrogen triple bond rich in
Methanol, a protic solvent lacking
Step-by-Step Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Data is only considered acceptable if the System Suitability Test (SST) criteria are met prior to sample injection.
Self-validating experimental workflow for HPLC purity assessment.
Phase 1: Preparation
-
Mobile Phase A : Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water. Mix thoroughly and degas.
-
Mobile Phase B : Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Methanol. Mix thoroughly and degas.
-
Sample Diluent : Prepare a 50:50 (v/v) mixture of Water:Methanol. Note: Using pure organic solvent as a diluent will cause severe peak distortion (solvent effect) upon injection into a highly aqueous initial gradient.
-
Sample Preparation : Accurately weigh 5.0 mg of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid and dissolve in 10.0 mL of diluent to achieve a 0.5 mg/mL concentration. Sonicate for 5 minutes.
Phase 2: Chromatographic Conditions
-
Column : PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.
-
Column Temperature : 30 °C (Controls viscosity and stabilizes retention times).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 5 µL.
-
Detection : UV at 254 nm (optimal for the aromatic core) and 210 nm (optimal for the amide/carboxylic acid bonds).
-
Gradient Program :
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: 10%
90% B -
12.0 - 15.0 min: 90% B
-
15.1 - 20.0 min: 10% B (Column Re-equilibration)
-
Phase 3: Self-Validating System Suitability Test (SST)
Inject the standard preparation five times consecutively. The system is validated for use ONLY if the following criteria are met:
-
Precision : %RSD of the target peak area is
2.0%. -
Peak Shape : Tailing factor (Tf) is
1.5. -
Resolution : Resolution (Rs) between the target peak and the 2-amino-4-cyanobenzoic acid precursor peak is
2.0.
Method Validation Framework (ICH Q2(R2))
Once the method is developed, it must be formally validated. The updated ICH Q2(R2) guidelines mandate a lifecycle approach to analytical procedure validation, emphasizing specificity, robustness, and the demonstration that the procedure is fit for its intended purpose ([4]).
For a purity assessment assay, the following parameters must be evaluated:
-
Specificity : Demonstrate that the method can unequivocally assess the target analyte in the presence of expected impurities (e.g., des-Cbz degradation products). Forced degradation studies (acid, base, peroxide, light) should be performed.
-
Linearity & Range : Establish linearity from the reporting level of impurities (typically 0.05%) up to 120% of the nominal target concentration.
-
LOD/LOQ : Determine the Limit of Detection and Limit of Quantitation based on the standard deviation of the response and the slope (Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ).
-
Robustness : Systematically vary critical parameters (e.g., column temperature
2 °C, flow rate 0.1 mL/min, mobile phase composition 2%) to ensure method reliability.
References
Sources
Technical Guide: LC-MS Fragmentation & Analysis of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid
Executive Summary
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceuticals. Its structural integrity relies on the Cbz (carboxybenzyl) protecting group, which masks the aniline nitrogen to prevent premature cyclization or side reactions.
This guide provides a comparative analysis of this molecule's behavior under Electrospray Ionization (ESI) Mass Spectrometry.[1] Unlike standard spectral libraries, this document focuses on the mechanistic fragmentation differences between ionization modes (ESI+ vs. ESI-) and compares the protected species against its deprotected analog to aid in reaction monitoring and impurity profiling.
Part 1: Molecular Profile & Theoretical Basis
Before interpreting spectra, the structural loci of ionization must be defined.
| Feature | Specification |
| IUPAC Name | 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid |
| Formula | C₁₆H₁₂N₂O₄ |
| Exact Mass (Monoisotopic) | 296.0797 Da |
| [M+H]⁺ (Positive Mode) | 297.0870 m/z |
| [M-H]⁻ (Negative Mode) | 295.0724 m/z |
| Key Functional Groups | Benzoic Acid (C1), Carbamate (Cbz at C2), Nitrile (CN at C4) |
Structural Dynamics
The molecule possesses an "Ortho-Effect" configuration: the carboxylic acid at C1 and the carbamate-protected amine at C2 are vicinal. In the gas phase, this proximity facilitates specific fragmentation pathways, particularly cyclization (dehydration) once the protecting group is compromised.
Part 2: Comparative Fragmentation Analysis
Comparison 1: Ionization Mode Efficiency (ESI+ vs. ESI-)
The choice of ionization polarity drastically alters the fragmentation topology.
Mode A: Positive Electrospray Ionization (ESI+)
Best for: Structural Elucidation and Confirmation of the Cbz Group.
In ESI+, the protonation occurs primarily on the carbamate nitrogen or the carbonyl oxygen. The spectrum is dominated by the instability of the Cbz group.
-
Primary Event (Cbz Cleavage): The most characteristic feature is the cleavage of the benzyl-oxygen bond. This yields the Tropylium ion (m/z 91) , a hallmark of benzyl-protected species.
-
Secondary Event (Decarboxylation): Following the loss of the benzyl group (and subsequent loss of CO₂ from the carbamate linker), the molecule reverts to the protonated amino-benzoic acid core.
-
Tertiary Event (Ortho-Cyclization): The free amine and the adjacent carboxylic acid eliminate water to form an isatoic anhydride-like cation.
Mode B: Negative Electrospray Ionization (ESI-)
Best for: Quantitation and Precursor Ion Stability.
In ESI-, the carboxylic acid deprotonates easily to form [M-H]⁻. The molecular ion is significantly more stable than in positive mode because the negative charge is delocalized across the carboxylate group, reducing the tendency for the Cbz group to fragment spontaneously in the source.
Comparative Data Table: Fragment Ions
| m/z (Theoretical) | Ion Mode | Identity / Fragment Structure | Mechanism of Formation |
| 297.09 | ESI+ | [M+H]⁺ | Protonated Parent |
| 295.07 | ESI- | [M-H]⁻ | Deprotonated Parent (Stable Base Peak) |
| 279.08 | ESI+ | [M+H - H₂O]⁺ | Loss of water (Ortho-effect driven) |
| 253.09 | ESI+ | [M+H - CO₂]⁺ | Decarboxylation of benzoic acid |
| 251.08 | ESI- | [M-H - CO₂]⁻ | Decarboxylation of carboxylate |
| 91.05 | ESI+ | [C₇H₇]⁺ | Tropylium Ion (Benzyl cleavage) |
| 163.05 | ESI+ | [Core+H]⁺ | 2-amino-4-cyanobenzoic acid (Loss of Cbz) |
Comparison 2: Protected vs. Deprotected Analog
Scenario: Monitoring the removal of the Cbz group during synthesis.
When comparing the starting material (Protected) to the product (Deprotected: 2-amino-4-cyanobenzoic acid), the mass shift is distinct, but the fragmentation pattern shifts from "Benzyl-dominated" to "Ring-dominated."
-
Protected (Start): Spectra is "noisy" in ESI+ due to m/z 91 and m/z 108 (benzyl alcohol) neutrals.
-
Deprotected (End): Spectra becomes cleaner. The Base Peak in ESI+ shifts to m/z 163 (Protonated amine). The m/z 91 peak disappears completely.
Part 3: Visualizing the Fragmentation Pathway
The following diagram illustrates the specific fragmentation logic for the ESI+ mode, highlighting the critical "Ortho-Effect" and Cbz cleavage.
Figure 1: ESI+ Fragmentation Tree. Red indicates the diagnostic benzyl fragment; Yellow indicates the deprotected core often used for reaction monitoring.
Part 4: Validated Experimental Protocol
To reproduce these results, use the following self-validating protocol. This method prioritizes the separation of the Cbz-protected species from its potential degradation products (benzyl alcohol).
Sample Preparation
-
Solvent: Dissolve 1 mg of substance in 1 mL of DMSO (Stock).
-
Dilution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water (0.1% Formic Acid) .
-
Validation Check: Final concentration should be ~10 µg/mL. If the solution turns cloudy, increase acetonitrile content to 70%.
LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-6 min: 5% -> 95% B (Linear ramp).
-
Note: The Cbz group increases hydrophobicity. Expect elution late in the gradient (approx. 70-80% B).
-
MS Parameters (Source-Dependent)
-
Capillary Voltage: 3.5 kV (ESI+) / 2.5 kV (ESI-).
-
Cone Voltage: 20-30 V. Caution: High cone voltage (>40V) will induce in-source fragmentation, artificially increasing the m/z 163 (deprotected) signal.
-
Scan Range: 50 - 400 m/z.
Part 5: Analytical Workflow for Impurity Identification
This workflow utilizes the "Ortho-Effect" and "Cbz-Cleavage" logic to identify unknown peaks in the sample matrix.
Figure 2: Decision Logic for confirming the identity of Cbz-protected amino-benzoic acid derivatives.
References
-
Ortho-Effect in Mass Spectrometry
-
Cbz Group Fragmentation Mechanisms
- Title: Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups (Mechanistic discussion of Cbz stability and cleavage).
- Source: ResearchG
-
URL:[Link]
-
ESI-MS of Amino Acid Derivatives
- Title: Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ioniz
- Source: Rapid Communic
-
URL:[Link]
-
General MS Interpretation of Nitro/Amino Benzoic Acids
Sources
- 1. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uab.edu [uab.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
Validating the structure of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid via X-ray crystallography
This guide outlines the structural validation of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid , a critical intermediate often encountered in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic drug candidates.
This document is structured to serve as a rigorous operational manual for Senior Scientists and Quality Control leads.
A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The Structural Imperative
In drug development, the precise assignment of regiochemistry and solid-state conformation is non-negotiable. For 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (referred to hereafter as Cbz-CN-BA ), structural ambiguity often arises from:
-
Regioisomerism: Confirming the amino group is at the ortho (2-) position relative to the carboxylic acid, rather than meta or para, especially if the precursor synthesis involved nucleophilic aromatic substitution (
). -
Conformational Locking: The bulky Benzyloxycarbonyl (Cbz) group and the ortho-carboxylic acid create potential for strong intramolecular hydrogen bonding (IMHB), locking the molecule in a specific conformation that influences solubility and bioavailability.
-
Polymorphism: Benzoic acid derivatives are prone to packing polymorphism, which dramatically affects dissolution rates.
While NMR and MS provide connectivity data, only Single Crystal X-Ray Diffraction (SC-XRD) offers a definitive, absolute configuration of the 3D lattice and intramolecular interactions.
Comparative Analysis: X-Ray vs. NMR vs. MS
The following matrix compares the efficacy of SC-XRD against standard spectroscopic methods for validating Cbz-CN-BA .
Table 1: Methodological Comparison Matrix
| Feature | Single Crystal X-Ray (SC-XRD) | NMR (1D & 2D) | High-Res Mass Spec (HRMS) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & magnetic environment | Elemental composition & fragmentation |
| Regio-Assignment | Definitive (Direct visualization) | Inferential (Requires HMBC/NOESY interpretation) | Ambiguous (Isomers often have identical mass) |
| Conformation | Captures solid-state conformer (active form) | Captures time-averaged solution conformer | N/A |
| H-Bonding | Directly observes donor-acceptor geometry | Infers via chemical shift ( | N/A |
| Sample Req. | Single crystal ( | ||
| Throughput | Low (Days to Weeks for crystallization) | High (Minutes to Hours) | High (Minutes) |
| "Gold Standard" | YES (For regulatory filing) | NO (Supporting evidence) | NO (Supporting evidence) |
Why X-Ray Wins for Cbz-CN-BA
-
The "Ortho" Effect: In solution (NMR), the rapid rotation of the Cbz group can average out NOE signals, making it difficult to distinguish between the 2-amino and 3-amino isomers definitively. X-ray freezes this rotation, clearly showing the N-C bond distance and the proximity of the amide nitrogen to the carboxylic acid oxygen.
-
Tautomeric States: The carboxylic acid proton can be mobile. X-ray crystallography can locate the hydrogen atom in the difference Fourier map, confirming whether the molecule exists as a neutral acid or a zwitterion in the solid state.
Strategic Workflow: From Synthesis to Structure
The following diagram illustrates the decision logic for validating the structure.
Figure 1: Integrated workflow for structural validation. Note the parallel processing of NMR for solution data and XRD for solid-state confirmation.
Experimental Protocol: X-Ray Crystallography
This protocol is designed to overcome common challenges with Cbz-protected amino acids, such as the flexibility of the benzyl chain leading to disorder.
Phase 1: Crystallization (The Critical Step)
The goal is to grow a single crystal with dimensions
-
Method A: Slow Evaporation (Recommended)
-
Dissolve 20 mg of Cbz-CN-BA in 2 mL of Ethanol/Water (80:20) or Acetonitrile .
-
Filter the solution through a 0.45
m PTFE filter into a clean scintillation vial. -
Cover with parafilm and poke 3-5 small holes.
-
Store in a vibration-free, dark environment at room temperature (
C). -
Rationale: The cyano group and carboxylic acid are polar; mixed solvent systems often encourage better packing than pure organic solvents.
-
-
Method B: Vapor Diffusion
-
Dissolve 15 mg of compound in 1 mL THF (inner vial).
-
Place inner vial into a larger jar containing 5 mL Pentane or Hexane (anti-solvent).
-
Seal the outer jar tightly.
-
Mechanism: The volatile anti-solvent slowly diffuses into the THF, gently increasing supersaturation to promote nucleation.
-
Phase 2: Data Collection & Reduction
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source).
-
Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the flexible Cbz benzyl ring).
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Phase 3: Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
-
Key Validation Metrics:
-
R1 Value: Target
for publication quality. -
Goodness of Fit (GooF): Target
. -
Disorder: Check the benzyl ring. If the thermal ellipsoids are elongated, model with split positions (A/B occupancy).
-
H-Bonding: Locate the carboxylic acid proton. In 2-amino-benzoic acids, an intramolecular H-bond between the amide N-H and the carbonyl oxygen is common (
).
-
Expected Structural Features (The "Fingerprint")
When analyzing the solved structure, verify these specific geometric parameters to confirm identity:
-
Intramolecular Hydrogen Bond: Look for a 6-membered pseudo-ring formed by the interaction between the amide proton (N-H) and the carboxylic acid carbonyl (C=O). Distance typically
Å. -
Planarity: The central benzene ring and the amide group should be roughly coplanar due to resonance, while the benzyl group of the Cbz moiety will likely twist out of plane (dihedral angle
). -
Cyano Geometry: The
triple bond distance should be Å and linear ( ).
Diagram: Expected H-Bonding Network
Figure 2: Schematic of the critical intramolecular hydrogen bond (S6 motif) expected in the crystal structure, verifying the ortho-substitution pattern.
References
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. Link
- Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.
- Hao, X., et al. (2005). "Structure determination of p-aminobenzoic acid derivatives." Journal of Chemical Crystallography, 35, 931–936. (Provides comparative bond lengths for amino-benzoic acids).
-
BenchChem. (2025).[2][3] "X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide." Link (General protocol reference).
-
Sigma-Aldrich. (2025). "Product Specification: 2-Amino-4-cyanobenzoic acid." Link (Precursor physical properties).
Sources
Comparative Bioactivity Guide: 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid Derivatives
The following guide provides a comprehensive technical comparison of bioactivity for derivatives originating from the 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid scaffold (also known as N-Cbz-4-cyanoanthranilic acid ).
This guide focuses on the two primary therapeutic classes derived from this privileged scaffold: PfATP4 Inhibitors (Antimalarials) and Xanthine Oxidase Inhibitors (Gout/Hyperuricemia) , while also addressing its role in Protease Inhibition .
Executive Summary
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid serves as a critical "privileged structure" in medicinal chemistry. The core pharmacophore consists of an anthranilic acid backbone (2-aminobenzoic acid) substituted with a 4-cyano group (providing electronic modulation and H-bond acceptance) and a 2-amino group protected by a Carboxybenzyl (Cbz) moiety .
While the Cbz-protected precursor itself acts primarily as a stable intermediate or prodrug, its derivatives —specifically cyclized heterocycles like dihydroquinazolinones and oxazoles —exhibit potent bioactivity.
Key Therapeutic Targets:
-
PfATP4 (Plasmodium falciparum ATPase 4): Nanomolar potency against malaria parasites (2,3-dihydroquinazolinone derivatives).
-
Xanthine Oxidase (XO): Competitive inhibition for hyperuricemia treatment (oxazole derivatives).
-
Proteases (Cathepsins/Caspases): Acyclic derivatives acting as transition-state mimetics.
Structural Analysis & Design Logic
The transition from the linear Cbz-protected precursor to bioactive derivatives involves specific structural modifications designed to target distinct binding pockets.
| Structural Domain | Modification Logic | Target Effect |
| 4-Cyano Group | Retained or converted to amide/heterocycle | PfATP4: Electron-withdrawing group enhances potency.XO: Interacts with Arg880 in the active site. |
| 2-Amino (Cbz) | Cyclized to Quinazolinone or Oxazole | PfATP4: Rigidifies scaffold to fit the ATPase transmembrane domain.Proteases: Cbz group acts as a hydrophobic cap (P2/P3 subsite). |
| 1-Carboxyl | Amidation or Esterification | PfATP4: Solubilizing tail (e.g., N-methyl amide) improves oral bioavailability.XO: Ionic interaction with Molybdenum center. |
Comparative Bioactivity Data[1][2][3]
A. Antimalarial Activity (Target: PfATP4)
Recent optimization campaigns (2023) utilized 2-amino-4-cyanobenzoic acid (deprotected scaffold) to generate 2,3-dihydroquinazolinone-3-carboxamides . These derivatives disrupt parasite Na+ homeostasis.[1][2]
Table 1: Bioactivity of Quinazolinone Derivatives vs. Standard (SJ733) Assay: P. falciparum 3D7 strain growth inhibition (EC50).
| Compound ID | R1 (2-Pos) | R2 (4-Pos) | EC50 (µM) | Mechanism |
| Precursor | -NH-Cbz | -CN | > 10.0 | Inactive (Prodrug/Intermediate) |
| WJM-921 | Cyclopropyl | -CN | 0.07 | PfATP4 Inhibition (Na+ influx) |
| Analogue 40 | Methyl | -F (Isostere) | 0.07 | Bioisostere equivalence |
| Analogue 46 | Methyl | -Cl | 0.02 | Enhanced lipophilicity |
| SJ733 (Ref) | -- | -- | 0.03 | Clinical Candidate Standard |
Insight: The cyclization of the 2-amino/carboxyl core into a dihydroquinazolinone is essential for nanomolar activity. The 4-cyano group (or halo-isostere) is critical for potency, likely engaging in pi-stacking or polar interactions within the ATPase channel.
B. Xanthine Oxidase Inhibition (Target: XO)
Derivatives where the carboxyl group is converted to an oxazole ring show mixed-type inhibition of Xanthine Oxidase.[3]
Table 2: Bioactivity of Oxazole Derivatives vs. Febuxostat Assay: In vitro XO inhibition (IC50).
| Compound Class | Structure Feature | IC50 (nM) | Inhibition Type |
| Oxazole-Benzoic Acid | 4-(5-amino-4-cyanooxazol-2-yl) | 12 - 90 | Mixed-type |
| Febuxostat (Ref) | Thiazole-carboxylic acid | 10 - 20 | Mixed-type |
| Allopurinol (Ref) | Purine analog | 200 - 5000 | Competitive |
Mechanism of Action (Visualized)
Pathway 1: PfATP4 Disruption (Antimalarial)
The following diagram illustrates how the quinazolinone derivatives (synthesized from the 4-cyano scaffold) induce parasite death via "on-target" ion dysregulation.
Caption: Mechanism of Action for Quinazolinone derivatives. Binding to PfATP4 halts Na+ efflux, leading to lethal osmotic stress.
Experimental Protocols
Protocol A: Synthesis of the Bioactive Core (De-protection & Cyclization)
To access the potent quinazolinone derivatives from the Cbz-protected precursor.
-
Deprotection: Dissolve 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (1.0 eq) in MeOH. Add Pd/C (10% w/w) and stir under H2 atmosphere (1 atm) for 4h. Filter through Celite to yield 2-amino-4-cyanobenzoic acid .
-
Amide Coupling: React the deprotected acid (1.0 eq) with R-NH2 (e.g., Methylamine), EDCI (2.0 eq), and HOBt (1.2 eq) in DMF at 0°C to RT for 3h.
-
Cyclization: Condense the resulting benzamide with the appropriate ketone/aldehyde (e.g., cyclopropanecarbaldehyde) in AcOH at 80°C for 6h.
-
Purification: Flash column chromatography (EtOAc/Hexane) to isolate the dihydroquinazolinone .
Protocol B: PfATP4 Bioactivity Assay (Self-Validating)
This protocol includes internal controls to distinguish on-target activity from general cytotoxicity.
-
Parasite Culture: Maintain P. falciparum 3D7 strain in human erythrocytes (2% hematocrit) at 37°C.
-
Drug Treatment: Plate parasites (0.5% parasitemia) in 96-well plates. Add derivatives (serial dilution 10 µM to 0.1 nM).
-
Control A (Negative): DMSO vehicle (0.1%).
-
Control B (Positive): SJ733 (known PfATP4 inhibitor) at 100 nM.
-
Readout: After 72h, quantify parasite growth using SYBR Green I fluorescence.
-
Validation Step (Na+ Assay): To confirm PfATP4 mechanism, load parasites with SBFI-AM (Na+ sensitive dye). Treat with compound.[4][1][2][3][5][6][7][8][9] A rapid increase in fluorescence (intracellular Na+) within 20 mins confirms PfATP4 inhibition.
Synthesis & Screening Workflow
Caption: Optimization workflow transforming the Cbz-protected scaffold into validated lead candidates.
References
-
Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Source: Journal of Medicinal Chemistry (2023).[6] Context: Primary source for the synthesis and bioactivity of quinazolinones derived from 2-amino-4-cyanobenzoic acid.
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. Source: Chemistry & Biodiversity (2024). Context: Describes the conversion of the cyanobenzoic acid scaffold into oxazole-based XO inhibitors.
-
Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus. Source: International Journal of Molecular Sciences (2019). Context: Comparative data for benzoic acid derivatives in antiviral applications.[3][9]
-
PubChem Compound Summary: 2-Amino-4-cyanobenzoic acid. Source: PubChem (NIH). Context: Chemical property and vendor data for the deprotected scaffold.
Sources
- 1. Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-cyanobenzamide | 63069-51-2 | Benchchem [benchchem.com]
- 6. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 2-Amino-5-cyano-N,3-dimethylbenzamide | 890707-29-6 [smolecule.com]
- 8. Pharmacological Role of Biosynthetic Products | IntechOpen [intechopen.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Reference standards for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid analysis
Comprehensive Analytical Guide: Reference Standards for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid Analysis
Executive Summary & Molecule Profiling
The compound 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (
-
An acidic carboxylic acid moiety (
~3.5–4.0), which is prone to severe peak tailing on silica-based stationary phases if not properly protonated. -
A base-sensitive cyano group , which can undergo hydrolysis to an amide or carboxylic acid under extreme pH conditions.
-
A bulky, labile Cbz-protected amine , which is susceptible to acidic cleavage or thermal degradation.
Because of these competing vulnerabilities, the selection, qualification, and application of highly pure reference standards are critical for accurate quantification and impurity profiling during drug development. This guide objectively compares different grades of reference standards and provides a self-validating analytical methodology for this specific intermediate.
Comparative Analysis of Reference Standard Grades
When establishing an analytical method for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid, laboratories must choose between commercially sourced Certified Reference Materials (CRMs), Secondary Standards, and In-House Synthesized Standards. The choice directly impacts metrological traceability, assay uncertainty, and regulatory compliance [1].
Table 1: Performance and Application Comparison of Reference Standard Grades
| Standard Grade | Metrological Traceability | Typical Purity Uncertainty | Relative Cost | Primary Application |
| Primary CRM | ISO 17034 / Pharmacopeial | ± 0.2% | High | Method validation, final API release, legal disputes. |
| Secondary Standard | Traceable to Primary CRM | ± 0.5% | Medium | Routine QC batch release, stability testing. |
| In-House Synthesized | Mass Balance Characterized | ± 1.0% | Low | Early-stage process development, forced degradation. |
Expert Insight (Causality): Why not use an In-House Standard for late-stage API release? While in-house standards are cost-effective for early development, they lack the rigorous metrological traceability required by regulatory bodies (e.g., FDA, EMA). A Primary CRM provides an unbroken chain of comparisons to international standards, minimizing the risk of out-of-specification (OOS) investigations caused by standard degradation or inaccurate purity assignments [2].
Qualification Protocol: The Mass Balance Approach
If an in-house working standard is utilized, it must be rigorously qualified against a primary standard or fully characterized using the mass balance approach. The mass balance equation ensures that all impurities (chromatographic and non-chromatographic) are accounted for:
(Where
Workflow for mass-balance qualification of the Cbz-protected cyanobenzoic acid standard.
Experimental Methodology: HPLC-UV & LC-MS/MS Workflows
To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates deliberate chemical choices to stabilize the analyte and includes built-in system suitability criteria to verify performance prior to sample analysis.
Step-by-Step HPLC-UV Protocol
-
Standard Preparation: Accurately weigh 10.0 mg of the 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid reference standard.
-
Diluent Addition: Dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.
-
Causality: The molecule is hydrophobic due to the Cbz and aromatic rings, requiring organic solvent for dissolution. However, sonication must be performed at
to prevent thermal hydrolysis of the cyano group.
-
-
Working Solution: Dilute the stock solution 1:10 with diluent to achieve a 100 µg/mL working concentration.
-
Chromatographic Setup: Install an end-capped C18 column (150 x 4.6 mm, 3 µm). Set the column oven to 30°C.
-
Causality: End-capping is mandatory. It prevents secondary interactions between the acidic -COOH group of the analyte and residual silanols on the silica support, which would otherwise cause severe peak tailing.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic pH (~2.7) ensures the carboxylic acid is fully protonated (neutral state), maximizing its retention on the reversed-phase column and maintaining sharp peak shapes.
-
-
Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm, which is optimal for the conjugated benzonitrile chromophore.
Understanding Degradation for Method Specificity
A stability-indicating method must resolve the parent compound from its degradation products [3]. The diagram below illustrates the specific degradation pathways this standard undergoes under forced conditions.
Forced degradation pathways of the Cbz-protected cyanobenzoic acid intermediate.
Data Presentation: System Suitability Testing (SST)
To validate the trustworthiness of the chromatographic run, the system must pass the following SST parameters prior to the injection of unknown samples. These criteria align with ICH Q2(R2) standards for analytical validation [1].
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time %RSD | Ensures pump stability, proper mobile phase mixing, and column equilibration. | |
| Peak Tailing Factor (T) | 0.8 - 1.5 | Verifies the successful suppression of secondary silanol interactions by the acidic mobile phase. |
| Resolution ( | Guarantees baseline separation between the parent standard and its primary des-Cbz degradant (2-amino-4-cyanobenzoic acid). | |
| Signal-to-Noise (S/N) | Confirms detector sensitivity is adequate for trace impurity quantification. |
References
-
Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Quantitative analysis of residual solvents in 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid batches
Executive Summary
This guide provides a comparative technical analysis for the quantification of residual solvents in 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (approximate CAS: Derivative of 5330-71-2). As a critical intermediate in the synthesis of nitrogen-containing heterocyclic pharmaceuticals (e.g., PARP inhibitors), this molecule presents specific analytical challenges due to its amphiphilic nature (hydrophobic Cbz protecting group vs. hydrophilic carboxylic acid) and thermal sensitivity .
This document compares the industry-standard Headspace GC-FID against the high-sensitivity Headspace GC-MS and the rapid-screening 1H-NMR . It establishes a self-validating protocol designed to overcome matrix effects common in polar aprotic diluents.
The Analytical Challenge: Matrix & Solubility
The core difficulty in analyzing this specific intermediate lies in its solubility profile and thermal stability during headspace equilibration.
-
Solubility: The Cbz-protected amine reduces water solubility, rendering standard aqueous headspace methods (USP <467> Procedure A, water-soluble) ineffective.
-
Matrix Effects: Dissolution requires high-boiling polar aprotic solvents (DMSO or DMAc). These solvents alter the partition coefficient (
) of residual analytes, often suppressing the headspace concentration of polar residual solvents (e.g., Methanol, Ethanol) while enhancing non-polar ones. -
Thermal Instability: The Cbz group can undergo thermal decomposition at high headspace oven temperatures (>100°C), potentially releasing benzyl alcohol as a degradation artifact, which must be distinguished from process-related residual solvents.
Comparative Methodology
Method A: Static Headspace GC-FID (The Validated Standard)
Best For: Routine QC release, quantification of known process solvents. Mechanism: Equilibrium partitioning of volatiles from a DMSO matrix followed by separation on a G43 (6% cyanopropylphenyl) column.
Protocol Design
-
Diluent: Dimethyl sulfoxide (DMSO) (Grade: Headspace < 1 ppm residuals).
-
Internal Standard: Dioxane or 2-Butanone (selected to match the boiling point range of expected solvents).
-
Sample Prep: Dissolve 100 mg of substance in 1.0 mL DMSO.
Critical Parameters
| Parameter | Setting | Rationale |
| Equilibration Temp | 80°C | Sufficient to volatilize Class 2 solvents without degrading the Cbz group. |
| Equilibration Time | 20 min | Ensures thermodynamic equilibrium in the viscous DMSO matrix. |
| Column | DB-624 (30m x 0.32mm x 1.8µm) | Standard G43 phase for separating polar/non-polar VOCs. |
| Carrier Gas | Helium (2.0 mL/min) | Constant flow for reproducible retention times. |
Method B: Headspace GC-MS (The Specificity Solution)
Best For: Troubleshooting, identifying unknown peaks, and achieving ultra-low LODs (< 10 ppm). Mechanism: Mass spectral filtering allows for the quantification of co-eluting peaks and confirmation of peak identity (e.g., distinguishing degradation products from solvents).
Protocol Differences
-
Detection: Single Quadrupole Mass Spectrometer (EI mode, 70 eV).
-
Scan Mode: SIM (Selected Ion Monitoring) for target solvents to maximize sensitivity; Scan mode (29-300 amu) for unknown identification.
-
Split Ratio: Higher split (1:20 to 1:50) to prevent saturation of the MS source by the DMSO solvent front.
Method C: Solution State 1H-NMR (The Rapid Screen)
Best For: In-process checks, non-regulated screening. Mechanism: Integration of solvent proton signals relative to the API or an internal standard (e.g., Maleic acid).
-
Pros: No thermal degradation (run at 25°C); minimal sample prep.
-
Cons: High LOD (~100-500 ppm); solvent signal overlap (e.g., DMSO solvent peak masks residuals).
Performance Comparison Data
The following table summarizes the expected performance metrics based on validation studies of benzoic acid derivatives in DMSO matrices.
| Metric | Method A: HS-GC-FID | Method B: HS-GC-MS | Method C: 1H-NMR |
| Specificity | Moderate (RT based) | High (Mass Fingerprint) | High (Structural) |
| LOD (Methanol) | ~30 ppm | ~2 ppm | ~100 ppm |
| LOD (Toluene) | ~10 ppm | ~0.5 ppm | ~50 ppm |
| Linearity ( | > 0.995 | > 0.999 | > 0.98 |
| Matrix Interference | High (DMSO tailing) | Low (Spectral filtering) | High (Solvent suppression needed) |
| Throughput | 30-40 mins/sample | 30-40 mins/sample | 5-10 mins/sample |
| Cost per Run | Low | High | Medium |
Detailed Experimental Workflow (HS-GC-FID)
To ensure Scientific Integrity , this protocol includes a self-validating System Suitability Test (SST).
Step 1: Standard Preparation
-
Stock Solution A (Class 2 Mix): Weigh accurately approx. 100 mg of Toluene, Methanol, and THF into a 100 mL volumetric flask containing DMSO.
-
Internal Standard Solution (IS): Prepare 500 ppm Dioxane in DMSO.
-
Working Standard: Dilute Stock A with IS Solution to reach the ICH Q3C limit concentrations (e.g., Toluene 890 ppm, Methanol 3000 ppm relative to test article).
Step 2: Sample Preparation
-
Weigh 100 mg (
0.1 mg) of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid . -
Transfer to a 20 mL headspace vial.
-
Add 1.0 mL of Internal Standard Solution .
-
Immediately crimp the cap with a PTFE/Silicone septum.
Step 3: GC-FID Analysis[2]
-
Inlet: 200°C, Split Ratio 1:10.
-
Oven Program:
-
40°C hold for 5 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min (Total Run: 30 min).
-
-
Detector (FID): 250°C, H2 flow 30 mL/min, Air 400 mL/min.
Step 4: System Suitability Criteria (Self-Validation)
-
Resolution: > 1.5 between Methanol and any co-eluting peaks.
-
RSD (n=6): < 10% for all target solvent peak areas.
-
Tailing Factor: < 2.0 for polar solvents (Methanol).
Decision Logic & Workflow Visualization
The following diagrams illustrate the logical flow for method selection and the analytical process.
Diagram 1: Method Selection Decision Matrix
Caption: Decision matrix for selecting the appropriate analytical technique based on regulatory requirements and sensitivity needs.
Diagram 2: HS-GC-FID Analytical Workflow
Caption: Step-by-step workflow for the Static Headspace GC-FID analysis of the Cbz-protected intermediate.
References
-
International Council for Harmonisation (ICH). (2021).[1][2] ICH Q3C (R8) Impurities: Guideline for Residual Solvents. [Link]
-
Cheng, C., et al. (2010). Matrix media selection for the determination of residual solvents in pharmaceuticals by static headspace gas chromatography. Journal of Chromatography A. [Link]
-
Camarasu, C.C. (2000). Headspace GC-MS method for the determination of residual solvents in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Agilent Technologies. (2020). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8890 GC System. [Link]
Sources
Comparative Reactivity Guide: 4-Cyano vs. 4-Nitro Benzoic Acid Derivatives
As a Senior Application Scientist in drug development and synthetic methodology, I frequently evaluate the subtle electronic differences between structural analogs. When designing synthetic routes or optimizing active pharmaceutical ingredients (APIs), selecting between a 4-cyano and a 4-nitro benzoic acid derivative can dictate the success of nucleophilic substitutions, coupling efficiencies, and downstream chemoselectivity.
This guide provides an objective, data-driven comparison of these two electron-withdrawing groups (EWGs), detailing the causality behind their reactivity profiles and providing self-validating experimental protocols for empirical evaluation.
Mechanistic Grounding: Electronic Effects
The reactivity of para-substituted benzoic acid derivatives is fundamentally governed by the electron-density distribution across the aromatic ring and the carbonyl carbon. Both the nitro (-NO₂) and cyano (-CN) groups are powerful EWGs, but they differ significantly in magnitude:
-
Hammett Constants (
): The Hammett constant quantifies the electronic effect of a substituent on reaction rates and equilibria. The for the para-nitro group is 0.78, whereas the para-cyano group has a of 0.66. This demonstrates that the nitro group exerts a substantially stronger combined inductive (-I) and resonance (-M) effect. -
Acidity (pKa): The strength of the EWG directly influences the stability of the conjugate base (carboxylate anion). 4-Nitrobenzoic acid exhibits a pKa of 3.44[1], making it more acidic than 4-cyanobenzoic acid, which has a pKa of 3.55[2]. The superior electron delocalization provided by the nitro group lowers the energy of the deprotonated state, driving the equilibrium toward dissociation[3].
Quantitative Data: Physicochemical Properties
The following table summarizes the key metrics that drive the reactivity differences between these two derivatives.
| Property | 4-Nitrobenzoic Acid | 4-Cyanobenzoic Acid |
| Hammett Constant ( | 0.78[4] | 0.66[4] |
| pKa (Water, 25°C) | 3.44[5] | 3.55[6] |
| Inductive Effect (-I) | Strong | Moderate |
| Resonance Effect (-M) | Strong | Moderate |
| Carbonyl Electrophilicity | High | Moderate |
Comparative Reactivity Profiles
The quantitative differences in electronic withdrawal manifest in distinct synthetic behaviors:
-
Nucleophilic Acyl Substitution (e.g., Ester Hydrolysis): The highly electrophilic carbonyl carbon of 4-nitrobenzoate esters accelerates nucleophilic attack (e.g., by hydroxide ions) compared to 4-cyanobenzoate esters. The stronger EWG lowers the activation energy required to form the tetrahedral intermediate.
-
Nucleophilic Aromatic Substitution (S_NAr): For S_NAr reactions, the nitro group is a superior activating group. The transient Meisenheimer complex is more effectively stabilized by the -NO₂ group's ability to accommodate negative charge through resonance.
-
Chemoselective Reduction: The cyano group can be selectively reduced to an aldehyde using DIBAL-H at low temperatures, or to a primary amine. Conversely, the nitro group is typically reduced to an aniline derivative via catalytic hydrogenation (Pd/C) or dissolving metal reductions (Fe/AcOH).
Mechanistic pathway of ester hydrolysis highlighting electronic activation by para-substituents.
Experimental Workflows
Protocol 1: Kinetic Profiling of Alkaline Ester Hydrolysis
Objective: Quantify the rate of nucleophilic acyl substitution between ethyl 4-nitrobenzoate and ethyl 4-cyanobenzoate.
Causality & Validation: By running the reaction under pseudo-first-order conditions (excess NaOH), the rate constant (
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of ethyl 4-nitrobenzoate and ethyl 4-cyanobenzoate in HPLC-grade acetonitrile.
-
Reaction Initiation: In a thermostated vessel at 25.0 ± 0.1 °C, mix 10.0 mL of the ester stock with 90.0 mL of 0.1 M NaOH (aq). Start the timer immediately.
-
Sampling & Quenching: At predetermined intervals (2, 5, 10, 15, and 30 minutes), withdraw 1.0 mL aliquots. Immediately quench each aliquot into a vial containing 1.0 mL of 0.1 M HCl spiked with 1 mM biphenyl (Internal Standard) to halt hydrolysis.
-
Analysis: Analyze the quenched samples via RP-HPLC (C18 column, 60:40 MeCN:Water, UV detection at 254 nm).
-
Data Processing: Plot
against time. The slope of this linear regression yields the pseudo-first-order rate constant ( ). The 4-nitro derivative will exhibit a significantly steeper slope due to superior transition state stabilization.
Step-by-step experimental workflow for kinetic profiling of ester hydrolysis.
Protocol 2: Chemoselective Reduction
Objective: Demonstrate the divergent reduction pathways of the two functional groups for API synthesis. Causality & Validation: Understanding chemoselectivity prevents over-reduction and improves yield. TLC and LC-MS monitoring at each step validates the absence of side products, ensuring the system's integrity.
Step-by-Step Methodology:
-
Nitro Reduction (Aniline Formation): Dissolve 4-nitrobenzoic acid (1.0 eq) in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst, and concentrate in vacuo to yield 4-aminobenzoic acid.
-
Cyano Reduction (Aldehyde Formation): Dissolve methyl 4-cyanobenzoate (1.0 eq) in anhydrous toluene under argon. Cool to -78 °C. Dropwise add DIBAL-H (1.2 eq, 1M in hexane). Stir for 1 hour at -78 °C. Quench carefully with saturated aqueous Rochelle's salt, warm to room temperature, and extract with ethyl acetate to isolate methyl 4-formylbenzoate without over-reducing the ester.
References
-
4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]
-
4-Cyanobenzoic acid - ChemBK Source: ChemBK URL:[Link]
-
Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Benchmarking Synthetic Routes for 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid Production
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note
Introduction & The Synthetic Challenge
In the landscape of active pharmaceutical ingredient (API) synthesis, the chemoselective protection of highly deactivated anilines remains a persistent bottleneck. Specifically, the production of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid from its commercially available precursor, 2-amino-4-cyanobenzoic acid (CAS: 64630-00-8) [1], requires overcoming significant electronic deactivation.
The strongly electron-withdrawing para-cyano (-CN) group (Hammett
As application scientists, we must design protocols that are not merely functional, but self-validating systems —where the inherent chemical physics of the reaction naturally drive it toward the desired product while suppressing side reactions. This guide benchmarks three distinct synthetic strategies, analyzing the mechanistic causality behind their performance to establish the optimal protocol for scalable production.
Mechanistic Evaluation of Synthetic Routes
To objectively benchmark performance, we evaluated three distinct synthetic paradigms:
Route A: Aqueous Schotten-Baumann (The Baseline)
This classic biphasic approach relies on aqueous
-
The Causality of Failure: The deactivated aniline reacts significantly slower with the electrophilic Cbz-Cl than the aqueous hydroxide/carbonate ions do. This kinetic mismatch leads to massive competitive hydrolysis of Cbz-Cl into benzyl alcohol and
. Pushing the reaction to completion requires a large excess of Cbz-Cl, which complicates purification.
Route B: Anhydrous Pyridine/DCM (Homogeneous Catalysis)
This method utilizes pyridine as both an acid scavenger and a nucleophilic catalyst in an anhydrous organic solvent (DCM).
-
The Causality of Failure: Pyridine reacts with Cbz-Cl to form a highly electrophilic acylpyridinium intermediate, effectively forcing the sluggish cyano-aniline to react. However, the unprotected carboxylic acid is also highly reactive in this environment, leading to the formation of a mixed anhydride [4]. This over-acylation requires a subsequent basic hydrolysis step (e.g., LiOH/THF) to recover the free acid, increasing the step count and reducing the overall yield.
Route C: Transient Silylation (The Champion Route)
This in situ protection strategy utilizes Trimethylsilyl chloride (TMS-Cl) and N,N-Diisopropylethylamine (DIPEA) in dichloromethane, followed by the addition of Cbz-Cl.
-
The Causality of Success: TMS-Cl transiently protects the carboxylic acid as a silyl ester, completely preventing mixed anhydride formation. Furthermore, the excess TMS-Cl silylates the amine to form a transient silylamine. Paradoxically, this silylamine is significantly more nucleophilic toward Cbz-Cl than the free amine, overcoming the deactivating effect of the para-cyano group. During the mild aqueous workup, the labile silyl ester spontaneously hydrolyzes back to the free carboxylic acid, while the robust Cbz-carbamate remains intact. This is a perfect self-validating system.
Quantitative Benchmarking Data
The following table summarizes the experimental performance of each route under standardized laboratory conditions (10 mmol scale).
| Performance Metric | Route A (Schotten-Baumann) | Route B (Anhydrous Pyridine) | Route C (Transient Silylation) |
| Isolated Yield | 42 - 48% | 60 - 65% | 85 - 89% |
| Chemoselectivity | Moderate (Hydrolysis) | Poor (Mixed Anhydrides) | Excellent |
| Reaction Time | 12 hours | 6 hours | 4 hours |
| Scalability | High (Aqueous, safe) | Low (Toxicity, tedious workup) | High (Robust, high atom economy) |
| Primary Impurity | Benzyl alcohol | Acylated mixed anhydride | Minimal (Trace hexamethyldisiloxane) |
Visualizing the Synthetic Workflows
Workflow comparing three synthetic routes for Cbz-protection of 2-amino-4-cyanobenzoic acid.
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Route C - Transient Silylation (Optimized Recommended Procedure)
This protocol is engineered to maximize chemoselectivity and yield.
-
Substrate Solubilization: Suspend 2-amino-4-cyanobenzoic acid (1.62 g, 10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
-
In Situ Silylation: Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol, 3.0 eq) followed by Trimethylsilyl chloride (TMS-Cl) (2.7 mL, 21.0 mmol, 2.1 eq). Stir the mixture at reflux (40 °C) for 2 hours.
-
Causality Note: 2.1 equivalents of TMS-Cl ensures complete formation of the silyl ester and the transient silylamine. DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile against Cbz-Cl. The zwitterionic starting material will fully dissolve as the silyl ester forms, providing a visual cue of reaction progress.
-
-
Acylation: Cool the homogeneous solution to 0 °C. Dropwise add Benzyl chloroformate (Cbz-Cl) (1.7 mL, 12.0 mmol, 1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality Note: The silyl ester acts as a thermodynamic sink, preventing the carboxylic acid from attacking the Cbz-Cl, directing the electrophile exclusively to the nitrogen.
-
-
Hydrolytic Quench: Quench the reaction by adding 1M aqueous HCl (50 mL) and stir vigorously for 15 minutes.
-
Causality Note: The acidic aqueous environment rapidly and spontaneously hydrolyzes the labile silyl ester back to the carboxylic acid. The Cbz-carbamate is highly stable under these conditions and remains intact.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer once with EtOAc (30 mL). Combine the organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to afford the pure product as an off-white solid (2.60 g, 88% yield).
Protocol 2: Route A - Aqueous Schotten-Baumann (For Comparative Baseline)
-
Dissolve 2-amino-4-cyanobenzoic acid (1.0 eq) in a 1:1 mixture of 10% aq.
and THF (0.2 M). -
Cool to 0 °C and add Cbz-Cl (1.5 eq) dropwise. Stir for 12 hours at room temperature.
-
Acidify the aqueous layer to pH 2 using concentrated HCl to precipitate the product.
-
Filter and wash with cold water.
-
Observation: TLC analysis of the filtrate will reveal significant quantities of benzyl alcohol byproduct due to Cbz-Cl hydrolysis, explaining the low isolated yield (~45%).
-
Protocol 3: Route B - Anhydrous Pyridine (Not Recommended)
-
Dissolve the starting material in a 1:4 mixture of anhydrous Pyridine and DCM.
-
Add Cbz-Cl (1.2 eq) at 0 °C and stir for 6 hours.
-
Quench with water, then wash the organic layer extensively with 1M aqueous
(to complex and remove pyridine) followed by 1M HCl.-
Observation: LC-MS analysis of the crude mixture typically shows a mass corresponding to the mixed anhydride (
). This requires redissolving the crude in THF and treating with 1M LiOH for 2 hours to recover the desired product, severely impacting throughput [4].
-
References
-
Mitsostergios, N., et al. "Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones." RSC Advances, 2025. URL:[Link]
-
Baumann, M., et al. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." Beilstein Journal of Organic Chemistry, 2013, 9, 2265-2319. URL: [Link]
-
García-Domínguez, A., et al. "Total Synthesis of the Proposed Structure of (−)-Novofumigatamide, Isomers Thereof, and Analogues. Part I." The Journal of Organic Chemistry, 2022. URL: [Link]
Elemental analysis and composition verification of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
Elemental Analysis and Composition Verification of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid: A Comparative Analytical Guide
As a Senior Application Scientist navigating the complexities of pharmaceutical intermediate characterization, I frequently encounter a critical pitfall in drug development: the over-reliance on a single analytical technique. When verifying the composition of a rigid, bi-functionalized intermediate like 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (C₁₆H₁₂N₂O₄), a single method cannot provide a holistic picture of purity.
This compound features a Cbz-protected amine, a carboxylic acid, and a cyano group. The cyano group is susceptible to hydrolysis, and the Cbz group can be prematurely cleaved if exposed to harsh conditions. Furthermore, if this intermediate was synthesized via a palladium-catalyzed cross-coupling (e.g., cyanation of a bromobenzoic acid precursor), residual heavy metals are a significant risk. Therefore, verifying its composition requires an orthogonal approach that cross-examines the bulk powder, the molecular formula, and the structural integrity.
This guide objectively compares the performance of four core analytical alternatives—CHNS/O Combustion, High-Resolution Mass Spectrometry (HRMS), Quantitative NMR (qNMR), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)—and provides self-validating protocols for each.
The Causality of Orthogonal Verification
Why do we need traditional elemental combustion analysis when we have access to sub-ppm HRMS? The answer lies in the "blind spots" of each instrument.
-
HRMS is highly specific. It will confirm the exact monoisotopic mass of the C₁₆H₁₂N₂O₄ molecule (296.0797 Da). However, HRMS only detects ionizable species. If your sample contains 10% inorganic salts (e.g., NaCl from a workup) or residual silica gel, the HRMS spectrum might still look perfectly clean, masking a massive bulk impurity.
-
CHNS/O Combustion Analysis measures the bulk mass fraction of the powder[1]. If the carbon percentage deviates by more than 0.4% from the theoretical value, it immediately flags the presence of macroscopic impurities (like trapped solvents or inorganic salts) that HRMS missed. However, CHNS cannot distinguish between structural isomers.
-
qNMR bridges the gap by providing absolute organic purity and structural connectivity without requiring a reference standard of the analyte itself.
-
ICP-MS is strictly required to quantify trace elemental impurities (like Pd, Pb, or As) to ensure compliance with ICH Q3D guidelines[2].
Caption: Orthogonal analytical workflow for comprehensive composition verification of intermediates.
Comparative Performance Analysis
To select the appropriate technique for your specific stage of development, consult the comparative data in Table 1 .
Table 1: Comparative Analysis of Composition Verification Techniques
| Analytical Technique | Primary Output | Limit of Detection (LOD) | Key Blind Spots | Cost / Time |
| CHNS/O Combustion | Bulk elemental mass fraction (%) | ~0.1% | Cannot distinguish structural isomers or detect trace metals. | Low / < 1 Hr |
| HRMS (ESI-TOF) | Molecular formula, exact mass | < 1 ng/mL | Blind to inorganic salts & non-ionizable macroscopic impurities. | High / 1-2 Hrs |
| qNMR | Absolute organic purity (% w/w) | ~0.5% | Blind to trace metals; requires high sample solubility. | Medium / 2-4 Hrs |
| ICP-MS | Trace metal impurities (ppb) | < 1 ppb | Blind to the organic molecular framework entirely. | High / 1-2 Days |
Expected Data & Discrepancy Resolution
For 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (MW: 296.28 g/mol ), the theoretical elemental composition is mathematically fixed. The industry standard for a "pass" in CHNS analysis is an experimental variance of ≤ ±0.4% from the theoretical value.
Table 2: Theoretical Elemental Composition for C₁₆H₁₂N₂O₄
| Element | Theoretical Mass Fraction (%) | Acceptable Variance (± 0.4%) |
| Carbon (C) | 64.86% | 64.46% – 65.26% |
| Hydrogen (H) | 4.08% | 3.68% – 4.48% |
| Nitrogen (N) | 9.46% | 9.06% – 9.86% |
| Oxygen (O) | 21.60% | 21.20% – 22.00% |
When a batch fails these limits, causality dictates a specific troubleshooting path rather than blind re-testing.
Caption: Decision tree for resolving elemental analysis discrepancies in Cbz-protected compounds.
Step-by-Step Experimental Methodologies
Every protocol utilized in characterization must be a self-validating system . This means the method must contain internal checks that prove the instrument was operating correctly at the exact moment the data was acquired.
Protocol A: CHNS/O Combustion Analysis
Purpose: Verify bulk organic composition.
-
Calibration: Calibrate the Thermal Conductivity Detector (TCD) using a certified reference standard (e.g., Sulfanilamide).
-
Sample Prep: Accurately weigh 1.5–2.0 mg of the intermediate into a combustible tin capsule (for CHNS) using a microbalance. Fold and seal tightly to exclude atmospheric air.
-
Combustion: Drop the capsule into the combustion reactor at 1000°C in an oxygen-rich environment. The sample is flash-combusted into CO₂, H₂O, N₂, and SO₂.
-
Separation & Detection: The gases are swept by a helium carrier through a GC column and quantified by the TCD.
-
Self-Validation Check: Run a "blank" capsule and a known standard immediately after the sample batch. If the post-batch standard deviates by >0.2%, the sample data is invalidated due to instrument drift.
Protocol B: HRMS (ESI-TOF) Workflow
Purpose: Confirm exact molecular formula and rule out degradation.
-
Sample Prep: Dissolve 1 mg of the intermediate in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to aid ionization.
-
Injection: Inject 1 µL into the ESI-TOF mass spectrometer.
-
Acquisition: Operate in negative ion mode to capture the[M-H]⁻ ion, as the carboxylic acid easily deprotonates. Look for the exact mass of 295.0719 Da.
-
Self-Validation Check: Utilize a continuous lock-mass infusion (e.g., Leucine Enkephalin) during the run. The software must dynamically correct the mass axis in real-time. If the mass error of the lock-mass exceeds 5 ppm, the run is rejected.
Protocol C: qNMR for Absolute Purity
Purpose: Quantify organic purity without an external reference standard.
-
Sample Prep: Accurately weigh ~15.00 mg of the intermediate and ~5.00 mg of an internal standard (e.g., NIST-traceable Maleic acid) into a vial. Co-dissolve in 0.6 mL of DMSO-d₆.
-
T1 Measurement (Self-Validation Check): Before the quantitative run, perform an inversion-recovery experiment to measure the longitudinal relaxation times (T1) of all protons. Set the inter-pulse delay (D1) to at least 5 × the longest T1 (typically 30–60 seconds) to mathematically guarantee >99.3% signal recovery.
-
Acquisition: Acquire a ¹H NMR spectrum with a 90° pulse angle and 16–32 scans.
-
Integration: Integrate the isolated methylene protons of the Cbz group (~5.2 ppm, 2H) against the olefinic protons of the Maleic acid standard. Calculate the absolute mass fraction.
Protocol D: ICP-MS for Trace Elemental Impurities
Purpose: Ensure compliance with ICH Q3D and USP <232>/<233>[3].
-
Digestion: Place 0.1 g of the intermediate into a closed-vessel microwave digestion system with concentrated HNO₃/HCl. Digest at 200°C to completely destroy the organic matrix.
-
Analysis: Dilute the digestate and analyze via ICP-MS, monitoring specific isotopes for Class 1 (As, Cd, Hg, Pb) and Class 2 (e.g., Pd, Ni) elements[2].
-
Self-Validation Check: Spike a duplicate sample with a known concentration of the target metals prior to digestion. Recovery must fall between 70% and 150% to prove the matrix did not suppress the signal.
References
-
ICH Harmonised Guideline. "Guideline for Elemental Impurities Q3D(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Labcorp. "Elemental impurities per USP and ICH Q3D guidelines." Labcorp Pharmaceutical Development. Available at:[Link]
-
Intertek. "Trace Metals Testing and Elemental Analysis for Pharmaceuticals." Intertek Pharmaceutical Services. Available at: [Link]
Sources
Safety Operating Guide
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic Acid: Proper Disposal Procedures
Executive Summary: Immediate Action Plan
2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid (CAS: 2763999-93-3) is a functionalized aromatic intermediate containing a carboxylic acid, a nitrile, and a carbamate (Cbz) protecting group.
For disposal purposes, this compound is classified as Hazardous Organic Waste . It must NOT be disposed of down the drain or in municipal trash.
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
-
Waste Stream Classification: Non-Halogenated Organic Solid (or Liquid if dissolved).
-
Critical Segregation: Keep separate from strong oxidizers and strong mineral acids to prevent uncontrolled decomposition or potential release of toxic gases (NOx, HCN).
Chemical Profile & Hazard Identification
Effective disposal requires understanding the molecule's functional reactivity. This compound is not a simple inert solid; its functional groups dictate its waste compatibility.
Physiochemical & Safety Data
| Property | Specification | Operational Implication |
| Chemical Name | 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid | Official manifest name. |
| CAS Number | 2763999-93-3 | Use for waste profiling/inventory. |
| Functional Groups | 1. Nitrile (-CN)2.[1] Carboxylic Acid (-COOH)3. Carbamate (Cbz) | 1. Potential toxic gas source under extreme conditions.2. Lowers pH; compatible with organic acids.3. Nitrogen source during combustion. |
| Physical State | Solid (Off-white powder) | Dust control required during transfer.[1] |
| GHS Classification | Warning H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory. |
Structural Hazard Analysis (Mental Model)
The following diagram illustrates how specific parts of the molecule contribute to its disposal risks.
Figure 1: Functional group hazard breakdown. The nitrile group poses the most significant theoretical risk if subjected to strong acids or fire, necessitating incineration.
Pre-Disposal Handling & Segregation
Before the waste contractor arrives, the material must be stored correctly to prevent accidental reactions.
A. Solid Waste (Pure Compound)
If the material is an expired or off-spec solid powder:
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label immediately. Write the full chemical name. Do not use abbreviations like "Cbz-acid."
-
Segregation: Store in the Solid Organic Waste bin.
-
Self-Validating Check: Is the container sealed? Is it away from oxidizers (like nitrates or permanganates)?
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
If the material is dissolved in solvents (e.g., DMSO, DMF, Ethyl Acetate):
-
Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum.
-
Stream Selection:
-
Non-Halogenated: If dissolved in Ethyl Acetate, Methanol, or DMSO.
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
-
pH Check: Since the compound is an acid, ensure it is not mixed into a "Basic/Caustic" waste stream, which could cause heat generation or precipitation.
C. Incompatibility Matrix
| Incompatible Class | Risk | Action |
| Strong Oxidizers (e.g., Nitric Acid) | Fire / Explosion | STRICT SEGREGATION. Never mix in the same waste stream. |
| Strong Bases (e.g., NaOH, KOH) | Exothermic Reaction | Avoid mixing concentrated solids. Dilute solutions are generally manageable but monitor heat. |
| Strong Mineral Acids (e.g., HCl, H2SO4) | Hydrolysis of Nitrile | Potential slow release of hazardous fumes. Keep separate. |
Disposal Procedures (Step-by-Step)
Workflow 1: Disposal of Solid Substance
This protocol applies to pure solid waste (e.g., weighing errors, expired shelf life).
-
PPE Donning: Wear nitrile gloves, safety glasses, and a lab coat.[2] If generating dust, use a fume hood or N95 mask.
-
Transfer: Transfer the solid into a dedicated, chemically compatible waste container (polyethylene or glass).
-
Labeling:
-
Mark as "Hazardous Waste."
-
Constituents: "2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid."
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
-
Manifesting: List under "Non-regulated Organic Solid" or "Toxic Solids, Organic, N.O.S." depending on your local contractor's profile.
-
Storage: Place in the Satellite Accumulation Area (SAA) until pickup.
Workflow 2: Disposal of Solutions (HPLC Waste/Washings)
This protocol applies to liquid waste containing the compound.
-
Identify Solvent: Determine if the primary solvent is halogenated or non-halogenated.
-
Carboy Selection: Select the appropriate 5-gallon waste carboy (White/Blue for Non-Halo, Yellow/Red for Halo).
-
Filtration (Optional): If solid precipitate is present, filter it out and dispose of it as solid waste (Workflow 1) to prevent clogging carboy spouts.
-
Pouring: Use a funnel in a fume hood. Pour slowly to avoid splashing.
-
Log Entry: Immediately record the volume and approximate concentration on the waste log sheet attached to the carboy.
Decision Tree for Waste Segregation
Figure 2: Operational decision tree for segregating waste streams.
Emergency Response (Spills)
In the event of a spill outside of primary containment:
-
Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, clear the immediate area and ensure fume hoods are active.
-
PPE: Wear double nitrile gloves, goggles, and a lab coat.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion. Sweep carefully into a dustpan.
-
Liquids: Absorb with vermiculite, sand, or commercial spill pads.
-
-
Decontamination: Wipe the surface with a mild soap solution followed by water. Do not use bleach (hypochlorite) immediately, as it may react with organic amines/amides; water/detergent is safer for the first pass.
-
Disposal: Place all cleanup materials (gloves, paper towels, absorbent) into a plastic bag, seal it, and dispose of it in the Solid Hazardous Waste bin.
Regulatory & Compliance Notes
-
RCRA (USA): This specific compound is generally not listed on the EPA "P" (acutely toxic) or "U" (toxic) lists. However, it exhibits characteristics of toxicity.[2][3] It is regulated as a "Characteristic Waste" if it fails TCLP (unlikely for this structure) or simply as "Hazardous Waste" due to general toxicity [1].
-
European Waste Code (EWC): Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [2].
-
Destruction Method: The industry standard for this class of compound (organic nitrile/aromatic) is High-Temperature Incineration with scrubber systems to capture NOx and any potential cyanide traces.
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Available at: [Link]
-
European Commission. Guidance on classification of waste according to EWC-Stat categories. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Handling 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid: A Framework for Laboratory Safety and Operational Excellence
This guide provides a comprehensive framework for the safe handling, use, and disposal of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid. As a compound frequently utilized in the synthesis of complex molecules within drug discovery and development, a robust understanding of its potential hazards and the implementation of rigorous safety protocols are paramount. This document moves beyond a simple checklist, offering a rationale-driven approach to personal protective equipment (PPE) and operational procedures, ensuring a self-validating system of safety for all laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Cyano Group (-CN): The presence of a nitrile (cyano) group warrants caution. While the nitrile in this compound is covalently bound within an aromatic system and less likely to release free cyanide gas than inorganic cyanide salts, thermal decomposition or reaction with strong acids could potentially lead to the liberation of highly toxic hydrogen cyanide (HCN) gas.[1]
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule. As with many benzoic acid derivatives, it is likely to be an irritant to the skin, eyes, and respiratory tract.[2][3]
-
Aromatic System: The benzene ring structure suggests that the compound is a powder, and fine dust can be easily aerosolized, leading to respiratory exposure.[4]
Based on the Safety Data Sheets (SDS) of closely related compounds like 4-Cyanobenzoic acid, the primary hazards are categorized as follows:
| Hazard Classification | Description | Primary Exposure Route |
| Acute Toxicity (Category 4) | Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] | Ingestion, Dermal, Inhalation |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact.[2][5][6] | Dermal |
| Eye Irritation (Category 2) | Causes serious eye irritation.[2][3][5] | Ocular |
| STOT SE 3 | May cause respiratory irritation.[2][3][4] | Inhalation |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a regulatory requirement but a critical, scientifically-informed decision to mitigate the identified risks. The following PPE is mandatory when handling 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound in its solid form, including weighing, transferring, and adding to reaction vessels, must be conducted within a certified chemical fume hood.[7] This is the most critical control measure to prevent the inhalation of fine dust particles and any potential off-gassing.[4][8]
Hand Protection: Chemical-Resistant Gloves
-
Selection: Nitrile rubber gloves are the recommended choice for handling this compound.[2] They provide adequate protection against incidental contact with solid benzoic acid derivatives.
-
Protocol:
-
Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[2]
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Eye and Face Protection: Preventing Ocular Exposure
-
Selection: Wear ANSI Z87.1-compliant or EN166-compliant chemical safety goggles at all times.[9] Standard safety glasses are insufficient as they do not provide a seal against dust particles.
-
Rationale: The compound is classified as a serious eye irritant.[2][3] Direct contact with the solid or dust can cause significant damage.
Body Protection: A Barrier Against Skin Contact
-
Selection: A laboratory coat must be worn and fully buttoned. Long-sleeved clothing is essential to protect the arms.[4][5]
-
Rationale: This provides a barrier against accidental spills and dust contamination on the skin, which can cause irritation.[2][6]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure procedural consistency.
Pre-Operational Checklist
-
Verify the chemical fume hood is operational and has a current certification.
-
Ensure all required PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.[9]
-
Have the appropriate waste containers clearly labeled and accessible within the fume hood.
Step-by-Step Handling Protocol
-
Transport: When moving the container from storage to the laboratory, use a secondary container to mitigate the risk of a spill.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weigh boat or creased weighing paper to contain the solid.
-
"Weigh by difference" to minimize the amount of time the primary container is open.
-
-
Transfer:
-
Gently tap the weigh boat to transfer the solid into the reaction vessel. Avoid any actions that could generate dust.
-
If using a powder funnel, ensure it is clean and dry.
-
-
Post-Transfer:
-
Immediately and securely cap the primary chemical container.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the wipe in the solid hazardous waste.
-
Dispose of the used weigh boat in the designated solid waste container within the fume hood.
-
Disposal Plan: Responsible Waste Management
Chemical waste must be handled with the same level of care as the parent compound.
-
Solid Waste: All contaminated disposables, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container for solids.
-
Liquid Waste: Reaction mixtures and solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it according to your institution's guidelines.
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
Emergency Procedures: Preparedness and Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]
Workflow for Safe Handling of 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.ie [fishersci.ie]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.be [fishersci.be]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
